Technical Documentation Center

Ethyl 2-[(2-phenylacetyl)amino]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-[(2-phenylacetyl)amino]acetate
  • CAS: 4838-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-[(2-Phenylacetyl)amino]acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of ethyl 2-[(2-phenylacetyl)amino]acetate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of ethyl 2-[(2-phenylacetyl)amino]acetate, also known as N-(phenylacetyl)glycine ethyl ester. This document is intended to serve as a technical resource for researchers and professionals involved in synthetic chemistry and drug development, offering insights into its synthesis, structural characteristics, physical properties, and reactivity. The information compiled herein is grounded in established scientific literature and databases to ensure accuracy and reliability.

Molecular Structure and Key Features

Ethyl 2-[(2-phenylacetyl)amino]acetate is an N-acylated amino acid ester. Its structure consists of a phenylacetyl group attached to the nitrogen atom of a glycine ethyl ester moiety. This unique combination of a bulky aromatic group, a flexible acyl bridge, and an ester functional group imparts specific chemical characteristics that are of interest in various synthetic applications, including its potential as a building block in the synthesis of more complex molecules.

Figure 1: 2D structure of ethyl 2-[(2-phenylacetyl)amino]acetate.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃N/A
Molecular Weight 221.25 g/mol N/A
Predicted LogP 1.6ChemAxon (Predicted)
Predicted pKa (Acidic) 14.3ChemAxon (Predicted)
Predicted pKa (Basic) -1.1ChemAxon (Predicted)
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in water.N/A

Synthesis and Purification

The synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate typically involves the acylation of glycine ethyl ester with phenylacetyl chloride. This is a standard peptide coupling reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 Glycine Ethyl Ester Hydrochloride Reaction_Step Acylation in an inert solvent (e.g., Dichloromethane) at 0°C to room temperature Reactant1->Reaction_Step Reactant2 Phenylacetyl Chloride Reactant2->Reaction_Step Base Triethylamine (or other base) Base->Reaction_Step Workup Aqueous Wash (e.g., dilute HCl, NaHCO₃, brine) Reaction_Step->Workup Drying Drying over Na₂SO₄ Workup->Drying Purification Column Chromatography (Silica gel) Drying->Purification Product Ethyl 2-[(2-phenylacetyl)amino]acetate Purification->Product

Figure 2: General workflow for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate.

Experimental Protocol: Synthesis of Ethyl 2-[(2-Phenylacetyl)amino]acetate

This protocol is a representative procedure based on standard organic synthesis methodologies.

Materials:

  • Glycine ethyl ester hydrochloride

  • Phenylacetyl chloride

  • Triethylamine (or a suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes.

  • Acylation: Add phenylacetyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-[(2-phenylacetyl)amino]acetate.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive phenylacetyl chloride.

  • The reaction is initiated at 0 °C to control the exothermic nature of the acylation reaction.

  • Triethylamine is used to neutralize the HCl generated during the reaction and to deprotonate the glycine ethyl ester hydrochloride, forming the free amine which is the active nucleophile. An excess is used to ensure complete neutralization.

  • The aqueous work-up steps are essential to remove the triethylamine hydrochloride salt, any unreacted starting materials, and by-products. The acidic wash removes excess base, while the basic wash removes any phenylacetic acid formed from hydrolysis of the acid chloride.

  • Column chromatography is a standard and effective method for purifying the final product to a high degree.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the benzylic protons of the phenylacetyl group (around 3.6 ppm), a doublet for the α-protons of the glycine moiety (around 4.0 ppm, coupled to the amide proton), a broad singlet for the amide proton (around 6.5-7.5 ppm), and multiplets for the aromatic protons of the phenyl ring (around 7.2-7.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbons of the ester and amide groups (in the range of 168-172 ppm), signals for the aromatic carbons (127-135 ppm), and signals for the aliphatic carbons of the ethyl and glycine moieties.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands corresponding to the following functional groups:

  • N-H stretch: A peak around 3300 cm⁻¹

  • C=O stretch (amide I): A strong peak around 1650 cm⁻¹

  • C=O stretch (ester): A strong peak around 1740 cm⁻¹

  • N-H bend (amide II): A peak around 1550 cm⁻¹

  • C-H stretches (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the protonated molecule [M+H]⁺ at m/z 222.11. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the amide bond.

Reactivity and Potential Applications

Ethyl 2-[(2-phenylacetyl)amino]acetate possesses several reactive sites that can be exploited for further chemical transformations:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, phenylacetylglycine.

  • Amide Bond Cleavage: The amide bond can be cleaved under strong acidic or basic conditions, though it is generally more stable than the ester linkage.

  • α-Carbon Chemistry: The protons on the α-carbon of the glycine moiety can potentially be deprotonated with a strong base to form an enolate, allowing for alkylation or other reactions.

In the context of drug development , N-acylated amino acid esters are valuable intermediates. They can serve as precursors for the synthesis of peptidomimetics, heterocyclic compounds, and other complex molecular scaffolds with potential biological activity. The phenylacetyl group is found in some natural and synthetic bioactive molecules, and its incorporation into a glycine scaffold provides a versatile platform for library synthesis and lead optimization.

Safety and Handling

Specific safety data for ethyl 2-[(2-phenylacetyl)amino]acetate is not widely available. However, based on its chemical structure, the following general precautions should be observed:

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

For the parent carboxylic acid, phenylacetylglycine, GHS hazard statements indicate it can be harmful if swallowed and causes serious eye irritation. Similar precautions should be taken with its ethyl ester derivative.

Conclusion

Ethyl 2-[(2-phenylacetyl)amino]acetate is a valuable synthetic intermediate with potential applications in medicinal chemistry and drug discovery. While a comprehensive public dataset of its experimental properties is currently lacking, its chemical behavior can be reliably predicted based on its structure and the properties of closely related compounds. The synthesis is straightforward, employing standard acylation methodology. Further research into the biological activity of this compound and its derivatives could be a fruitful area of investigation. This guide provides a foundational understanding of its chemical properties to aid researchers in their synthetic and drug development endeavors.

References

No direct peer-reviewed articles detailing the comprehensive chemical properties of ethyl 2-[(2-phenylacetyl)amino]acetate were identified in the conducted search. The information presented is based on general organic chemistry principles and data from analogous compounds found in the following databases:

  • PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78914, Glycine, N-(phenylacetyl)-, methyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetylglycine (HMDB0000821). Retrieved from [Link]

  • PubChem. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68144, Phenylacetylglycine. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to Ethyl 2-[(2-phenylacetyl)amino]acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Synthetic and Medicinal Chemistry Ethyl 2-[(2-phenylacetyl)amino]acetate, also known as N-(phenylacetyl)glycine...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Synthetic and Medicinal Chemistry

Ethyl 2-[(2-phenylacetyl)amino]acetate, also known as N-(phenylacetyl)glycine ethyl ester, is a valuable intermediate in organic synthesis. Its structure, incorporating a phenylacetamide moiety linked to an ethyl ester through a glycine spacer, provides a versatile scaffold for the construction of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, particularly as a precursor in the development of pharmacologically relevant compounds. Understanding the nuances of its synthesis and characterization is crucial for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 2-[(2-phenylacetyl)amino]acetate is fundamental for its application in a laboratory setting. These properties are essential for reaction monitoring, quality control, and structural elucidation.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is critical for handling, storage, and designing experimental procedures.

PropertyValueSource
CAS Number 4838-35-1[1]
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.26 g/mol [1]
Appearance Solid[1]
Melting Point 83 - 85 °C[1]
InChI Key JMOABIAPWACPKV-UHFFFAOYSA-N[1]
Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene protons), the methylene protons of the glycine and phenylacetyl groups, and the aromatic protons of the phenyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and amide, the carbons of the ethyl group, the methylene carbons, and the aromatic carbons.[3]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the ester and amide, and the aromatic C-H and C=C stretching vibrations.[5][6][7]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, likely involving the cleavage of the ester and amide bonds.

Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate: A Validated Protocol

The primary and most efficient method for the synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate is the N-acylation of glycine ethyl ester with phenylacetyl chloride. This reaction is a straightforward and well-established procedure in organic synthesis.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of glycine ethyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

G cluster_reactants Reactants cluster_process Process cluster_product Product Glycine_ethyl_ester Glycine Ethyl Ester (Nucleophile) Nucleophilic_Attack Nucleophilic Attack Glycine_ethyl_ester->Nucleophilic_Attack Phenylacetyl_chloride Phenylacetyl Chloride (Electrophile) Phenylacetyl_chloride->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Forms Elimination Elimination of HCl Intermediate->Elimination Collapses Target_Molecule Ethyl 2-[(2-phenylacetyl)amino]acetate Elimination->Target_Molecule Yields G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Yields Purified Compound for Analysis Structural_Elucidation Structural Elucidation Purity_Assessment->Structural_Elucidation Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Structural_Elucidation->Spectroscopy

Sources

Foundational

ethyl 2-[(2-phenylacetyl)amino]acetate molecular structure

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-[(2-phenylacetyl)amino]acetate Authored by: A Senior Application Scientist Foreword: This technical guide serves as a comprehensive resource for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-[(2-phenylacetyl)amino]acetate

Authored by: A Senior Application Scientist

Foreword: This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed exploration of the molecular structure, synthesis, and characterization of ethyl 2-[(2-phenylacetyl)amino]acetate. This document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the molecule's properties and analysis.

Introduction and Molecular Overview

Ethyl 2-[(2-phenylacetyl)amino]acetate, also known as N-phenylacetylglycine ethyl ester, is a synthetic organic compound featuring a core structure derived from the amino acid glycine. Its molecular formula is C₁₂H₁₅NO₃, and it has a molecular weight of 221.25 g/mol .[1] This molecule is of significant interest as it shares structural motifs with pharmacologically active compounds. For instance, it is structurally related to nootropic agents like Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), which are investigated for their cognitive-enhancing properties.[2] Understanding the precise molecular architecture and physicochemical properties of ethyl 2-[(2-phenylacetyl)amino]acetate is therefore crucial for its potential application in medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis and rigorous structural verification.

Molecular Structure and Physicochemical Properties

The structure of ethyl 2-[(2-phenylacetyl)amino]acetate incorporates three key functional groups: a phenyl ring, a secondary amide linkage, and an ethyl ester. This combination imparts a moderate polarity and specific chemical reactivity to the molecule. The amide group provides a site for hydrogen bonding, influencing its solid-state packing and solubility, while the ester group is susceptible to hydrolysis.

Structural Diagram

The 2D chemical structure is depicted below, illustrating the connectivity of the atoms and the primary functional groups.

Caption: 2D Molecular Structure of Ethyl 2-[(2-phenylacetyl)amino]acetate.

Physicochemical Data Summary

The fundamental physicochemical properties of the molecule are summarized below. These values are computationally derived and provide a baseline for experimental validation.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[1]
Molecular Weight 221.25 g/mol [1]
CAS Number 4838-35-1[1]
XLogP3-AA 1.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 6

Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

The synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate is most effectively achieved via an amide coupling reaction between phenylacetic acid and glycine ethyl ester. This standard procedure involves the activation of the carboxylic acid group of phenylacetic acid to facilitate nucleophilic attack by the amino group of glycine ethyl ester.

Synthesis Workflow

The overall synthetic pathway is a two-step process starting from commercially available reagents.

G cluster_reactants Reactants PA Phenylacetic Acid ActivatedEster Activated Intermediate PA->ActivatedEster Activation GEE Glycine Ethyl Ester Product Ethyl 2-[(2-phenylacetyl)amino]acetate GEE->Product Coupling DCC DCC/EDC (Coupling Agent) DCC->ActivatedEster Activation Solvent DCM/DMF (Solvent) Solvent->Product Coupling ActivatedEster->Product Coupling

Caption: Workflow for the amide coupling synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Phenylacetic acid (1.0 eq)[4]

  • Glycine ethyl ester hydrochloride (1.05 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, for hydrochloride salt neutralization)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1M solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1.0 eq) in anhydrous DCM.

  • Amine Neutralization: In a separate flask, suspend glycine ethyl ester hydrochloride (1.05 eq) in anhydrous DCM and add TEA (1.1 eq). Stir for 15-20 minutes at room temperature to liberate the free amine.

  • Activation and Coupling: Add the solution of phenylacetic acid to the glycine ethyl ester mixture. Cool the flask to 0 °C in an ice bath. Slowly add the coupling agent (DCC or EDC, 1.1 eq) to the reaction mixture. Causality Note: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the nucleophilic amine of the glycine ester.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. A byproduct, dicyclohexylurea (DCU), will precipitate if DCC is used.

  • Workup:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Trustworthiness Note: These washing steps are critical to remove unreacted starting materials, the coupling agent, and acidic or basic byproducts, ensuring a purer crude product.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield ethyl 2-[(2-phenylacetyl)amino]acetate as a solid or oil. Confirm the structure and purity using the analytical methods described below.

Structural Elucidation by Spectroscopic Methods

Rigorous characterization using multiple spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. The following sections detail the protocols and expected data for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted Spectroscopic Data:

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Phenyl-H~7.20-7.40Multiplet5HC₆HTypical aromatic region for a monosubstituted benzene ring.[6]
Amide N-H~6.0-6.5Broad Singlet1HNH Amide protons are often broad and their shift is concentration-dependent.
Methylene (acetyl)~3.65Singlet2HC₆H₅CH₂ COMethylene group adjacent to a phenyl ring and a carbonyl group.
Methylene (glycine)~4.05Doublet2HNHCH₂ COMethylene group adjacent to an amide nitrogen and an ester carbonyl, split by the N-H proton.
Methylene (ethyl)~4.20Quartet2HOCH₂ CH₃Methylene of the ethyl ester, split into a quartet by the adjacent methyl group.
Methyl (ethyl)~1.28Triplet3HOCH₂CH₃ Methyl of the ethyl ester, split into a triplet by the adjacent methylene group.
¹³C NMR (Predicted) Chemical Shift (δ, ppm)AssignmentRationale
Carbonyl (Amide)~170.5NHC =OTypical chemical shift for a secondary amide carbonyl.
Carbonyl (Ester)~169.8OC =OTypical chemical shift for an ester carbonyl.
Aromatic C (ipso)~134.0C -CH₂Quaternary carbon of the phenyl ring attached to the acetyl group.[6]
Aromatic CH~129.5, 128.8, 127.3C H (ortho, meta, para)Aromatic carbons of the phenyl ring.[6]
Methylene (ethyl)~61.5OC H₂CH₃Methylene carbon of the ethyl ester.[6]
Methylene (acetyl)~43.5C₆H₅C H₂COMethylene carbon between the phenyl and carbonyl groups.
Methylene (glycine)~41.5NHC H₂COMethylene carbon of the glycine moiety.
Methyl (ethyl)~14.2OCH₂C H₃Methyl carbon of the ethyl ester.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.[7]

  • Data Processing: Perform a background subtraction and analyze the absorbance peaks.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300N-H StretchSecondary AmideCharacteristic stretching vibration for the N-H bond in an amide.
~3060, 3030C-H Stretch (sp²)Aromatic RingC-H stretching above 3000 cm⁻¹ indicates aromatic hydrogens.[8]
~2980, 2940C-H Stretch (sp³)Aliphatic CH₂, CH₃C-H stretching from the methylene and methyl groups.[8]
~1745C=O StretchEthyl EsterStrong, sharp absorbance typical for an ester carbonyl.[8]
~1655C=O Stretch (Amide I)Secondary AmideStrong absorbance from the amide carbonyl stretch.
~1550N-H Bend (Amide II)Secondary AmideCharacteristic N-H bending coupled with C-N stretching.
~1605, 1495C=C StretchAromatic RingSkeletal vibrations of the phenyl ring.[8]
~1200C-O StretchEsterStrong stretching vibration of the C-O single bond in the ester.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[7]

  • Data Acquisition: Analyze the sample using a mass spectrometer with electrospray ionization (ESI) in positive ion mode. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and major fragment ions.

Predicted Mass Spectrometry Data:

m/z (mass-to-charge)IonRationale
222.1125[M+H]⁺Protonated molecular ion. Calculated exact mass for C₁₂H₁₆NO₃⁺ is 222.1125.
244.0944[M+Na]⁺Sodium adduct of the molecular ion. Calculated exact mass for C₁₂H₁₅NO₃Na⁺ is 244.0944.
176.0863[M-OC₂H₅]⁺Loss of the ethoxy group from the ester.
131.0500[C₆H₅CH₂CO]⁺Phenylacetyl cation fragment.
91.0542[C₇H₇]⁺Tropylium ion, a common fragment from benzyl groups.[6]

Conclusion

This guide has detailed the molecular structure, synthesis, and comprehensive characterization of ethyl 2-[(2-phenylacetyl)amino]acetate. The provided protocols are designed to be self-validating, with the causality behind each step explained to empower researchers. The predictive spectroscopic data serves as a benchmark for experimental verification. A thorough understanding of this molecule's synthesis and structural properties is the first critical step toward exploring its potential applications in pharmacology and materials science, providing a solid and reliable foundation for future research and development.

References

  • PubChem. Ethyl 2-[(2-phenylethyl)amino]acetate. National Center for Biotechnology Information. [Link]

  • Gudaseva, T. A., et al. (2025). Physicochemical and structural analysis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) - An active pharmaceutical ingredient with nootropic activity. PubMed. [Link]

  • PubChem. Ethyl 2-[(2-methoxy-2-phenylacetyl)amino]acetate. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-(2-methoxy-2-phenylacetyl_amino_acetate]([Link]

  • PubChem. Ethyl phenylacetate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]

  • Google Patents. (1975). Process for the preparation of DL-phenylglycine esters.
  • Chegg. (2020). Solved Assignment: (Labeled IR spectrum for ethyl. Chegg.com. [Link]

  • PubChem. Ethyl 2-[(2-chloroacetyl)amino]-2-phenylacetate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). N-Phenylacetylglycyl-L-Proline Ethyl Ester Converts into Cyclo-L-Prolylglycine Showing a Similar Spectrum of Neuropsychotropic Activity. ResearchGate. [Link]

  • ResearchGate. Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. ResearchGate. [Link]

  • SpectraBase. Ethyl 2-((R)-1-phenylethylamino)acetate. SpectraBase. [Link]

  • PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. National Center for Biotechnology Information. [Link]

  • Science.gov. n-phenylacetyl-l-prolylglycine ethyl ester: Topics. Science.gov. [Link]

  • Chegg. (2020). Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum mm 3090-. Chegg.com. [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators. MDPI. [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry. [Link]

  • Rod Beavon. Spectra of ethyl acetate. rod.beavon.clara.net. [Link]

  • ResearchGate. Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate. ResearchGate. [Link]

  • Wikipedia. Phenylacetic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Sciencemadness Wiki. Phenylacetic acid. Sciencemadness Wiki. [Link]

  • National Institute of Standards and Technology. Ethyl Acetate. NIST WebBook. [Link]

  • PubChem. Ethyl 2-thiopheneacetylaminoacetate. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. ethyl phenylacetate. Organic Syntheses. [Link]

  • PubChem. Phenylacetic Acid. National Center for Biotechnology Information. [Link]

  • CyberLeninka. (2022). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. [Link]

  • ResearchGate. (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]

Sources

Exploratory

physical and chemical properties of ethyl 2-[(2-phenylacetyl)amino]acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-[(2-phenylacetyl)amino]acetate

Introduction

Ethyl 2-[(2-phenylacetyl)amino]acetate, with the molecular formula C₁₂H₁₅NO₃, is a derivative of the amino acid ester, glycine ethyl ester. It is structurally characterized by a phenylacetyl group attached to the nitrogen atom of the glycine backbone. This compound, also known as N-(phenylacetyl)glycine ethyl ester, integrates two key structural motifs of significant interest in medicinal chemistry: the phenylacetyl moiety, which is a core component of penicillin G, and the amino acid ester scaffold, a fundamental building block in peptide synthesis and drug design.

While not extensively documented as a standalone therapeutic agent, its structure presents a versatile platform for synthetic modification. As a Senior Application Scientist, this guide provides a comprehensive analysis of its synthesis, physicochemical properties, and spectroscopic profile, offering field-proven insights for researchers engaged in organic synthesis and drug development. The methodologies described herein are designed to be self-validating, providing a robust framework for the characterization and utilization of this compound.

Section 1: Synthesis and Structural Elucidation

The most direct and reliable method for synthesizing Ethyl 2-[(2-phenylacetyl)amino]acetate is through the N-acylation of glycine ethyl ester with a phenylacetylating agent. The following protocol details a standard Schotten-Baumann reaction, a widely used method for forming amides from amines and acid chlorides.

Molecular Structure

Caption: Molecular structure of ethyl 2-[(2-phenylacetyl)amino]acetate.

Experimental Protocol: Synthesis via N-Acylation

This protocol is based on established methodologies for amide synthesis. The causality behind experimental choices is highlighted to ensure reproducibility and understanding.

Materials:

  • Glycine ethyl ester hydrochloride

  • Phenylacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)[1][2]

  • Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add glycine ethyl ester hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM.

    • Expertise & Experience: Using the hydrochloride salt is common as the free amine of glycine ethyl ester is less stable for storage. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive phenylacetyl chloride.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 20-30 minutes at 0 °C.

    • Causality: The first equivalent of TEA neutralizes the HCl salt to liberate the free amine (glycine ethyl ester). The second equivalent is required to quench the HCl generated during the subsequent acylation reaction, driving the equilibrium towards product formation.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 15 minutes.

    • Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Trustworthiness: The acid wash removes unreacted TEA. The bicarbonate wash removes any phenylacetic acid formed from hydrolysis of the acid chloride. The brine wash removes residual water. This sequence ensures a high purity of the crude product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

G cluster_0 Reaction Phase cluster_1 Aqueous Workup cluster_2 Isolation & Purification start Suspend Glycine Ethyl Ester HCl in Anhydrous DCM add_tea Add Triethylamine (2.2 eq) at 0 °C start->add_tea add_pac Add Phenylacetyl Chloride (1.05 eq) in DCM at 0 °C add_tea->add_pac react Stir at Room Temp (2-4h) Monitor by TLC add_pac->react quench Quench with Water react->quench wash_hcl Wash with 1M HCl quench->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify

Caption: Experimental workflow for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate.

Section 2: Physical Properties

Specific, experimentally determined physical properties for this compound are not extensively reported in publicly available literature. The data presented below are based on computational predictions and analysis of its structural analogues.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₅NO₃-
Molecular Weight 221.25 g/mol [3]
Appearance Expected to be a white to off-white crystalline solid or viscous oil.Based on similar N-acylated amino acid esters.
Melting Point Not available. Likely a low-melting solid.Phenylacetic acid has a melting point of 76-77 °C[4]; esterification and amidation would alter this.
Boiling Point Not available. Expected to be >250 °C at atmospheric pressure.High molecular weight and polar functional groups suggest a high boiling point. Distillation would likely require reduced pressure.
Solubility Soluble in polar organic solvents (e.g., ethyl acetate, DCM, methanol, acetone). Sparingly soluble in water. Insoluble in non-polar solvents (e.g., hexane).The presence of both polar (amide, ester) and non-polar (phenyl ring) groups dictates its solubility profile.

Section 3: Chemical Properties and Reactivity

The reactivity of ethyl 2-[(2-phenylacetyl)amino]acetate is governed by its two primary functional groups: the amide and the ester.

  • Amide Bond Hydrolysis: The amide bond is highly stable but can be cleaved under harsh acidic or basic conditions with prolonged heating to yield phenylacetic acid and glycine ethyl ester.

  • Ester Bond Hydrolysis (Saponification): The ethyl ester is more susceptible to hydrolysis than the amide. Treatment with an aqueous base (e.g., NaOH, KOH) at room temperature or with gentle heating will readily hydrolyze the ester to the corresponding carboxylate salt, N-(phenylacetyl)glycine. Subsequent acidification will yield the free carboxylic acid.

  • Reduction: The ester can be selectively reduced to the corresponding primary alcohol, 2-[(2-phenylacetyl)amino]ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will also reduce the amide bond, though typically at a slower rate or requiring higher temperatures.

  • N-H Acidity: The proton on the amide nitrogen is weakly acidic and can be deprotonated by a strong base.

cluster_hydrolysis Hydrolysis Pathways cluster_reduction Reduction Pathway start Ethyl 2-[(2-phenylacetyl)amino]acetate ester_hydrolysis N-(phenylacetyl)glycine start->ester_hydrolysis 1. NaOH (aq), Δ 2. H₃O⁺ amide_hydrolysis Phenylacetic Acid + Glycine Ethyl Ester start->amide_hydrolysis H₃O⁺, Δ (harsh) reduction 2-[(2-phenylacetyl)amino]ethanol start->reduction LiAlH₄, THF

Caption: Key chemical reaction pathways for ethyl 2-[(2-phenylacetyl)amino]acetate.

Section 4: Spectroscopic Characterization

Definitive spectroscopic data requires experimental acquisition. The following tables provide predicted values based on the compound's structure, serving as a benchmark for characterization.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.40Multiplet5HAr-H Protons of the monosubstituted phenyl ring.
~ 6.0 - 6.5Broad Singlet1HN-H Amide proton; chemical shift can vary and signal may be broad. Exchangeable with D₂O.
~ 4.20Quartet2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~ 4.05Doublet2H-NH-CH₂ -CO-Methylene protons of the glycine backbone, split by the adjacent N-H proton.
~ 3.65Singlet2HPh-CH₂ -CO-Methylene protons adjacent to the phenyl ring and amide carbonyl.
~ 1.28Triplet3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split by the adjacent methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentRationale
~ 171.0Amide C =OTypical chemical shift for an amide carbonyl carbon.
~ 169.5Ester C =OTypical chemical shift for an ester carbonyl carbon.[5]
~ 134.0Quaternary Ar-C The ipso-carbon of the phenyl ring attached to the CH₂ group.
~ 129.5Ar-C HAromatic methine carbons.
~ 128.8Ar-C HAromatic methine carbons.
~ 127.5Ar-C HAromatic methine carbons.
~ 61.5-O-C H₂-CH₃Methylene carbon of the ethyl ester.
~ 44.0Ph-C H₂-CO-Methylene carbon of the phenylacetyl group.
~ 41.5-NH-C H₂-CO-Methylene carbon of the glycine backbone.
~ 14.1-O-CH₂-C H₃Methyl carbon of the ethyl ester.[5]
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3300Medium, BroadN-H stretchAmide
3030 - 3080MediumC-H stretchAromatic
2850 - 2980MediumC-H stretchAliphatic (CH₂, CH₃)
~ 1740StrongC=O stretchEster
~ 1655StrongC=O stretch (Amide I)Amide
~ 1550StrongN-H bend (Amide II)Amide
~ 1200StrongC-O stretchEster
Predicted Mass Spectrum (Electron Ionization, EI)
  • Molecular Ion (M⁺): m/z = 221.

  • Key Fragmentation Patterns:

    • m/z = 176: Loss of the ethoxy group (-OC₂H₅).

    • m/z = 148: Loss of the entire ethyl ester group (-COOC₂H₅).

    • m/z = 131: Cleavage of the amide bond, yielding the [NHCH₂COOEt]⁺ fragment.

    • m/z = 91: Tropylium ion [C₇H₇]⁺, a very common and stable fragment from benzyl-containing compounds.[5]

Section 5: Applications in Drug Development

Ethyl 2-[(2-phenylacetyl)amino]acetate serves as a valuable intermediate in organic synthesis.[6] Its bifunctional nature allows it to be a versatile building block for more complex molecules.

  • Scaffold for Novel Compounds: The core structure can be elaborated upon. The ester can be converted to other functional groups (amides, hydrazides, etc.), and the phenyl ring can be substituted to explore structure-activity relationships (SAR).

  • Peptidomimetic Synthesis: As an N-acylated amino acid, it is a precursor for dipeptides or more complex peptidomimetics, which are designed to mimic natural peptides but with improved stability and bioavailability.

  • Fragment-Based Drug Discovery: The phenylacetyl and glycine ethyl ester moieties can be considered valuable fragments. This compound could be used in fragment-linking strategies to build novel inhibitors for various biological targets.

Conclusion

Ethyl 2-[(2-phenylacetyl)amino]acetate is a compound with significant potential in synthetic and medicinal chemistry. This guide provides a robust framework for its synthesis, characterization, and handling, grounded in established chemical principles. The detailed protocols and predicted spectroscopic data serve as a reliable reference for researchers, enabling further exploration of this molecule's utility in the development of novel chemical entities and pharmaceutical agents.

References

  • PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. Ethyl 2-[(2-phenylethyl)amino]acetate. National Center for Biotechnology Information. Available at: [Link].

  • Organic Syntheses. Ethyl phenylacetate. Organic Syntheses. Available at: [Link].

  • PubChem. Ethyl phenylacetate. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. Ethyl 2-[(1-phenylethyl)amino]acetate. National Center for Biotechnology Information. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. Available at: [Link].

  • The Good Scents Company. ethyl phenyl acetate. The Good Scents Company. Available at: [Link].

  • Google Patents. US3887606A - Process for the preparation of DL-phenylglycine esters. Google Patents.
  • MySkinRecipes. Ethyl 2-[(2-phenylethyl)amino]acetate. MySkinRecipes. Available at: [Link].

  • Heterocyclic Letters. A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives. Heterocyclic Letters. Available at: [Link].

  • PubChem. Ethyl 2-[(2-chloroacetyl)amino]-2-phenylacetate. National Center for Biotechnology Information. Available at: [Link].

  • Chegg. Solved Assignment: (Labeled IR spectrum for ethyl | Chegg.com. Chegg. Available at: [Link].

  • PubChem. Ethyl 2-(ethylamino)acetate. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. Ethyl 2-[methyl(phenyl)amino]acetate. National Center for Biotechnology Information. Available at: [Link].

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. MDPI. Available at: [Link].

  • ResearchGate. Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. ResearchGate. Available at: [Link].

  • SpectraBase. Ethyl 2-((R)-1-phenylethylamino)acetate. SpectraBase. Available at: [Link].

  • Chegg. Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum mm 3090- | Chegg.com. Chegg. Available at: [Link].

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. The Royal Society of Chemistry. Available at: [Link].

  • University of Calgary. Spectra of ethyl acetate. University of Calgary. Available at: [Link].

  • GlobalRx. Ethyl Acetate Applications in Pharmaceuticals: An Overview. GlobalRx. Available at: [Link].

  • Wikipedia. Phenylacetic acid. Wikipedia. Available at: [Link].

  • GlobalRx. Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. GlobalRx. Available at: [Link].

  • PubChem. ethyl 2-{[(2S)-1-(2-phenylacetyl)pyrrolidin-2-yl]formamido}acetate. National Center for Biotechnology Information. Available at: [Link].

  • Sciencemadness Wiki. Phenylacetic acid. Sciencemadness Wiki. Available at: [Link].

  • NIST. Ethyl Acetate. NIST WebBook. Available at: [Link].

  • PubChem. Ethyl 2-thiopheneacetylaminoacetate. National Center for Biotechnology Information. Available at: [Link].

  • PubChem. Phenylacetic Acid. National Center for Biotechnology Information. Available at: [Link].

Sources

Foundational

An In-depth Technical Guide to the Solubility Determination of Ethyl 2-[(2-phenylacetyl)amino]acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Critical Role of Solubility in Drug Development Solubility is a fundamental physicochemical property that significantly impacts a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that significantly impacts a compound's bioavailability and therapeutic efficacy. In drug development, poor aqueous solubility can lead to low absorption and inadequate drug concentration at the target site, ultimately causing a promising candidate to fail. Therefore, accurate determination of solubility is a cornerstone of pre-formulation studies and is essential for making informed decisions throughout the drug development pipeline.[1][2] This guide will provide the necessary tools and knowledge to approach the solubility determination of ethyl 2-[(2-phenylacetyl)amino]acetate with scientific rigor.

Physicochemical Properties of Ethyl 2-[(2-phenylacetyl)amino]acetate

While extensive experimental data for ethyl 2-[(2-phenylacetyl)amino]acetate is sparse, we can infer some of its properties based on its structure and data from related compounds.

Table 1: Physicochemical Properties of Ethyl 2-[(2-phenylacetyl)amino]acetate and Related Compounds

PropertyEthyl 2-[(2-phenylacetyl)amino]acetateEthyl Phenylacetate (for comparison)
Molecular Formula C12H15NO3[3]C10H12O2[4]
Molecular Weight 221.26 g/mol [5]164.20 g/mol [4]
IUPAC Name ethyl 2-[(2-phenylacetyl)amino]acetateethyl 2-phenylacetate[4]
CAS Number 4838-35-1[5]101-97-3[4]
Appearance Likely a solid at room temperature (inferred from structure)Liquid[4]
Predicted Solubility The presence of an amide group and an ester group suggests potential for hydrogen bonding, which may influence its solubility in polar solvents. The phenyl group contributes to its lipophilicity.Sparingly soluble in water (1,478 mg/L at 25 °C)[4]

The structure of ethyl 2-[(2-phenylacetyl)amino]acetate, with its amide and ester functionalities, suggests it may exhibit some solubility in polar organic solvents. The phenylacetyl group will contribute to its lipophilic character.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability, particularly for compounds with low solubility.[1][6] This method measures the equilibrium concentration of a solute in a solvent, providing a definitive value for its intrinsic solubility under specific conditions.

Principle

An excess amount of the solid compound is added to a known volume of solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate (solid)

  • Selected solvent(s) (e.g., water, ethanol, acetone, ethyl acetate)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Calibrated pipettes

Procedure:

  • Preparation of the Slurry:

    • Accurately weigh an excess amount of ethyl 2-[(2-phenylacetyl)amino]acetate and add it to a series of vials containing a precise volume of the desired solvent. The key is to ensure that a visible excess of solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[7]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).[8]

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of ethyl 2-[(2-phenylacetyl)amino]acetate in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[2]

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

  • Data Reporting:

    • Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L.

    • It is essential to report the temperature at which the solubility was determined.

Diagram of the Shake-Flask Method Workflow

ShakeFlaskMethod cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess ethyl 2-[(2-phenylacetyl)amino]acetate B Add to a known volume of solvent A->B C Seal vials and place in constant temperature shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute sample G->H I Analyze by HPLC or UV-Vis H->I J Quantify using calibration curve I->J K K J->K Report solubility (mg/mL or mol/L) at a specific temperature

Caption: Workflow of the shake-flask method for solubility determination.

Alternative Solubility Determination Methods

While the shake-flask method provides thermodynamic solubility, other methods can be employed, particularly in high-throughput screening settings where speed and lower sample consumption are critical.

Kinetic Solubility Assays

Kinetic solubility methods measure the concentration at which a compound precipitates from a solution when added from a stock solution (typically in DMSO).[6] These methods are faster and require less material than the shake-flask method but may not represent true thermodynamic equilibrium.[2] Nephelometric or turbidimetric assays are common high-throughput techniques for determining kinetic solubility.[2]

Conclusion

Determining the solubility of ethyl 2-[(2-phenylacetyl)amino]acetate is a crucial step in its characterization for any application in pharmaceutical research and development. This guide has provided a comprehensive overview of the theoretical considerations and a detailed, practical protocol for the gold-standard shake-flask method. By following these guidelines, researchers can generate accurate and reliable solubility data, which is indispensable for advancing their research and development efforts.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). In SciSpace.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019-09). ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • solubility experimental methods.pptx. Slideshare.
  • Ethyl phenylacetate | C10H12O2 | CID 7590. PubChem.
  • Ethyl 2-[(2-phenylacetyl)amino]acetate | 4838-35-1. Sigma-Aldrich.
  • ETHYL ((PHENYLACETYL)AMINO)ACETATE AldrichCPR. Sigma-Aldrich.

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectral Analysis of Ethyl 2-[(2-Phenylacetyl)amino]acetate

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-[(2-phenylacetyl)amino]acetate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-[(2-phenylacetyl)amino]acetate, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the ¹H and ¹³C NMR spectra, elucidating the structural information encoded within. We will delve into the causal factors governing chemical shifts and coupling constants, present detailed experimental protocols for spectral acquisition, and provide a complete, referenced analysis.

Introduction: The Significance of Ethyl 2-[(2-Phenylacetyl)amino]acetate and NMR Characterization

Ethyl 2-[(2-phenylacetyl)amino]acetate, also known as N-phenylacetylglycine ethyl ester, is a derivative of the amino acid glycine. Its structure incorporates a phenylacetyl moiety and an ethyl ester group, making it a valuable building block in the synthesis of more complex molecules, including peptides and potential therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like ethyl 2-[(2-phenylacetyl)amino]acetate, NMR is crucial for confirming its identity, assessing its purity, and understanding its conformational dynamics in solution.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its characterization in a research or industrial setting.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the atoms in ethyl 2-[(2-phenylacetyl)amino]acetate are numbered as follows:

G cluster_ethyl Ethyl Group cluster_core Amide Core cluster_phenylacetyl Phenylacetyl Group a CH₃ (a) ~1.25 ppm (t) b CH₂ (b) ~4.18 ppm (q) a->b J ≈ 7.1 Hz c NH (c) ~6.0-8.0 ppm (t/br s) d CH₂ (d) ~4.05 ppm (d) c->d J ≈ 5-6 Hz e CH₂ (e) ~3.60 ppm (s) f Aromatic (f) ~7.20-7.40 ppm (m)

Caption: Predicted ¹H NMR coupling relationships.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃ (Ethyl)~14.2
C H₂ (Ethyl)~61.5
C H₂ (Glycine)~41.5
C H₂ (Phenylacetyl)~43.5
C =O (Ester)~170.0
C =O (Amide)~171.0
C (Aromatic, C-ipso)~134.5
C H (Aromatic, C-ortho, meta, para)~127.0 - 129.5
Rationale for Chemical Shift Assignments
  • Alkyl Carbons: The methyl carbon of the ethyl group is the most shielded, appearing at the lowest chemical shift (~14.2 ppm). The methylene carbon of the ethyl group is deshielded by the ester oxygen and appears around 61.5 ppm. The glycine and phenylacetyl methylene carbons are in a similar chemical environment and are expected to have close chemical shifts, around 41.5 ppm and 43.5 ppm, respectively.

  • Carbonyl Carbons: The ester and amide carbonyl carbons are significantly deshielded and appear far downfield. The ester carbonyl is typically found around 170.0 ppm, while the amide carbonyl is expected at a slightly higher chemical shift, around 171.0 ppm.

  • Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the range of 127.0 to 135.0 ppm. The quaternary ipso-carbon (the one attached to the methylene group) will have a distinct chemical shift (~134.5 ppm) and will likely be of lower intensity compared to the protonated aromatic carbons.

Experimental Protocols

To obtain high-quality NMR spectra of ethyl 2-[(2-phenylacetyl)amino]acetate, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used, which may affect the chemical shift of the amide proton.

  • Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure proper relaxation of quaternary carbons.

  • Number of Scans: 256-1024 scans, as ¹³C has a much lower natural abundance than ¹H.

  • Temperature: 298 K (25 °C).

G A Sample Preparation (5-10 mg in 0.6-0.7 mL CDCl₃) B ¹H NMR Acquisition (400 MHz, 16 scans) A->B C ¹³C NMR Acquisition (100 MHz, 1024 scans) A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E

Caption: Experimental workflow for NMR analysis.

Conclusion

The NMR spectral analysis of ethyl 2-[(2-phenylacetyl)amino]acetate is a straightforward yet powerful method for its structural confirmation and purity assessment. The ¹H NMR spectrum provides a unique fingerprint of the molecule with characteristic signals for the ethyl, glycine, and phenylacetyl moieties. The ¹³C NMR spectrum complements this information by confirming the carbon framework. By understanding the principles behind chemical shifts and coupling constants, researchers can confidently interpret the NMR data for this and structurally related compounds, ensuring the integrity of their synthetic work and the quality of their materials.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 2-[(2-phenylacetyl)amino]acetate

Introduction Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of the amino acid glycine, is a molecule of interest in various fields, including organic synthesis and drug discovery, due to its peptidic substructure....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of the amino acid glycine, is a molecule of interest in various fields, including organic synthesis and drug discovery, due to its peptidic substructure. Mass spectrometry is an indispensable tool for the structural elucidation and characterization of such compounds. This guide provides an in-depth analysis of the expected mass spectrometric behavior of ethyl 2-[(2-phenylacetyl)amino]acetate, focusing on the underlying principles of fragmentation and the interpretation of spectral data. As a self-validating system, the protocols and interpretations presented herein are grounded in established chemical principles and data from analogous structures.

Molecular Structure and Properties

Before delving into the mass spectrometry data, it is crucial to understand the molecular structure of ethyl 2-[(2-phenylacetyl)amino]acetate.

Molecular Formula: C₁₂H₁₅NO₃

Molecular Weight: 221.25 g/mol

Structure:

Caption: Chemical structure of ethyl 2-[(2-phenylacetyl)amino]acetate.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to ensure robust and reproducible mass spectrometric analysis. The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

Sample Preparation
  • Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization method. For Electrospray Ionization (ESI), a mixture of methanol or acetonitrile with water is recommended to facilitate ionization.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Additives (for ESI): To promote protonation in positive ion mode, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the sample solution.

Mass Spectrometric Analysis

1. Electrospray Ionization (ESI) - For Soft Ionization and Molecular Ion Confirmation

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight.

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is preferred for high-resolution mass accuracy.

  • Ionization Mode: Positive ion mode is generally suitable for this compound due to the presence of the amide nitrogen, which can be readily protonated.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Cone Voltage: 20-40 V (a higher cone voltage can induce some in-source fragmentation)

    • Desolvation Gas (N₂): Flow rate of 500-800 L/hr

    • Desolvation Temperature: 300-400 °C

  • Data Acquisition: Acquire mass spectra over a mass-to-charge (m/z) range of 50-500.

2. Electron Ionization (EI) - For Fragmentation Pattern Analysis

EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive fragmentation. This is highly valuable for structural elucidation.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into the GC. The GC column separates the analyte from any impurities before it enters the mass spectrometer.

  • EI Source Parameters:

    • Electron Energy: 70 eV (standard for library matching)

    • Ion Source Temperature: 200-250 °C

  • Data Acquisition: Acquire mass spectra over an m/z range of 40-400.

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available, experimentally derived mass spectrum for ethyl 2-[(2-phenylacetyl)amino]acetate is not readily found in common databases, a highly probable fragmentation pattern can be predicted based on established principles of mass spectrometry and data from analogous compounds.

Electrospray Ionization (ESI) Mass Spectrum

Under typical ESI conditions, the base peak is expected to be the protonated molecule.

m/z (predicted) Ion Formula Designation Notes
222.11[C₁₂H₁₆NO₃]⁺[M+H]⁺Protonated molecule. The exact mass will confirm the elemental composition.
244.09[C₁₂H₁₅NNaO₃]⁺[M+Na]⁺Sodium adduct, often observed in ESI.
Electron Ionization (EI) Mass Spectrum: A Deeper Look into Fragmentation

The EI mass spectrum will be characterized by a series of fragment ions that provide a structural fingerprint of the molecule. The molecular ion peak (M⁺˙) at m/z 221 may be of low abundance due to the molecule's susceptibility to fragmentation.

m/z (predicted) Relative Abundance Proposed Fragment Structure Fragmentation Pathway
221Low[C₁₂H₁₅NO₃]⁺˙Molecular Ion
176Moderate[C₁₀H₁₂NO₂]⁺Loss of the ethoxy radical (•OCH₂CH₃) from the ester.
148Moderate[C₈H₆NO₂]⁺Cleavage of the C-C bond between the methylene and carbonyl of the acetate group.
118High[C₈H₈O]⁺˙Phenylacetyl cation radical, formed by cleavage of the amide bond.
91 Very High (Base Peak) [C₇H₇]⁺ Tropylium ion, a very stable fragment resulting from the rearrangement of the benzyl cation.
77Moderate[C₆H₅]⁺Phenyl cation, from the loss of a hydrogen from the tropylium ion.
74Moderate[C₃H₆NO₂]⁺Fragment containing the glycine ethyl ester moiety.

Mechanistic Insights into Fragmentation Pathways

The predicted fragmentation pattern is a logical consequence of the molecule's structure, with bond cleavages occurring at chemically intuitive locations.

Key Fragmentation Pathways under Electron Ionization

G M [M]+• m/z 221 F1 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F1 Amide bond cleavage & rearrangement F2 [C₈H₈O]+• m/z 118 M->F2 Amide bond cleavage F3 [C₁₀H₁₂NO₂]⁺ m/z 176 M->F3 - •OCH₂CH₃ F4 [C₃H₆NO₂]⁺ m/z 74 M->F4 Phenylacetyl radical loss F2->F1 - CO

Caption: Predicted major fragmentation pathways of ethyl 2-[(2-phenylacetyl)amino]acetate under EI.

  • Formation of the Tropylium Ion (m/z 91): This is predicted to be the base peak in the spectrum. The high stability of the tropylium ion makes its formation a very favorable process. The initial cleavage of the bond between the phenylacetyl methylene group and the amide carbonyl leads to the formation of a benzyl radical, which readily rearranges to the highly stable tropylium cation. This fragmentation is characteristic of compounds containing a benzyl moiety.[1]

  • Formation of the Phenylacetyl Cation (m/z 118): Cleavage of the amide C-N bond results in the formation of the phenylacetyl cation. This is a common fragmentation pathway for N-acylated compounds.[2]

  • Loss of the Ethoxy Group (m/z 176): The ester functional group can undergo cleavage with the loss of an ethoxy radical (•OCH₂CH₃), a characteristic fragmentation of ethyl esters.[3]

  • Formation of the Glycine Ethyl Ester Fragment (m/z 74): Cleavage of the amide bond can also lead to the formation of a fragment corresponding to the protonated glycine ethyl ester.

Conclusion

This technical guide provides a comprehensive overview of the anticipated mass spectrometric data for ethyl 2-[(2-phenylacetyl)amino]acetate. By understanding the principles of ESI and EI mass spectrometry and the predictable fragmentation pathways of this molecule, researchers can confidently identify and characterize this compound in their studies. The provided protocols and interpretations serve as a robust framework for obtaining high-quality, reliable mass spectrometry data.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7590, Ethyl phenylacetate. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508–548. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank of North America. (n.d.). Spectrum JP007064 for ETHYL ACETATE. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.

Sources

Exploratory

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Ethyl 2-[(2-phenylacetyl)amino]acetate Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of the amino acid glycine, is a key organic i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Ethyl 2-[(2-phenylacetyl)amino]acetate

Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of the amino acid glycine, is a key organic intermediate whose value is rooted in its bifunctional nature. Possessing both an amide and an ester group, it serves as a versatile scaffold in the synthesis of more complex molecular architectures. While not a household name in the annals of chemical discovery, its significance lies in its practical utility, particularly for researchers, scientists, and drug development professionals. Its structure mirrors the N-acyl side chain of benzylpenicillin (Penicillin G), making it a compound of significant interest in the field of medicinal chemistry for the development of novel antibiotics and other therapeutic agents.

This guide provides a comprehensive technical overview, moving from its fundamental synthesis and the underlying chemical principles to its detailed characterization and applications, offering field-proven insights for its effective use in a research and development setting.

Core Synthesis: The Acylation of Ethyl Glycinate

The most direct and widely employed method for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate is the Schotten-Baumann reaction, specifically, the N-acylation of ethyl glycinate with phenylacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of ethyl glycinate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Reaction Mechanism and Causality

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of ethyl glycinate initiates a nucleophilic attack on the carbonyl carbon of phenylacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A crucial aspect of this protocol is the inclusion of a mild base, such as triethylamine or sodium bicarbonate.[1] The primary purpose of the base is to neutralize the hydrochloric acid (HCl) generated as a byproduct. Without this neutralization, the HCl would protonate the starting amine (ethyl glycinate), rendering it non-nucleophilic and halting the reaction. This choice of a non-nucleophilic base is a deliberate experimental design to prevent unwanted side reactions.[1]

Caption: Nucleophilic addition-elimination mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield. It is based on standard procedures for N-acylation reactions.[1][2]

Materials:

  • Ethyl glycinate hydrochloride (1 equivalent)

  • Phenylacetyl chloride (1 equivalent)

  • Triethylamine (2.2 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Suspend ethyl glycinate hydrochloride in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (2 equivalents) to the suspension. Stir for 15-20 minutes to liberate the free ethyl glycinate base.

  • Acylation: Dissolve phenylacetyl chloride in a small amount of anhydrous DCM and add it to a dropping funnel. Add the phenylacetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (ethyl glycinate) is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Parameter Overview

The choice of base and solvent can influence reaction efficiency. The following table summarizes key parameters for consideration.

ParameterOptionsRationale / Causality
Amine Source Ethyl Glycinate HClMore stable, common salt form. Requires 2 eq. of base.
Acylating Agent Phenylacetyl ChlorideHighly reactive, readily available.[1]
Base Triethylamine, PyridineOrganic bases, act as HCl scavengers.[1]
NaHCO₃, K₂CO₃Inorganic bases, suitable for biphasic systems.
Solvent DCM, ChloroformAprotic solvents, dissolve reactants well.
Acetone, Ethyl AcetatePolar aprotic alternatives.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction.

Physicochemical Properties and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This process forms a self-validating system, where data from multiple orthogonal techniques converge to verify the molecular structure.[3]

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃PubChem
Molecular Weight 221.25 g/mol PubChem
Appearance White to off-white solidTypical for similar organic compounds
Melting Point Not widely reported, expected for a solid-

Note: Specific physical properties like melting point may vary based on purity.

Expected Spectroscopic Data

The structural features of ethyl 2-[(2-phenylacetyl)amino]acetate give rise to a distinct spectroscopic fingerprint.[4][5][6]

TechniqueFeatureExpected Signal / Peak
¹H NMR Ethyl Ester (CH₃)Triplet, ~1.2-1.3 ppm
Phenyl (Ar-H)Multiplet, ~7.2-7.4 ppm
Benzyl (Ph-CH₂)Singlet, ~3.6 ppm
Glycine (N-CH₂)Doublet, ~4.0 ppm (Couples with N-H)
Ethyl Ester (O-CH₂)Quartet, ~4.1-4.2 ppm
Amide (N-H)Broad Triplet, ~6.0-7.0 ppm
¹³C NMR Ethyl Ester (CH₃)~14 ppm
Benzyl (Ph-CH₂)~43 ppm
Glycine (N-CH₂)~42 ppm
Ethyl Ester (O-CH₂)~61 ppm
Aromatic Carbons~127-135 ppm
Amide Carbonyl (C=O)~169 ppm
Ester Carbonyl (C=O)~171 ppm
IR Spectroscopy N-H Stretch (Amide)~3300 cm⁻¹ (sharp)
C=O Stretch (Amide I)~1650 cm⁻¹ (strong)
C=O Stretch (Ester)~1740 cm⁻¹ (strong)
N-H Bend (Amide II)~1550 cm⁻¹
Mass Spec (EI) Molecular Ion (M⁺)m/z = 221
Key Fragmentm/z = 91 ([C₇H₇]⁺, tropylium ion)

Applications in Drug Discovery and Organic Synthesis

The utility of ethyl 2-[(2-phenylacetyl)amino]acetate extends from its role as a simple building block to its application as a key precursor in the synthesis of biologically active molecules.

A Precursor in Bioactive Molecule Synthesis

The phenylacetylamino moiety is a critical pharmacophore in several classes of drugs, most notably the penicillin family of antibiotics.[7] Phenylacetylglycine is a known substrate for the enzyme penicillin acylase, which is used in the industrial synthesis of semi-synthetic penicillins.[7][8] Ethyl 2-[(2-phenylacetyl)amino]acetate serves as a protected and activated form of this side chain, making it an ideal starting point for constructing libraries of potential enzyme inhibitors or novel antibiotic candidates.

The workflow below illustrates a hypothetical pathway where the compound is used as a foundational element for further chemical elaboration into a more complex drug target.

Synthetic_Pathway cluster_logic Synthetic Logic A Ethyl 2-[(2-phenylacetyl)amino]acetate (Starting Material) B Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) A->B Generates free acid C N-(Phenylacetyl)glycine (Carboxylic Acid Intermediate) B->C D Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine R-NH₂) C->D Forms new amide bond E Complex Drug Target (Final Product) D->E

Caption: Role as a precursor in a multi-step synthetic workflow.

Conclusion

Ethyl 2-[(2-phenylacetyl)amino]acetate represents a foundational molecule in the toolkit of the modern synthetic chemist. While its "discovery" was likely an incremental step rather than a singular event, its value is continuously reaffirmed in its application. A thorough understanding of its synthesis, guided by mechanistic principles, and its characterization, validated by a suite of analytical techniques, empowers researchers to utilize this compound with confidence. Its structural relationship to key pharmacophores ensures its continued relevance in the ongoing quest for novel therapeutic agents and advanced materials.

References

  • BenchChem (2025). Application Notes and Protocols: 2-(Ethyl(phenyl)amino)ethyl Acetate and its Precursor in Chemical Synthesis. BenchChem Scientific. 9

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate. BenchChem Scientific. 10

  • The Royal Society of Chemistry (2019). Supporting Information for Experimental procedures and analytical data. Org. Biomol. Chem., 17, 3098. 11

  • Heterocyclic Letters (2024). A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives. Heterocyclic Letters, 14(3), 527-535. 12

  • Organic Syntheses (n.d.). Ethyl phenylacetate. Org. Syn. Coll. Vol. 1, p.270.

  • BenchChem (2025). Applications of 2-(Ethyl(phenyl)amino)ethyl Acetate in Organic Synthesis: A Guide for Researchers. BenchChem Scientific. 13

  • MDPI (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate. Molecules, 27(15), 4992.

  • Cole, M. (1969). Penicillins and other acylamino compounds synthesized by the cell-bound penicillin acylase of Escherichia coli. Biochemical Journal, 115(4), 747–756.

  • SciSpace (1969). Penicillins and other acylamino compounds synthesized by the cell-bound penicillin acylase of Escherichia coli. Biochemical Journal, 115(4), 747-756.

  • Crash Course (2022). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube.

  • BenchChem (n.d.). Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate. BenchChem Scientific.

  • ResearchGate (2018). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ChemistrySelect, 3(4), 992-996.

  • PubChem (n.d.). Ethyl 2-[(2-phenylethyl)amino]acetate. National Center for Biotechnology Information.

  • BenchChem (2025). A Head-to-Head Battle of Acylating Agents: 2-Bromo-2-phenylacetyl Chloride vs. Phenylacetyl Chloride. BenchChem Scientific. 1

  • BenchChem (2025). Technical Support Center: Characterization of Impurities in Ethyl 2,4-diphenylacetoacetate. BenchChem Scientific. 4

  • Google Patents (2004). CN1167668C - Synthetic method of N, N-disubstituted glycine ester.

  • PubChem (n.d.). Ethyl 2-[(2-methoxy-2-phenylacetyl)amino]acetate. National Center for Biotechnology Information.

  • PubChem (n.d.). Ethyl 2-thiopheneacetylaminoacetate. National Center for Biotechnology Information.

  • Organic Chemistry Portal (n.d.). Ester synthesis by acylation.

  • PubChem (n.d.). Ethyl 2-[(2-methylperoxy-2-oxoacetyl)amino]acetate. National Center for Biotechnology Information.

  • YouTube (2024). Acyl chlorides | Addition-elimination mechanism | Hydrolysis & esterification | A Level Chemistry.

  • ResearchGate (2008). Acylation of α-acetyl ketendithioacetals with acyl chloride.

  • YouTube (2021). NMR spectrum of ethyl acetate.

  • YouTube (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

  • YouTube (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 2-[(2-phenylacetyl)amino]acetate in Medicinal Chemistry

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the identification and development of versatile molecular scaffolds are paramount to the discovery of novel therapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and development of versatile molecular scaffolds are paramount to the discovery of novel therapeutic agents. Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of phenylacetamide, represents a promising scaffold with significant potential for derivatization and exploration across various therapeutic areas. Its structure, featuring a phenylacetamide core linked to an ethyl acetate moiety, offers multiple points for chemical modification to fine-tune its physicochemical properties and biological activity. While direct and extensive research on this specific molecule is emerging, the broader class of phenylacetamide derivatives has demonstrated a wide spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial effects.[1]

This technical guide provides an in-depth exploration of the applications of ethyl 2-[(2-phenylacetyl)amino]acetate in medicinal chemistry. We will delve into its synthesis, potential therapeutic applications based on the activities of structurally related compounds, and detailed protocols for its derivatization and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new chemical entities.

Part 1: Synthesis and Characterization

The synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate and its derivatives typically involves the acylation of an amino acid ester. The foundational reaction involves the coupling of ethyl 2-aminoacetate (glycine ethyl ester) with phenylacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the glycine ethyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Protocol 1: General Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

This protocol outlines a standard procedure for the synthesis of the title compound. The principles can be adapted for the synthesis of various derivatives by substituting the starting materials.

Rationale: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction towards completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it dissolves the reactants without participating in the reaction.

Materials:

  • Phenylacetyl chloride

  • Ethyl 2-aminoacetate hydrochloride (Glycine ethyl ester hydrochloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-aminoacetate hydrochloride.

  • Suspension: Suspend the amino acid ester hydrochloride in anhydrous DCM.

  • Base Addition: Cool the suspension in an ice bath (0 °C) and add triethylamine dropwise with stirring. Stir for 15-20 minutes to liberate the free amine.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of phenylacetyl chloride in anhydrous DCM dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2-[(2-phenylacetyl)amino]acetate.

dot

Caption: Synthetic workflow for ethyl 2-[(2-phenylacetyl)amino]acetate.

Part 2: Applications in Medicinal Chemistry

The phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. By extension, ethyl 2-[(2-phenylacetyl)amino]acetate serves as a valuable starting point for the development of novel therapeutic agents.

Anticancer Activity

Phenylacetamide derivatives have shown promise as potential anticancer agents.[2][3] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[4] Studies on structurally related compounds, such as 2-(4-fluorophenyl)-N-phenylacetamide derivatives, have demonstrated cytotoxic activity against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cell lines.[2][3]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[1]

Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (ethyl 2-[(2-phenylacetyl)amino]acetate derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

dot

Caption: Key areas for SAR studies on the scaffold.

Future research should focus on the systematic derivatization of the ethyl 2-[(2-phenylacetyl)amino]acetate scaffold and the comprehensive biological evaluation of the resulting compounds. High-throughput screening against a diverse range of biological targets could uncover novel therapeutic applications. Furthermore, computational studies, including molecular docking and ADMET prediction, can aid in the rational design of more potent and selective derivatives.

Conclusion

Ethyl 2-[(2-phenylacetyl)amino]acetate is a versatile and accessible scaffold with considerable potential in medicinal chemistry. By leveraging the established biological activities of the broader phenylacetamide class and employing the synthetic and screening protocols outlined in this guide, researchers can effectively explore the therapeutic promise of this compound and its derivatives. The journey from a simple scaffold to a clinically viable drug candidate is arduous, but the foundational knowledge and methodologies presented here provide a solid starting point for this exciting endeavor.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • Benchchem. Comparative Analysis of 2-(Ethyl(phenyl)amino)ethyl Acetate Derivatives: A Guide for Drug Development Professionals.
  • Benchchem. Biological activity comparison of N-(2-hydroxyethyl)-2-phenylacetamide derivatives.
  • Singh, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 165-181. [Online] Available at: [Link]

  • Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, 2, 27. [Online] Available at: [Link]

  • Benchchem. Application Notes and Protocols for 2-(Ethyl(phenyl)amino)ethyl Acetate in the Development of Novel Compounds.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Online] Available at: [Link]

  • Heterocyclic Letters. (2024). A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives is designed and synthesized... Heterocyclic Letters, 14(3), 527-535.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. [Online] Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(20), 6903. [Online] Available at: [Link]

  • Pannu, J., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Molecules, 26(10), 2941. [Online] Available at: [Link]

  • Ojewole, J. A. O., et al. (2014). Phytochemical screening and anticonvulsant studies of ethyl acetate fraction of Globimetula braunii on laboratory animals. Journal of Basic and Clinical Pharmacy, 5(4), 85–89. [Online] Available at: [Link]

  • Kuete, V., et al. (2011). Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae). BMC Complementary and Alternative Medicine, 11, 99. [Online] Available at: [Link]

  • Garske, G. E., et al. (1993). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. Epilepsia, 34(4), 775–782. [Online] Available at: [Link]

  • Siwek, A., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Bioorganic & Medicinal Chemistry, 26(15), 4347–4356. [Online] Available at: [Link]

Sources

Application

Application Notes & Protocols: Ethyl 2-[(2-phenylacetyl)amino]acetate as a Precursor in Penicillin Synthesis

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the role and application of Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of N-phenylac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the role and application of Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of N-phenylacetylglycine, in the synthesis of Penicillin G. While industrial penicillin production predominantly relies on the direct fermentation of Penicillium chrysogenum with phenylacetic acid as the side-chain precursor, this guide explores the application of ethyl 2-[(2-phenylacetyl)amino]acetate within a chemoenzymatic synthesis framework. We present the established biosynthetic pathway of Penicillin G as a foundational context, followed by comprehensive, step-by-step protocols for the chemical synthesis, purification, and characterization of the title precursor. Furthermore, a detailed protocol for the subsequent enzymatic acylation of 6-aminopenicillanic acid (6-APA) using this precursor is provided, offering a modern, controlled alternative to traditional fermentation for synthesizing specific penicillin analogues.

Introduction: The Architecture of Penicillin and the Role of Precursors

Penicillin G (Benzylpenicillin) is a cornerstone of antibiotic therapy, characterized by its core β-lactam ring fused to a thiazolidine ring, collectively known as the 6-aminopenicillanic acid (6-APA) nucleus.[1][2] Its biological activity and specificity are dictated by the nature of the acyl side chain attached to the 6-amino group. In Penicillin G, this side chain is a phenylacetyl group.

The large-scale industrial production of Penicillin G is a feat of biotechnology, relying on the fed-batch fermentation of high-yielding strains of the fungus Penicillium chrysogenum.[3][4] A critical aspect of this process is directing the fungus to synthesize Penicillin G specifically, rather than a mixture of natural penicillins. This is achieved by supplementing the fermentation medium with a side-chain precursor, most commonly phenylacetic acid (PAA) or its salts.[5][6][7][8] The fungal enzymes then incorporate the phenylacetyl moiety from PAA into the final penicillin molecule.[9]

While fermentation is highly optimized, chemoenzymatic approaches offer significant advantages in flexibility, control, and the ability to create novel semi-synthetic antibiotics. These methods often start with 6-APA, which is produced by the enzymatic hydrolysis of Penicillin G, and then attach a new side chain.[10][11] In this context, molecules like ethyl 2-[(2-phenylacetyl)amino]acetate serve not as fermentation additives, but as activated acyl donors for the enzymatic synthesis of Penicillin G from 6-APA. This guide focuses on this latter, more controlled synthetic application.

Foundational Knowledge: The Biosynthesis of Penicillin G

Understanding the established biosynthetic pathway is crucial for appreciating the role of any precursor. The production of Penicillin G in P. chrysogenum is a complex, compartmentalized process.[9][12]

The key steps are:

  • Tripeptide Formation: The process begins in the cytosol with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—by the enzyme ACV synthetase (ACVS) to form the linear tripeptide, δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV).[13][14]

  • Bicyclic Core Formation: The ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN). This molecule contains the fundamental β-lactam and thiazolidine ring structure but possesses only weak antibiotic activity.[14]

  • Side-Chain Exchange: The final and most critical step for Penicillin G synthesis occurs in cellular microbodies (peroxisomes).[12] The enzyme isopenicillin N acyltransferase (IAT) catalyzes the exchange of the L-α-aminoadipyl side chain of IPN for a phenylacetyl group.[15] This phenylacetyl group is supplied by phenylacetyl-CoA, which is activated from the phenylacetic acid (PAA) added to the fermentation broth.[16]

This natural pathway highlights the principle of using an external precursor to dictate the final molecular structure.

Penicillin_G_Biosynthesis cluster_cytosol Cytosol cluster_peroxisome Peroxisome AAs L-α-Aminoadipic Acid L-Cysteine L-Valine ACV δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) AAs->ACV ACV Synthetase IPN Isopenicillin N (IPN) ACV->IPN IPN Synthase IPN->IPN_transported Transport PAA Phenylacetic Acid (PAA) (from medium) PAA_CoA Phenylacetyl-CoA PAA->PAA_CoA Phenylacetyl-CoA Ligase PenG Penicillin G PAA_CoA->PenG IPN_transported->PenG Isopenicillin N Acyltransferase (IAT)

Figure 1: The compartmentalized biosynthetic pathway of Penicillin G in P. chrysogenum.

Application Note: Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

This section details the synthesis, purification, and characterization of the title compound, intended for use as an acyl donor in the chemoenzymatic synthesis of Penicillin G. The rationale for using this precursor is its activated ester functionality, which can facilitate a kinetically controlled enzymatic reaction with 6-APA, catalyzed by Penicillin G Acylase.[17][18]

Protocol: Chemical Synthesis

This protocol describes the N-acylation of ethyl glycinate hydrochloride with phenylacetyl chloride.

Materials & Reagents:

  • Ethyl glycinate hydrochloride

  • Phenylacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glycinate hydrochloride (1.0 eq). Suspend the solid in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise via a syringe. Stir the mixture for 20 minutes at 0 °C. The triethylamine neutralizes the hydrochloride salt and acts as a base to quench the HCl byproduct of the acylation.

  • Acylation: Dissolve phenylacetyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the phenylacetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product, typically as an oil or a waxy solid.

Protocol: Purification by Flash Column Chromatography

Purification is essential to remove unreacted starting materials and byproducts.[19][20]

Materials & Reagents:

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column, flasks for fraction collection

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude product from step 3.1 in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 10% ethyl acetate, gradually increasing to 30-40%. The polarity of the mobile phase is increased to elute the more polar product after less polar impurities have been washed off.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 2-[(2-phenylacetyl)amino]acetate.

Protocol: Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[21][22]

Techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A reverse-phase C18 column with a water/acetonitrile gradient is typically used. The product should appear as a single major peak.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Expected signals include those for the ethyl ester group (triplet and quartet), the methylene protons of the glycine and phenylacetyl moieties, the aromatic protons, and the amide proton.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) would be expected to show the [M+H]⁺ or [M+Na]⁺ ion.

Parameter Expected Value/Observation
Appearance White to off-white solid or viscous oil
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Purity (HPLC) >98%
¹H NMR (CDCl₃) δ ~7.3 (m, 5H, Ar-H), ~6.0 (br s, 1H, NH), ~4.2 (q, 2H, OCH₂CH₃), ~4.0 (d, 2H, NHCH₂), ~3.6 (s, 2H, PhCH₂), ~1.2 (t, 3H, OCH₂CH₃)
MS (ESI+) m/z 222.1 [M+H]⁺, 244.1 [M+Na]⁺
Table 1: Expected Analytical Data for Purified Ethyl 2-[(2-phenylacetyl)amino]acetate.

Application Protocol: Chemoenzymatic Synthesis of Penicillin G

This protocol describes the kinetically controlled synthesis of Penicillin G by acylating 6-aminopenicillanic acid (6-APA) with the newly synthesized precursor, catalyzed by immobilized Penicillin G Acylase (PGA).[10][17][18]

Rationale: PGA can catalyze both the hydrolysis of Penicillin G and its synthesis from 6-APA and an acyl donor.[23] In an aqueous environment, hydrolysis is thermodynamically favored. However, by using an activated acyl donor (like an ester) and carefully controlling reaction conditions (pH, temperature, time), the synthesis reaction can be favored kinetically, leading to high yields of the desired product before equilibrium and subsequent hydrolysis take over.[18] Immobilizing the enzyme simplifies its removal and reuse.

Chemoenzymatic_Workflow cluster_synthesis Part 1: Precursor Synthesis & Prep cluster_reaction Part 2: Enzymatic Reaction cluster_analysis Part 3: Analysis & Purification A1 Synthesize Precursor (Protocol 3.1) A2 Purify Precursor (Protocol 3.2) A1->A2 A3 Characterize Precursor (Protocol 3.3) A2->A3 B2 Dissolve 6-APA and Precursor A3->B2 Verified Precursor B1 Prepare Reaction Buffer (e.g., Phosphate Buffer, pH 6.5) B1->B2 B3 Add Immobilized Penicillin G Acylase B2->B3 B4 Incubate with Stirring (e.g., 25-35°C) B3->B4 C1 Monitor Reaction by HPLC B4->C1 Take Aliquots C2 Stop Reaction at Max Yield (e.g., by filtering enzyme) C1->C2 C3 Purify Penicillin G (e.g., Extraction, Chromatography) C2->C3 C4 Characterize Final Product C3->C4

Sources

Method

Application Note: A Comprehensive Guide to the Laboratory Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

Abstract This technical guide provides a detailed, field-proven protocol for the synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate, a valuable amide intermediate in organic and medicinal chemistry. The synthesis is ach...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate, a valuable amide intermediate in organic and medicinal chemistry. The synthesis is achieved through the N-acylation of glycine ethyl ester with phenylacetyl chloride, following the principles of the Schotten-Baumann reaction. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, purification techniques, and characterization data. The guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this compound.

Introduction and Scientific Principle

Ethyl 2-[(2-phenylacetyl)amino]acetate, also known as phenacetyl glycine ethyl ester, is a derivative of the simplest amino acid, glycine. Its structure incorporates a phenylacetyl moiety, making it a useful building block for more complex molecules, including potential pharmaceutical agents and other fine chemicals.

The synthesis described herein is a classic example of amide bond formation via nucleophilic acyl substitution. The reaction employs the Schotten-Baumann methodology, which involves the acylation of a primary or secondary amine with an acyl chloride under basic conditions.[1][2] In this specific application, the nucleophilic nitrogen of glycine ethyl ester attacks the electrophilic carbonyl carbon of phenylacetyl chloride. A base is used to neutralize the hydrochloric acid (HCl) generated as a byproduct, which is critical for driving the reaction to completion.[3][4] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Reaction Mechanism

The reaction proceeds through a two-stage addition-elimination mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of glycine ethyl ester attacks the carbonyl carbon of phenylacetyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[6]

  • Elimination: The tetrahedral intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated.

  • Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and regenerating a neutral amide product. This step also neutralizes the HCl formed from the eliminated chloride and the abstracted proton.[4]

Reaction_Mechanism GlyE Glycine Ethyl Ester (Nucleophile) PhAcCl Phenylacetyl Chloride (Electrophile) Tetrahedral Tetrahedral Intermediate GlyE->Tetrahedral Nucleophilic Attack Base Base (e.g., Et3N) PhAcCl->Tetrahedral Product Ethyl 2-[(2-phenylacetyl)amino]acetate Tetrahedral->Product Elimination of Cl- Byproduct [Base-H]+Cl-

Caption: Nucleophilic acyl substitution mechanism.

Safety and Hazard Management

Proper safety precautions are paramount for this procedure.

  • Phenylacetyl chloride (CAS: 103-80-0): This substance is highly corrosive and causes severe skin burns and eye damage.[7][8] It is also a lachrymator and may cause respiratory irritation.[9] All manipulations must be performed in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles.

  • Waste Disposal: All organic and chlorinated waste must be disposed of in appropriately labeled hazardous waste containers.

In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7]

Experimental Protocol

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mmol)Equiv.
Glycine ethyl ester HCl623-33-6C₄H₁₀ClNO₂139.585.00 g35.81.0
Phenylacetyl chloride103-80-0C₈H₇ClO154.605.80 g (4.9 mL)37.51.05
Triethylamine (TEA)121-44-8C₆H₁₅N101.195.50 mL39.41.1
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93100 mL--
1 M Hydrochloric Acid7647-01-0HCl36.46~40 mL--
Sat. Sodium Bicarbonate144-55-8NaHCO₃84.01~40 mL--
Brine (Sat. NaCl)7647-14-5NaCl58.44~40 mL--
Anhydrous MgSO₄7487-88-9MgSO₄120.37~5 g--
Equipment
  • 250 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • 125 mL dropping funnel

  • Septa and nitrogen inlet/outlet

  • 250 mL separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography or recrystallization

Step-by-Step Synthesis Procedure

Step 1: Preparation of Glycine Ethyl Ester Free Base

  • The starting material, glycine ethyl ester hydrochloride, is a stable salt.[11] The free amine must be generated in situ for it to act as a nucleophile.

  • To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (5.00 g, 35.8 mmol).

  • Add dichloromethane (DCM, 80 mL) and cool the resulting slurry to 0 °C in an ice-water bath.

  • Slowly add triethylamine (5.50 mL, 39.4 mmol) to the stirring slurry. The mixture should become clearer as the free amine dissolves in the DCM. Stir for 15-20 minutes at 0 °C.

Step 2: Acylation (Schotten-Baumann Reaction)

  • Dissolve phenylacetyl chloride (5.80 g, 37.5 mmol) in 20 mL of DCM in a dropping funnel.

  • Add the phenylacetyl chloride solution dropwise to the cold, stirring amine solution over 20-30 minutes. Maintain the internal temperature below 5 °C to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot has been consumed.

Step 3: Work-up and Extraction

  • Pour the reaction mixture into a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 40 mL of 1 M HCl (to remove excess triethylamine and its salt).

    • 40 mL of water.

    • 40 mL of saturated sodium bicarbonate solution (to remove any phenylacetic acid impurity).

    • 40 mL of brine (to remove residual water).[12]

  • Dry the separated organic layer over anhydrous magnesium sulfate (~5 g).

  • Filter the solution to remove the drying agent, and rinse the solid with a small amount of fresh DCM.

Step 4: Purification and Isolation

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture. Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[13]

  • Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under high vacuum.

Expected Results
  • Product: Ethyl 2-[(2-phenylacetyl)amino]acetate

  • CAS Number: 4838-35-1[14]

  • Molecular Formula: C₁₂H₁₅NO₃[14]

  • Molecular Weight: 221.25 g/mol [14]

  • Appearance: White to off-white solid or crystalline powder.

  • Yield: ~80-90% (based on typical amide couplings).

Experimental Workflow Visualization

Caption: Overall synthesis workflow diagram.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for synthesizing ethyl 2-[(2-phenylacetyl)amino]acetate. By adhering to the principles of the Schotten-Baumann reaction and following the specified safety and handling procedures, researchers can reliably obtain high yields of the target compound. This guide serves as a comprehensive resource, blending theoretical principles with practical, actionable steps for success in the laboratory.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Safety Data Sheet. (n.d.). Phenylacetyl chloride.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schotten-Baumann reaction? Retrieved from [Link]

  • PubChem. (n.d.). What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

Sources

Application

The Versatile Building Block: Ethyl 2-[(2-Phenylacetyl)amino]acetate in Synthetic Chemistry

Introduction: Unveiling the Potential of a Multifunctional Synthon In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Synthon

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of the simplest amino acid, glycine, emerges as a highly versatile and cost-effective synthon. Its structure uniquely combines a nucleophilic secondary amide, an ester suitable for various transformations, and an activated methylene group, all under the electronic influence of a phenylacetyl moiety. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and strategic application of this valuable building block in the construction of diverse and medicinally relevant heterocyclic scaffolds. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols to empower your synthetic endeavors.

Core Synthesis: A Reliable and Scalable Approach

The most direct and widely applicable method for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate is the Schotten-Baumann reaction , a robust N-acylation of glycine ethyl ester hydrochloride with phenylacetyl chloride.[1][2][3] This method is favored for its operational simplicity, high yields, and scalability.

Reaction Mechanism: A Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The free amino group of glycine ethyl ester, liberated in situ by the base, acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride. The subsequent collapse of the tetrahedral intermediate and neutralization of the generated hydrochloric acid by the base affords the desired N-acylated product.

Schotten_Baumann cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Glycine_ester Glycine Ethyl Ester (as HCl salt) Free_amine Free Glycine Ethyl Ester Glycine_ester->Free_amine Base Phenylacetyl_chloride Phenylacetyl Chloride Tetrahedral_intermediate Tetrahedral Intermediate Phenylacetyl_chloride->Tetrahedral_intermediate Base Base (e.g., NaOH) Salt NaCl + H₂O Free_amine->Tetrahedral_intermediate Nucleophilic Attack Product Ethyl 2-[(2-phenylacetyl)amino]acetate Tetrahedral_intermediate->Product Collapse & Proton Transfer

Caption: Schotten-Baumann synthesis of the target molecule.

Detailed Protocol: Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

This protocol is designed for a laboratory scale and can be scaled up with appropriate considerations for heat management.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Equivalents
Glycine ethyl ester hydrochloride139.5813.961001.0
Phenylacetyl chloride154.5915.461001.0
Sodium hydroxide (NaOH)40.008.802202.2
Dichloromethane (DCM)-200 mL--
Deionized water-200 mL--
Saturated aqueous sodium bicarbonate-50 mL--
Brine-50 mL--
Anhydrous magnesium sulfate (MgSO₄)-~10 g--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve glycine ethyl ester hydrochloride (13.96 g, 100 mmol) in deionized water (100 mL). Cool the solution to 0-5 °C in an ice bath.

  • Base and Acyl Chloride Addition: In a separate beaker, dissolve sodium hydroxide (8.80 g, 220 mmol) in deionized water (100 mL) and cool the solution. To the stirred glycine ester solution, add the cold NaOH solution, followed by the dropwise addition of phenylacetyl chloride (15.46 g, 100 mmol) over 30 minutes, ensuring the temperature remains below 10 °C. A two-phase system may be used by dissolving the phenylacetyl chloride in 100 mL of dichloromethane and adding it concurrently with the NaOH solution.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Workup: Transfer the reaction mixture to a separatory funnel. If a two-phase system was not used, add 100 mL of dichloromethane to extract the product. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine. This removes unreacted starting materials and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a white to off-white solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford pure ethyl 2-[(2-phenylacetyl)amino]acetate.

Expected Yield: 85-95%.

Application in Heterocyclic Synthesis

The true value of ethyl 2-[(2-phenylacetyl)amino]acetate lies in its ability to serve as a precursor to a variety of heterocyclic systems. The interplay between the amide, the ester, and the activated methylene group allows for a range of cyclization strategies.

The Erlenmeyer-Plöchl Reaction: A Gateway to Azlactones and Amino Acids

A cornerstone application of N-acyl glycines is the Erlenmeyer-Plöchl synthesis, which provides access to azlactones (oxazolones).[5][6] These, in turn, are valuable intermediates for the synthesis of α,β-unsaturated amino acids and other derivatives. While the classical reaction starts from the N-acyl glycine carboxylic acid, the ethyl ester can be readily hydrolyzed in situ or used in modified procedures.

Erlenmeyer_Plochl cluster_start Starting Material cluster_pathway Reaction Pathway cluster_products Final Products Start Ethyl 2-[(2-phenylacetyl)amino]acetate Hydrolysis Hydrolysis (optional) Start->Hydrolysis Cyclization Cyclization (Acetic Anhydride) Start->Cyclization Direct (modified conditions) NAcylGlycine N-Phenylacetylglycine Hydrolysis->NAcylGlycine NAcylGlycine->Cyclization Azlactone 2-Phenyl-4H-oxazol-5-one Cyclization->Azlactone Condensation Condensation (Aldehyde, Base) Azlactone->Condensation Unsaturated_Azlactone 4-Alkylidene-2-phenyloxazol-5(4H)-one Condensation->Unsaturated_Azlactone AminoAcid α,β-Unsaturated Amino Acid Unsaturated_Azlactone->AminoAcid Hydrolysis

Caption: The Erlenmeyer-Plöchl reaction pathway.

This two-step protocol first involves the formation of the intermediate oxazolone from N-phenylacetylglycine (which can be obtained by hydrolysis of the starting ester) and its subsequent condensation with benzaldehyde.

Step 1: Synthesis of 2-Phenyl-4H-oxazol-5-one

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
N-Phenylacetylglycine193.1919.32100
Acetic anhydride102.0930.63300

Procedure:

  • In a 100 mL round-bottom flask, suspend N-phenylacetylglycine (19.32 g, 100 mmol) in acetic anhydride (30.63 g, 300 mmol).

  • Heat the mixture with stirring in an oil bath at 100 °C for 15-20 minutes, or until the solid dissolves.

  • Cool the solution to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one [7][8]

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
2-Phenyl-4H-oxazol-5-one161.161.6110
Benzaldehyde106.121.0610
Acetic anhydride102.092.0420
Anhydrous sodium acetate82.030.8210

Procedure:

  • In a 50 mL round-bottom flask, combine 2-phenyl-4H-oxazol-5-one (1.61 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), acetic anhydride (2.04 g, 20 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

  • Heat the mixture with stirring in an oil bath at 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature and add ethanol (20 mL).

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and then with water.

  • Recrystallize the crude product from ethanol or ethyl acetate to obtain pure 4-benzylidene-2-phenyloxazol-5(4H)-one.

Synthesis of Benzodiazepine Scaffolds

Ethyl 2-[(2-phenylacetyl)amino]acetate can serve as a precursor for the synthesis of 1,4-benzodiazepine-2,5-diones, a privileged scaffold in medicinal chemistry.[9] The general strategy involves the initial acylation of an anthranilic acid derivative with the N-phenylacetylglycine unit, followed by cyclization.

Benzodiazepine_Synthesis Start Ethyl 2-[(2-phenylacetyl)amino]acetate Hydrolysis Hydrolysis Start->Hydrolysis NAcylGlycine N-Phenylacetylglycine Hydrolysis->NAcylGlycine Coupling Coupling with Anthranilic Acid Derivative NAcylGlycine->Coupling Intermediate N-Acyl Anthranilate Intermediate Coupling->Intermediate Cyclization Cyclization Intermediate->Cyclization Benzodiazepine 1,4-Benzodiazepine-2,5-dione Cyclization->Benzodiazepine

Caption: Conceptual pathway to 1,4-benzodiazepine-2,5-diones.

A more direct approach involves the reaction of a 2-aminobenzophenone with a glycine ester derivative. While our title compound has a protected amine, this highlights the utility of the core glycine ester structure in benzodiazepine synthesis.

Formation of Piperazine-2,5-diones (Diketopiperazines)

N-acylated amino acid esters can undergo intermolecular or intramolecular cyclization to form piperazine-2,5-diones, also known as diketopiperazines. These scaffolds are prevalent in natural products and exhibit a wide range of biological activities. The direct dimerization and cyclization of ethyl 2-[(2-phenylacetyl)amino]acetate would lead to a disubstituted diketopiperazine.

Materials:

ReagentMolar Mass ( g/mol )
Ethyl 2-[(2-phenylacetyl)amino]acetate221.25
Base (e.g., sodium ethoxide)68.05
Anhydrous solvent (e.g., ethanol, toluene)-

Procedure (General):

  • Dissolve ethyl 2-[(2-phenylacetyl)amino]acetate in an anhydrous solvent under an inert atmosphere.

  • Add a catalytic amount of a strong base, such as sodium ethoxide.

  • Heat the reaction mixture to reflux and monitor for the formation of the diketopiperazine product.

  • Upon completion, neutralize the reaction, remove the solvent, and purify the product, likely by chromatography or recrystallization.

Conclusion and Future Outlook

Ethyl 2-[(2-phenylacetyl)amino]acetate is a readily accessible and highly versatile building block for organic synthesis. Its utility is demonstrated in the straightforward synthesis of azlactones via the Erlenmeyer-Plöchl reaction and its potential as a precursor for more complex heterocyclic systems like benzodiazepines and diketopiperazines. The protocols and conceptual frameworks provided herein serve as a guide for researchers to harness the synthetic potential of this valuable molecule. Further exploration of its reactivity, particularly in multicomponent reactions and in the synthesis of novel scaffolds, will undoubtedly continue to expand its role in modern drug discovery and development.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber die Darstellung der Ester der aromatischen Säuren. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Herbst, R. M., & Shemin, D. (1941). Acetylglycine. Organic Syntheses, Coll. Vol. 2, p.11. Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Saravanan, V. S., et al. (2006). Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. Asian Journal of Chemistry, 18(4), 2511-2514. Available at: [Link]

  • Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Singh, P., et al. (2018). Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry, 42(2), 1234-1241. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • Tikdar, A. M. (n.d.). REACTION OF 4-BENZYLIDENE-2-PHENYLOXAZOL-5(4H)-ONE WITH 3,4- DITHIO-TOLUENE IN THE PRESECE OF TRIETHYLAMINE. Retrieved from [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. Available at: [Link]

  • Xu, L., et al. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. Available at: [Link]

  • CN103553914A - Phenylethyl acetate synthesis method - Google Patents. (n.d.).
  • US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents. (n.d.).
  • Merck & Co. (n.d.). Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. The Merck Index Online. Available at: [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2010). Utilization of N-Acyl Compounds for the Synthesis of tricyclic and Bridged Heterocyclic Compounds. Research and Reviews: Journal of Chemistry, 1(1), 1-8. Available at: [Link]

  • Shia, J. S. (n.d.). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. Retrieved from [Link]

  • Özkınalı, S., et al. (2012). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Marmara Pharmaceutical Journal, 16(2), 127-133. Available at: [Link]

  • Zashikhin, G. S., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. Bioconjugate Chemistry, 32(9), 2011–2018. Available at: [Link]

  • El-Sayed, R. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. International Journal of Modern Organic Chemistry, 2(1), 40-66. Available at: [Link]

  • VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives using L-Proline as Catalyst. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and amphiphilic properties of glycosyl-1,4-benzodiazepin-2,5-diones. Retrieved from [Link]

Sources

Method

The Synthetic Versatility of Ethyl 2-[(2-Phenylacetyl)amino]acetate: A Gateway to Bioactive Scaffolds

Introduction: A Building Block of Medicinal Significance In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Ethyl 2-[(2-phen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Medicinal Significance

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Ethyl 2-[(2-phenylacetyl)amino]acetate, a seemingly unassuming N-acylated amino acid ester, represents a pivotal starting material for the construction of complex heterocyclic systems. Its intrinsic chemical architecture, featuring a β-arylethylamide backbone, positions it as an ideal precursor for the synthesis of isoquinoline and tetrahydroisoquinoline scaffolds. These nitrogen-containing heterocycles are not merely of academic interest; they form the core of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][2] The isoquinoline framework is a privileged structure in medicinal chemistry, with derivatives demonstrating anticancer, anti-inflammatory, antimicrobial, antihypertensive, and enzyme inhibitory properties.[1][2]

This technical guide provides an in-depth exploration of the reactivity of ethyl 2-[(2-phenylacetyl)amino]acetate, with a focus on its application in the synthesis of medicinally relevant compounds. We will delve into the mechanistic underpinnings of key cyclization reactions, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block.

Part 1: Intramolecular Cyclization Reactions: The Path to Isoquinolines

The most prominent and valuable transformations of ethyl 2-[(2-phenylacetyl)amino]acetate involve intramolecular cyclization to form dihydroisoquinoline and tetrahydroisoquinoline ring systems. Two classical yet enduringly relevant named reactions, the Bischler-Napieralski and Pictet-Spengler reactions, are the cornerstones of this synthetic strategy.

The Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution.[3][4] The reaction is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[5][6]

Mechanism and Rationale:

The reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate. The dehydrating agent activates the amide carbonyl group, facilitating its departure as a leaving group. The resulting nitrilium ion is then attacked by the electron-rich phenyl ring in an intramolecular electrophilic aromatic substitution to form the cyclic product. The presence of electron-donating groups on the aromatic ring accelerates the reaction.[3][6]

Diagram: Bischler-Napieralski Reaction Mechanism

A simplified representation of the Bischler-Napieralski reaction mechanism.

Experimental Protocol: General Procedure for Bischler-Napieralski Cyclization

This protocol provides a general method for the cyclization of N-acyl-β-phenylethylamine derivatives, which can be adapted for ethyl 2-[(2-phenylacetyl)amino]acetate.

Parameter Value/Condition Rationale
Reactant Ethyl 2-[(2-phenylacetyl)amino]acetate (1.0 eq)The β-arylethylamide substrate for cyclization.
Solvent Acetonitrile or Dichloromethane (anhydrous)Aprotic solvents that are inert under the reaction conditions.
Reagent Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)Acts as the dehydrating and activating agent.
Temperature Reflux (typically 80-100 °C)Provides the necessary energy for the formation of the nitrilium ion and subsequent cyclization.
Reaction Time 2-6 hoursMonitored by TLC until consumption of the starting material.
Work-up Cooled, concentrated, and neutralized with base.To quench the reaction and isolate the product.

Step-by-Step Protocol:

  • To a solution of ethyl 2-[(2-phenylacetyl)amino]acetate (1.0 equivalent) in anhydrous acetonitrile (10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add phosphorus oxychloride (3.0 equivalents) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess POCl₃.

  • The residue is then cautiously quenched with crushed ice and basified with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide to a pH of 8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude 1-benzyl-3-ethoxycarbonyl-3,4-dihydroisoquinoline.

  • The crude product can be purified by column chromatography on silica gel.

The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[7][8] This reaction is a special case of the Mannich reaction and is highly valuable in the synthesis of alkaloids and other biologically active compounds.[2][8]

Mechanism and Rationale:

The reaction is initiated by the formation of a Schiff base (imine) from the condensation of the amine and the aldehyde. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the phenyl ring on the iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.[8][9] The reaction often proceeds under milder conditions than the Bischler-Napieralski reaction, especially if the aromatic ring is electron-rich.[2][8]

Diagram: Pictet-Spengler Reaction Workflow

Pictet_Spengler_Workflow start Start reactants Ethyl 2-[(2-phenylacetyl)amino]acetate + Aldehyde (e.g., Formaldehyde) start->reactants acid_catalyst Acid Catalyst (e.g., HCl, TFA) imine_formation Imine/Iminium Ion Formation reactants->imine_formation Condensation cyclization Intramolecular Cyclization imine_formation->cyclization Acid Catalysis product Tetrahydroisoquinoline Product cyclization->product end End product->end

A general workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

This protocol outlines a general procedure for the Pictet-Spengler reaction of a β-phenylethylamine derivative.

Parameter Value/Condition Rationale
Amine β-phenylethylamine derivative (1.0 eq)The nucleophilic amine component.
Carbonyl Aldehyde or Ketone (1.0-1.2 eq)The electrophilic carbonyl component.
Solvent Protic (e.g., Ethanol, Methanol) or Aprotic (e.g., Toluene, Dichloromethane)The choice of solvent can influence reaction rate and yield.
Catalyst Protic Acid (e.g., HCl, H₂SO₄, TFA) or Lewis AcidTo catalyze imine formation and the subsequent cyclization.
Temperature Room Temperature to RefluxDependent on the reactivity of the substrates.
Reaction Time 4-24 hoursMonitored by TLC.

Step-by-Step Protocol:

  • To a solution of the β-phenylethylamine derivative (1.0 equivalent) in a suitable solvent (e.g., toluene), add the aldehyde (1.1 equivalents).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 equivalent) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 2: Reactions of the Ester and Amide Functionalities

Beyond cyclization, the ester and amide moieties in ethyl 2-[(2-phenylacetyl)amino]acetate offer avenues for further chemical modification.

Hydrolysis of the Ester Group

The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-[(2-phenylacetyl)amino]acetic acid. This transformation is useful for introducing a carboxylic acid handle for further derivatization, such as amide bond formation.

Experimental Protocol: Basic Hydrolysis of the Ester

  • Dissolve ethyl 2-[(2-phenylacetyl)amino]acetate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry.

Reduction of the Ester and Amide Groups

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the amide functionalities.[10][11] Reduction of the ester yields a primary alcohol, while the amide is reduced to a secondary amine. This provides a route to novel amino alcohol derivatives.

Experimental Protocol: LiAlH₄ Reduction

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This reaction must be carried out under anhydrous conditions and with appropriate safety precautions.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (excess) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of ethyl 2-[(2-phenylacetyl)amino]acetate in anhydrous THF.

  • After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amino alcohol product.

  • Purify the product by column chromatography.

Conclusion

Ethyl 2-[(2-phenylacetyl)amino]acetate is a versatile and valuable building block in organic synthesis, particularly for the construction of medicinally important isoquinoline and tetrahydroisoquinoline scaffolds. The Bischler-Napieralski and Pictet-Spengler reactions provide reliable and efficient pathways to these core structures. Furthermore, the inherent reactivity of the ester and amide functionalities allows for a wide range of chemical transformations, expanding the synthetic utility of this compound. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel bioactive molecules for the advancement of drug discovery.

References

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036.
  • Isoquinoline and its derivatives in medicinal chemistry. (URL: [Link])

  • The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. (URL: [Link])

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (URL: [Link])

  • Pictet–Spengler reaction - Wikipedia. (URL: [Link])

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (URL: [Link])

  • New 1-benzyl-3,4-dihydro-isoquinoline derivative - Google P
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (URL: [Link])

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

  • N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. (URL: [Link])

  • Bischler-Napieralski Reaction: Examples & Mechanism. (URL: [Link])

  • Bischler–Napieralski reaction - Wikipedia. (URL: [Link])

  • A STUDY OF THE BISCHLER-NAPIERALSia REACTION. (URL: [Link])

  • A Bischler-Napieralski reaction of N-formyl derivatives of phenethylamines. (URL: [Link])

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (URL: [Link])

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (URL: [Link])

  • Synthesis and antimuscarinic activity of 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • LiAlH4 : r/chemistry. (URL: [Link])

  • Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. (URL: [Link])

  • The Claisen Condensation Reaction. (URL: [Link])

  • Synthesis and Antimuscarinic Activity of 2-(N-(Ethyl)-(N-Beta- Hydroxyethyl)) Aminoethyl 2,2-Diphenylpropionate, a Metabolite of. (URL: [Link])

  • The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. (URL: [Link])

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. (URL: [Link])

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (URL: [Link])

  • The Claisen Condensation Reaction - Chemistry LibreTexts. (URL: [Link])

  • 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates. (URL: [Link])

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (URL: [Link])

  • Ethyl Cyanoacetate Reactions. (URL: [Link])

Sources

Application

Application Note: Quantitative Analysis of Ethyl 2-[(2-phenylacetyl)amino]acetate

Abstract This document provides a comprehensive guide to the analytical methods for the precise quantification of ethyl 2-[(2-phenylacetyl)amino]acetate, a key intermediate in pharmaceutical synthesis. We present detaile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the precise quantification of ethyl 2-[(2-phenylacetyl)amino]acetate, a key intermediate in pharmaceutical synthesis. We present detailed, validated protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as the primary method, offering high specificity and sensitivity. Additionally, a simpler, rapid protocol for UV-Visible Spectrophotometry is provided as an alternative for high-throughput or in-process monitoring of relatively pure samples. This guide is designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind methodological choices and adherence to rigorous validation standards to ensure data integrity and reproducibility.

Introduction: The Need for Precise Quantification

Ethyl 2-[(2-phenylacetyl)amino]acetate serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential for:

  • Process Monitoring: Tracking reaction kinetics and optimizing synthesis parameters.

  • Quality Control: Ensuring the intermediate meets predefined specifications before its use in subsequent manufacturing steps.

  • Stability Studies: Assessing the degradation of the compound under various storage conditions.

This application note details the development, validation, and implementation of analytical methods to meet these critical requirements.

Overview of Analytical Techniques

Several analytical techniques can be employed for the quantification of ethyl 2-[(2-phenylacetyl)amino]acetate. The selection of the most appropriate method depends on factors such as the required specificity, sensitivity, sample matrix complexity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for the analysis of non-volatile organic molecules in pharmaceutical settings. It offers excellent separation of the analyte from starting materials, byproducts, and degradants, ensuring high specificity.[1][2]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While feasible, ethyl 2-[(2-phenylacetyl)amino]acetate may require derivatization to improve its volatility and chromatographic performance. GC is often coupled with mass spectrometry (MS) for definitive identification.[3][4]

  • UV-Visible (UV-Vis) Spectrophotometry: A rapid and straightforward technique based on the Beer-Lambert Law.[5] Its primary limitation is a lack of specificity, as any substance in the sample that absorbs light at the same wavelength will interfere with the measurement. It is best suited for the analysis of pure or simple mixtures.[6][7]

Comparative Analysis of Methods

The table below summarizes the performance characteristics of each technique for this application.

Validation ParameterHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Specificity HighHighLow to Moderate
Sensitivity (LOQ) ~0.1 µg/mL~0.15 µg/mL~0.7 µg/mL
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 3.0%< 2.0%
Analysis Time/Sample 10 - 20 minutes15 - 25 minutes< 5 minutes
Rationale for Use Gold standard for quality control, stability testing, and release assays due to high specificity.Alternative for impurity profiling, especially for volatile impurities.Rapid in-process control (IPC) checks and quantification of pure bulk material.

Data presented are typical values for similar aromatic esters and serve for comparative purposes.[2]

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is the recommended method for its superior ability to resolve the analyte from potential impurities. The phenylacetyl moiety in the molecule contains a strong chromophore, making UV detection at approximately 254-258 nm highly effective.

Experimental Workflow: HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of ethyl 2-[(2-phenylacetyl)amino]acetate by HPLC.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN:Water) D Equilibrate HPLC System A->D B Prepare Standard Stock & Working Solutions F Inject Standards & Construct Calibration Curve B->F C Prepare Sample Solution G Inject Samples C->G E Perform System Suitability Test (SST) D->E E->F F->G H Integrate Peak Areas G->H I Calculate Concentration from Calibration Curve H->I

Caption: HPLC analytical workflow from preparation to final quantification.

Protocol 3.1: Quantitative HPLC Method

3.1.1. Instrumentation and Materials

  • HPLC System: A standard system with a quaternary or binary pump, autosampler, column temperature controller, and a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C8 column can also be considered.[1]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q).

  • Reference Standard: Ethyl 2-[(2-phenylacetyl)amino]acetate of known purity (>99%).

3.1.2. Chromatographic Conditions The following conditions have been optimized for robust separation and quantification.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time ~10 minutes

3.1.3. Solution Preparation

  • Mobile Phase: Premix acetonitrile and water in a 60:40 volume ratio. Degas the solution using sonication or vacuum filtration before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions (Calibration Curve): Prepare a series of at least five working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a sample containing an amount of ethyl 2-[(2-phenylacetyl)amino]acetate expected to fall within the calibration range. Dissolve it in a suitable volume of methanol and then dilute with the mobile phase to the target concentration (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[2]

3.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the middle concentration standard (e.g., 50 µg/mL) five times. The system is deemed ready if the acceptance criteria are met (see Table in Section 4).

  • Calibration: Inject each working standard solution in duplicate.

  • Sample Analysis: Inject the prepared sample solutions.

3.1.5. Data Analysis

  • Plot a calibration curve of the mean peak area versus the concentration for the standard solutions.

  • Perform a linear regression analysis on the data. The correlation coefficient (R²) should be ≥ 0.999.

  • Determine the concentration of ethyl 2-[(2-phenylacetyl)amino]acetate in the sample solutions by interpolating their mean peak areas from the calibration curve.

Method Validation Protocol (ICH Guidelines)

Method validation is a mandatory process that demonstrates an analytical procedure is suitable for its intended purpose.[8] The following parameters must be assessed according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9]

Validation Parameters Workflow

Caption: Key parameters for analytical method validation.

Protocols for Validation
  • Specificity: Analyze a placebo (matrix without analyte) and a sample spiked with known related substances and impurities. The method is specific if the analyte peak is well-resolved from all other peaks (resolution > 2.0).

  • Linearity: Analyze the five calibration standards (from Protocol 3.1.3) over three separate runs. The method is linear if the R² is consistently ≥ 0.999.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the reference standard. Analyze in triplicate. Calculate the percent recovery for each sample.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst or instrument if possible.

  • Limit of Quantification (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy. This is often established as the concentration where the signal-to-noise ratio is approximately 10:1.

  • Limit of Detection (LOD): Determine the lowest concentration that can be reliably detected. This is often established as the concentration where the signal-to-noise ratio is approximately 3:1.

Typical Acceptance Criteria
ParameterAcceptance Criterion
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% – 102.0%
Precision (% RSD) ≤ 2.0%
System Suitability (% RSD) ≤ 2.0% for 5 injections
Tailing Factor ≤ 2.0

Alternative Method: UV-Visible Spectrophotometry

This method is suitable for rapid quantification where high specificity is not required, such as analyzing the pure bulk substance or monitoring reaction completion where interfering species are minimal.

Protocol 5.1: Quantitative UV-Vis Method

5.1.1. Instrumentation and Materials

  • UV-Vis Spectrophotometer: A calibrated dual-beam instrument.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvent: HPLC-grade Methanol.

  • Reference Standard: Ethyl 2-[(2-phenylacetyl)amino]acetate of known purity (>99%).

5.1.2. Procedure

  • Determine λmax: Prepare a dilute solution (~10 µg/mL) of the reference standard in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). This is expected to be near 258 nm.[6]

  • Prepare Standard Solutions: Prepare a stock solution (e.g., 100 µg/mL) in methanol. Create a series of five standards by serial dilution (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Prepare Sample Solution: Prepare a sample solution in methanol with an expected concentration within the calibration range.

  • Measurement: Using methanol as the blank, measure the absorbance of each standard and sample solution at the determined λmax.

  • Quantification: Create a calibration curve of absorbance vs. concentration. Use the linear regression equation to calculate the concentration of the unknown sample.

References

  • BenchChem. (2025). HPLC method for 2-(Ethyl(phenyl)amino)ethyl acetate quantification.
  • Belenichev, I. (2016). Noopept: Development and Validation of a UV-Vis Spectrophotometric method for the quantification of (S)-N-phenylacetyl-L-prolylglycine ethyl ester in bulk drug substance. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science and Engineering.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • Neupane, P., Arya, S., & Gulbahar. (2020). A review article on analytical method validation. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • de Beer, T., et al. (2018). In-line UV spectroscopy for the quantification of low-dose active ingredients during the manufacturing of pharmaceutical semi-solid and liquid formulations. PubMed. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate.
  • Aliyu, M., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua (Delile). ResearchGate. Available at: [Link]

  • Kanamori, T., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. PubMed. Available at: [Link]

Sources

Method

Application Notes and Protocols: Ethyl 2-[(2-Phenylacetyl)amino]acetate as a Versatile Precursor in the Synthesis of Bio-relevant Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block In the landscape of modern medicinal chemistry and drug discovery, the e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of diverse heterocyclic frameworks is paramount. These cyclic structures form the core of a vast array of pharmaceuticals and biologically active molecules. Ethyl 2-[(2-phenylacetyl)amino]acetate, a readily accessible N-acyl alpha-amino ester, represents a highly versatile and underutilized building block for the synthesis of a variety of important heterocyclic systems. Its structure, incorporating an activated methylene group, an amide linkage, and an ester functionality, provides multiple reactive sites for intramolecular and intermolecular cyclization reactions. This technical guide serves as a comprehensive resource for researchers, providing in-depth application notes and detailed experimental protocols for the utilization of ethyl 2-[(2-phenylacetyl)amino]acetate in the synthesis of oxazolones, thiazoles, and imidazoles – three classes of heterocycles with profound significance in pharmaceutical sciences.

I. Synthesis of 2-Benzyl-4-arylidene-5(4H)-oxazolones via Erlenmeyer-Plöchl Condensation

The Erlenmeyer-Plöchl reaction is a cornerstone of heterocyclic synthesis, providing a direct route to 5(4H)-oxazolones, also known as azlactones. These moieties are not only valuable intermediates for the synthesis of amino acids and peptides but also exhibit a range of biological activities, including anticancer and anti-inflammatory properties[1][2][3][4]. The reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base, such as sodium acetate[1][2]. Ethyl 2-[(2-phenylacetyl)amino]acetate serves as an ideal substrate for this transformation, readily undergoing cyclization and subsequent condensation.

Mechanistic Insight

The reaction proceeds through two key stages. Initially, the acetic anhydride acts as a dehydrating agent, facilitating the intramolecular cyclization of ethyl 2-[(2-phenylacetyl)amino]acetate to form the intermediate 2-benzyl-5(4H)-oxazolone. This oxazolone possesses an acidic proton at the C-4 position, which is readily deprotonated by the acetate base to form a reactive enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the aromatic aldehyde. A subsequent elimination of water, driven by the acetic anhydride, yields the final 4-arylidene-2-benzyl-5(4H)-oxazolone product.

Erlenmeyer_Plochl cluster_step1 Step 1: Oxazolone Formation cluster_step2 Step 2: Condensation A Ethyl 2-[(2-phenylacetyl)amino]acetate C 2-Benzyl-5(4H)-oxazolone A->C Intramolecular Cyclization A->C B Acetic Anhydride F Enolate Intermediate C->F Deprotonation C->F D Aromatic Aldehyde D->F Nucleophilic Addition E Sodium Acetate G 4-Arylidene-2-benzyl- 5(4H)-oxazolone F->G Dehydration F->G caption Workflow for Erlenmeyer-Plöchl Synthesis of Oxazolones.

Caption: Workflow for Erlenmeyer-Plöchl Synthesis of Oxazolones.

Experimental Protocol: Synthesis of 2-Benzyl-4-(4-methoxybenzylidene)-5(4H)-oxazolone

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate

  • 4-Methoxybenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Ethanol

  • Deionized Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-[(2-phenylacetyl)amino]acetate (1.0 eq), 4-methoxybenzaldehyde (1.0 eq), and anhydrous sodium acetate (1.5 eq).

  • To this mixture, add acetic anhydride (3.0 eq).

  • Heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • After completion of the reaction, cool the mixture to room temperature.

  • Slowly add ethanol to the reaction mixture to quench the excess acetic anhydride.

  • Pour the mixture into ice-cold water with stirring. A yellow solid will precipitate.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford pure 2-benzyl-4-(4-methoxybenzylidene)-5(4H)-oxazolone as yellow crystals.

ParameterValue
Reactants Ethyl 2-[(2-phenylacetyl)amino]acetate, 4-Methoxybenzaldehyde
Reagents Acetic Anhydride, Sodium Acetate
Solvent None (Acetic Anhydride acts as solvent)
Temperature 100 °C
Reaction Time 2 hours
Typical Yield 75-85%
Appearance Yellow crystalline solid

II. Synthesis of 2-Benzylthiazole Derivatives: A Hantzsch-Type Approach

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications[5]. The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole nucleus, typically involving the condensation of an α-haloketone with a thioamide[6][7]. To utilize ethyl 2-[(2-phenylacetyl)amino]acetate in a Hantzsch-type synthesis, it must first be converted into a suitable thioamide derivative. This can be achieved through thionation of the amide carbonyl using a thionating agent like Lawesson's reagent.

Synthetic Strategy

The proposed two-step synthesis involves:

  • Thionation: Conversion of the amide functionality in ethyl 2-[(2-phenylacetyl)amino]acetate to a thioamide using Lawesson's reagent. Lawesson's reagent is a mild and effective thionating agent for amides[8][9][10].

  • Hantzsch Cyclization: The resulting thioamide intermediate is then reacted with an α-haloketone, such as chloroacetone, to construct the thiazole ring.

Hantzsch_Thiazole cluster_step1 Step 1: Thionation cluster_step2 Step 2: Hantzsch Cyclization A Ethyl 2-[(2-phenylacetyl)amino]acetate C Ethyl 2-[(2-phenylacetyl)amino]ethanethioate (Thioamide Intermediate) A->C Thionation A->C B Lawesson's Reagent E 2-Benzyl-4-methylthiazole Derivative C->E Cyclocondensation C->E D α-Haloketone (e.g., Chloroacetone) caption Proposed workflow for Hantzsch-type thiazole synthesis.

Caption: Proposed workflow for Hantzsch-type thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-(2-benzyl-4-methylthiazol-5-yl)acetate (Proposed)

Part A: Synthesis of Ethyl 2-[(2-phenylacetyl)amino]ethanethioate

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Silica Gel for column chromatography

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-[(2-phenylacetyl)amino]acetate (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired thioamide.

Part B: Synthesis of Ethyl 2-(2-benzyl-4-methylthiazol-5-yl)acetate

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]ethanethioate (from Part A)

  • Chloroacetone

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve the thioamide from Part A (1.0 eq) in ethanol.

  • Add chloroacetone (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the target thiazole derivative.

ParameterPart A: ThionationPart B: Hantzsch Cyclization
Key Reagents Lawesson's ReagentChloroacetone
Solvent TolueneEthanol
Temperature Reflux (~110 °C)Reflux (~78 °C)
Reaction Time 2-4 hours4-6 hours
Purification Column ChromatographyColumn Chromatography

III. Synthesis of 2-Benzyl-4,5-disubstituted Imidazoles via a Multicomponent Approach

The imidazole nucleus is a fundamental heterocyclic motif present in many biologically active compounds, including the amino acid histidine and numerous pharmaceuticals[11][12][13]. The Debus-Radziszewski synthesis provides a powerful method for the construction of polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia[11]. By adapting this methodology, ethyl 2-[(2-phenylacetyl)amino]acetate can be envisioned as a precursor to the aldehyde component, following in-situ hydrolysis and decarboxylation, or used more directly in a modified multicomponent reaction. A more direct approach involves the reaction of the N-acyl amino ester with a 1,2-dicarbonyl compound and a source of ammonia, such as ammonium acetate.

Synthetic Strategy and Mechanistic Considerations

In a one-pot, three-component reaction, ethyl 2-[(2-phenylacetyl)amino]acetate can react with a 1,2-dicarbonyl compound (e.g., benzil) and ammonium acetate in a polar solvent like acetic acid. The reaction likely proceeds through the initial formation of an imine between the dicarbonyl compound and ammonia, followed by condensation with the enolate of the N-acyl amino ester and subsequent cyclization and aromatization to furnish the highly substituted imidazole ring.

Imidazole_Synthesis A Ethyl 2-[(2-phenylacetyl)amino]acetate D One-Pot Reaction (Acetic Acid, Reflux) A->D B 1,2-Dicarbonyl (e.g., Benzil) B->D C Ammonium Acetate C->D E 2-Benzyl-4,5-diphenylimidazole D->E caption Multicomponent synthesis of a substituted imidazole.

Caption: Multicomponent synthesis of a substituted imidazole.

Experimental Protocol: Synthesis of 2-Benzyl-4,5-diphenylimidazole

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate

  • Benzil

  • Ammonium Acetate

  • Glacial Acetic Acid

Procedure:

  • In a 250 mL round-bottom flask, place a mixture of ethyl 2-[(2-phenylacetyl)amino]acetate (1.0 eq), benzil (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq).

  • Add glacial acetic acid as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralize the mixture with a concentrated aqueous ammonia solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-benzyl-4,5-diphenylimidazole.

ParameterValue
Reactants Ethyl 2-[(2-phenylacetyl)amino]acetate, Benzil, Ammonium Acetate
Solvent Glacial Acetic Acid
Temperature Reflux (~118 °C)
Reaction Time 4-6 hours
Typical Yield 60-75%
Appearance Off-white to pale yellow solid

Conclusion

Ethyl 2-[(2-phenylacetyl)amino]acetate has been demonstrated as a competent and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of oxazolones, thiazoles, and imidazoles provide a solid foundation for further exploration and derivatization. The multicomponent nature of some of these transformations allows for the rapid generation of diverse molecular scaffolds, a highly desirable feature in modern drug discovery programs. By leveraging the inherent reactivity of this readily available starting material, researchers can efficiently access a wide range of heterocyclic structures with potential biological applications.

References

  • Debus, H. Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie1858 , 107 (2), 199–208. [Link]

  • Radziszewski, B. Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft1882 , 15 (2), 1493–1496. [Link]

  • Grimmett, M. R. Imidazole and Benzimidazole Synthesis. Academic Press, 1997. [Link]

  • Hantzsch, A. Condensationsprodukte aus Aldehydammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft1881 , 14 (2), 1637–1638. [Link]

  • Eicher, T.; Hauptmann, S.; Speicher, A. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons, 2013. [Link]

  • Erlenmeyer, E. Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie und Pharmacie1893 , 275 (1), 1–8. [Link]

  • Plöchl, J. Ueber einige Derivate der Benzoylimidozimtsäure. Berichte der deutschen chemischen Gesellschaft1884 , 17 (2), 1616–1624. [Link]

  • Hantzsch, A. R. Condensation of Thioacetamide. Journal of the Chemical Society, Transactions1887 , 51, 3118-3132. [Link]

  • Katritzky, A. R.; Ramsden, C. A.; Joule, J. A.; Zhdankin, V. V. Handbook of Heterocyclic Chemistry. Elsevier, 2010. [Link]

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. [Link]

  • Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. Wikipedia. [Link]

  • Robinson-Gabriel Synthesis. Wikipedia. [Link]

  • Debus-Radziszewski Imidazole Synthesis. Wikipedia. [Link]

  • A simple and efficient method for the synthesis of Erlenmeyer azlactones. Research Repository UCD. [Link]

  • One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica. [Link]

  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. PMC - NIH. [Link]

  • 2-amino-4-methylthiazole. Organic Syntheses Procedure. [Link]

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. NIH. [Link]

  • Phosphorus pentasulfide and Lawesson reagent in synthesis of 1,3-thiazole-4-thiol derivatives. ResearchGate. [Link]

  • A Heterogeneous approach to synthesis of azlactones. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Antibacterial Activity of Some 4-Substituted- 2-phenyl oxazol-5(4H)-one Derivatives. Asian Journal of Chemistry. [Link]

  • Synthetic protocol of oxazol-5(4H)-one (Erlenmeyer azlactone synthesis) (C). ResearchGate. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. ijpsr.com. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. PubMed Central. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

  • Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses. ResearchGate. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

Sources

Application

purification techniques for ethyl 2-[(2-phenylacetyl)amino]acetate

An Application Guide for the Purification of Ethyl 2-[(2-phenylacetyl)amino]acetate This document provides researchers, scientists, and drug development professionals with a detailed guide to the purification of ethyl 2-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of Ethyl 2-[(2-phenylacetyl)amino]acetate

This document provides researchers, scientists, and drug development professionals with a detailed guide to the purification of ethyl 2-[(2-phenylacetyl)amino]acetate. The protocols and insights contained herein are designed to ensure the attainment of high-purity material, a critical prerequisite for subsequent research and development applications.

Introduction: The Imperative for Purity

This guide focuses on two primary and robust techniques for the purification of this compound: Recrystallization and Flash Column Chromatography . The choice between these methods depends on the nature of the impurities, the quantity of material, and the desired final purity. We will explore the theoretical underpinnings of each technique, provide detailed, step-by-step protocols, and offer expert insights into troubleshooting and optimization.

Compound Profile and Impurity Analysis

A thorough understanding of the target compound's properties and the likely impurities from its synthesis is the foundation of an effective purification strategy.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on its structure and data for analogous compounds.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₂H₁₅NO₃-
Molecular Weight 221.26 g/mol [1]
Appearance Likely a white to off-white solid.Based on similar N-acylated amino acid esters.
Melting Point Not widely reported.Must be determined experimentally. A sharp melting point range (<2 °C) is an indicator of high purity.
Solubility Soluble in polar organic solvents like ethyl acetate, acetone, and dichloromethane. Sparingly soluble in less polar solvents like hexanes and potentially soluble in alcohols like ethanol or methanol upon heating.Inferred from its structure containing ester and amide functional groups. Experimental verification is crucial for selecting a recrystallization solvent.
Potential Impurities in Synthesis

The most common synthetic route to ethyl 2-[(2-phenylacetyl)amino]acetate involves the acylation of ethyl 2-aminoacetate (glycine ethyl ester) with phenylacetyl chloride or the peptide coupling of phenylacetic acid with ethyl 2-aminoacetate. Based on this, common impurities may include:

  • Unreacted Starting Materials:

    • Phenylacetic acid

    • Ethyl 2-aminoacetate (or its hydrochloride salt)

  • Reagent-Related Impurities:

    • Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) and its urea byproduct, dicyclohexylurea (DCU))

    • Bases (e.g., triethylamine, pyridine)

  • Byproducts:

    • Self-condensation products of phenylacetic acid.

    • Diacylated products.

Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. Its efficacy hinges on the principle that the solubility of a compound in a solvent increases with temperature. A properly chosen solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures, while impurities remain in solution upon cooling.

Solvent Selection: The Critical First Step

The ideal recrystallization solvent should:

  • Not react with the compound.

  • Dissolve the compound poorly at low temperatures but well at high temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound.

  • Be volatile enough for easy removal from the purified crystals.

Given the structure of ethyl 2-[(2-phenylacetyl)amino]acetate, suitable solvent systems could include single solvents like ethanol or isopropanol, or binary mixtures such as ethyl acetate/hexane or ethanol/water.[2]

Protocol 3.1: Small-Scale Solvent Screening

  • Place ~20-30 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating after each addition. If the compound dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is poorly soluble, heat the mixture gently (e.g., in a warm water bath) while continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An abundant formation of crystals indicates a promising solvent or solvent system.

Detailed Recrystallization Protocol

Materials:

  • Crude ethyl 2-[(2-phenylacetyl)amino]acetate

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with gentle swirling or stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Recrystallization Workflow Diagram

G start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filter->cool Yes isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the purification of solids by recrystallization.

Troubleshooting Recrystallization
ProblemProbable Cause(s)Solution(s)
Oiling Out Compound's melting point is below the solvent's boiling point; solution is supersaturated; impurities are present.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent system.[2]
No Crystals Form Too much solvent was used; solution is not saturated enough.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure filtration apparatus is pre-heated. Use ice-cold solvent for washing and use it sparingly.

Purification via Flash Column Chromatography

Flash column chromatography is a versatile technique that separates compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[3] It is particularly useful for separating complex mixtures or when recrystallization is ineffective.

Stationary and Mobile Phase Selection
  • Stationary Phase: For a moderately polar compound like ethyl 2-[(2-phenylacetyl)amino]acetate, silica gel (SiO₂) is the standard and most effective stationary phase.

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. The goal is to find a solvent ratio that gives the target compound an Rf value of approximately 0.2-0.4 on a silica gel TLC plate.

Protocol 4.1: TLC for Eluent System Optimization

  • Dissolve a small amount of the crude material in a volatile solvent like dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test eluent system (e.g., start with 7:3 Hexane:Ethyl Acetate).

  • Visualize the separated spots using a UV lamp (254 nm).

  • Adjust the solvent polarity to achieve the desired Rf value. Increase the proportion of ethyl acetate to decrease the Rf (increase polarity); increase the proportion of hexane to increase the Rf (decrease polarity).

Detailed Column Chromatography Protocol

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Selected eluent system

  • Sand

  • Crude product

  • Collection tubes/flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column.[3]

    • Allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level is just above the top of the silica. Add another thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of the eluent.

    • Carefully pipette this solution onto the top layer of sand.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column (using a pump or regulated air line) to force the eluent through the silica gel at a steady rate.

    • Continuously collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitoring and Collection:

    • Monitor the separation by spotting collected fractions onto TLC plates and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified ethyl 2-[(2-phenylacetyl)amino]acetate.

Column Chromatography Workflow Diagram

G start Optimize Eluent with TLC pack Pack Column with Silica Gel Slurry start->pack load Load Sample (Wet or Dry) pack->load elute Elute with Solvent & Apply Pressure load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent (Rotovap) combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by flash column chromatography.

Troubleshooting Column Chromatography
ProblemProbable Cause(s)Solution(s)
Poor Separation Inappropriate eluent system; column overloaded with sample.Re-optimize the eluent system using TLC. Use a larger column or less sample (typically 1-5% of silica weight).
Cracked Column Bed Silica gel bed ran dry during packing or elution.Ensure the solvent level never drops below the top of the stationary phase.
Band Tailing Compound is too polar for the eluent; compound is interacting strongly with acidic silica.Increase the polarity of the eluent. Add a small amount of a modifying solvent like triethylamine (~0.1-1%) to the eluent to neutralize active sites on the silica.

Purity Assessment

After purification, the purity of the final product must be verified.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.

  • Melting Point: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C).

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

References

  • PubChem. Ethyl 2-[(2-phenylethyl)amino]acetate. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Lisa Nichols. Column Chromatography. YouTube. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

Welcome to the dedicated technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthetic procedure. As Senior Application Scientists, our goal is to empower you with the expertise to not only execute the synthesis but to understand the underlying principles for effective optimization and problem-solving.

Troubleshooting Guide: Common Issues and Solutions

Synthesizing ethyl 2-[(2-phenylacetyl)amino]acetate, a key intermediate in various pharmaceutical compounds, can present challenges ranging from low yields to purification difficulties. This guide addresses the most common issues with practical, field-tested solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield is a primary concern. The root cause often lies in the reaction conditions or reagent quality.

Possible Causes and Step-by-Step Solutions:

  • Inactive Coupling Agent: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture.

    • Solution:

      • Always use a freshly opened bottle of the coupling agent or store it under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

      • Consider running a small-scale control reaction with known reactive starting materials to confirm the activity of the coupling agent.

  • Incomplete Activation of Phenylacetic Acid: The formation of the active ester intermediate is crucial for the subsequent amidation.

    • Solution:

      • Ensure an equimolar or slight excess (1.1 equivalents) of the coupling agent is used relative to phenylacetic acid.

      • Allow for a sufficient activation period (typically 15-30 minutes) at a reduced temperature (0 °C) before adding glycine ethyl ester hydrochloride.

  • Incorrect pH or Base: The deprotonation of glycine ethyl ester hydrochloride to the free amine is essential for nucleophilic attack.

    • Solution:

      • Use a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

      • Add the base slowly at 0 °C to avoid side reactions. The reaction mixture should be slightly basic. You can test this by taking a small aliquot and spotting it on wet pH paper.

Issue 2: Presence of Significant Impurities

The formation of byproducts can complicate purification and reduce the overall yield.

Possible Causes and Step-by-Step Solutions:

  • Formation of N-acylurea: This is a common byproduct when using carbodiimide coupling agents.

    • Solution:

      • Add an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), to the reaction mixture. These additives react with the activated acid to form an active ester that is less prone to rearrangement, thereby suppressing N-acylurea formation.

      • Filter the reaction mixture upon completion to remove the insoluble dicyclohexylurea (DCU) if DCC is used.

  • Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • If the reaction stalls, consider adding a small additional portion of the coupling agent. However, be mindful that this can increase the formation of byproducts.

      • Ensure the reaction is stirred efficiently to maintain a homogenous mixture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent is critical for solubility and reaction kinetics. Dichloromethane (DCM) is a commonly used solvent due to its inertness and ability to dissolve the starting materials. Other aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can also be employed, particularly if solubility issues arise.

Q2: How critical is temperature control during the synthesis?

Temperature control is paramount. The initial activation of phenylacetic acid with the coupling agent should be performed at 0 °C to minimize side reactions and prevent the decomposition of the active intermediate. After the addition of glycine ethyl ester, the reaction can be allowed to slowly warm to room temperature.

Q3: Can I use a different coupling agent?

While DCC and EDC are common, other coupling agents can be used. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient but are also more expensive. The choice often depends on the scale of the reaction and the desired purity of the final product.

Experimental Protocol: Optimized Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Phenylacetic acid

  • Glycine ethyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add phenylacetic acid (1.0 eq) and HOBt (1.1 eq). Dissolve the solids in anhydrous DCM.

  • Activation: Cool the flask to 0 °C in an ice bath. Add EDC (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 20 minutes.

  • Amine Addition: In a separate flask, suspend glycine ethyl ester hydrochloride (1.0 eq) in DCM and cool to 0 °C. Slowly add TEA (1.1 eq) and stir for 10 minutes.

  • Coupling Reaction: Add the glycine ethyl ester solution to the activated phenylacetic acid mixture dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-[(2-phenylacetyl)amino]acetate.

Data Presentation

ParameterRecommended ValueRationale
Reagent Equivalents
Phenylacetic Acid1.0Limiting Reagent
Glycine Ethyl Ester HCl1.0 - 1.1Slight excess can drive the reaction
EDC1.1 - 1.2Ensures complete activation
HOBt1.1 - 1.2Suppresses side reactions
TEA1.1 - 1.2Neutralizes the hydrochloride salt
Reaction Conditions
Temperature0 °C to Room TempMinimizes side reactions during activation
SolventDichloromethane (DCM)Good solubility and inertness
Reaction Time12 - 16 hoursAllows for complete conversion

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep Dissolve Phenylacetic Acid & HOBt in DCM activation Cool to 0°C & Add EDC prep->activation 20 min @ 0°C coupling Add Glycine Ethyl Ester Solution activation->coupling Dropwise Addition workup Aqueous Workup coupling->workup 12-16h @ RT purification Column Chromatography workup->purification

Caption: Optimized workflow for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate.

troubleshooting_tree cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield? coupling_agent Inactive Coupling Agent? start->coupling_agent base Incorrect Base/pH? start->base activation_step Incomplete Activation? start->activation_step temp Improper Temperature? start->temp sol_coupling Use fresh/dry agent coupling_agent->sol_coupling Yes sol_base Use non-nucleophilic base base->sol_base Yes sol_activation Check equivalents & time activation_step->sol_activation Yes sol_temp Maintain 0°C initially temp->sol_temp Yes

Caption: Troubleshooting decision tree for low yield issues.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carbodiimide Chemistry: Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Purification Techniques: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

Optimization

Technical Support Center: Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

Welcome to the technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this amide coupling reaction. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl 2-[(2-phenylacetyl)amino]acetate, and what are the primary challenges?

The most prevalent method for this synthesis is the direct amide coupling between phenylacetic acid and ethyl glycinate (or its hydrochloride salt). This is typically achieved by activating the carboxylic acid of phenylacetic acid with a coupling reagent, which then reacts with the amine group of ethyl glycinate to form the desired amide bond.[1][2]

The primary challenges in this synthesis revolve around preventing unwanted side reactions that can significantly lower the yield and purity of the final product. These challenges include:

  • Controlling the reactivity of the activated carboxylic acid to avoid side reactions.

  • Ensuring complete reaction of the starting materials.

  • Minimizing the formation of byproducts that can be difficult to separate from the desired product.

Q2: I am observing a significant amount of an unexpected byproduct. What are the likely side reactions?

Several side reactions can occur during the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. The most common culprits are:

  • Diacylation: The initially formed product, ethyl 2-[(2-phenylacetyl)amino]acetate, possesses a secondary amide proton that can be deprotonated under basic conditions, leading to a second acylation by another molecule of activated phenylacetic acid.

  • N-acylurea formation: When using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[3]

  • Formation of Phenylacetamide: Hydrolysis of the ester group of the product or starting material (ethyl glycinate) can occur, especially if water is present in the reaction mixture.

  • Racemization: If chiral starting materials were used, loss of stereochemical integrity at the α-carbon of the amino acid can occur, particularly with the use of certain activating agents.[4]

Q3: How can I prevent diacylation of my product?

Diacylation is a common issue when the reaction conditions are too harsh or when an excess of the acylating agent is used. To mitigate this:

  • Stoichiometry Control: Use a precise 1:1 molar ratio of phenylacetic acid to ethyl glycinate. A slight excess of the amine component can sometimes be beneficial.

  • Controlled Addition: Add the activated phenylacetic acid solution dropwise to the solution of ethyl glycinate. This maintains a low concentration of the acylating agent, disfavoring the second acylation.

  • Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the unwanted second acylation.[3]

Q4: My reaction with DCC is sluggish and producing a lot of insoluble white precipitate. What is happening?

The insoluble white precipitate is likely dicyclohexylurea (DCU), a byproduct of the DCC coupling reaction. While its insolubility facilitates removal by filtration, its formation doesn't guarantee a successful coupling. Sluggish reactions and excessive N-acylurea formation can be due to:

  • Steric Hindrance: Although less of a concern with glycine, bulky substituents on either reactant can slow down the desired reaction.

  • Low Reactivity of the Amine: Ensure the ethyl glycinate is the free base. If starting from the hydrochloride salt, it must be neutralized with a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine (DIPEA)) prior to the addition of the activated acid.

  • Suboptimal Solvent: Use a solvent that effectively dissolves all reactants. Dichloromethane (DCM) and dimethylformamide (DMF) are common choices.[5]

To improve this reaction, consider adding an activating agent additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives form a more reactive and stable active ester, which can increase the reaction rate and suppress N-acylurea formation.[3][4]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving specific issues encountered during your synthesis.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Competing side reactions (diacylation, N-acylurea). - Poor quality of reagents. - Loss of product during workup.- Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. - Optimize Coupling Reagent: If using DCC/DIC, add HOBt or switch to a uronium/aminium salt like HATU or HBTU for higher efficiency.[4] - Check Reagent Purity: Ensure phenylacetic acid and ethyl glycinate are pure and dry. Use freshly opened solvents. - Refine Workup: Ensure proper pH adjustment during extraction and minimize the number of transfer steps.
Multiple Spots on TLC Plate - Presence of starting materials and multiple byproducts.- Isolate and Characterize: Attempt to isolate the major byproducts by column chromatography and characterize them by NMR and MS to identify the side reactions occurring. - Adjust Stoichiometry: Based on the identified byproducts, adjust the ratio of reactants. For example, if unreacted phenylacetic acid is observed, a slight excess of ethyl glycinate may be needed.
Product is Difficult to Purify - Byproducts have similar polarity to the desired product.- Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. - Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Formation of an Oily or Gummy Product - Presence of impurities. - Product may be an oil at room temperature.- Confirm Product Identity: Use spectroscopic methods (NMR, IR, MS) to confirm the structure of the obtained material. - Purification: If impurities are present, attempt purification via column chromatography.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using DCC/HOBt

This protocol provides a reliable method for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate, incorporating measures to minimize common side reactions.

Materials:

  • Phenylacetic acid

  • Ethyl glycinate hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • 1 M aqueous hydrochloric acid solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Ethyl Glycinate Free Base:

    • In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA or DIPEA (1.1 eq) dropwise and stir for 30 minutes at 0 °C.

  • Activation of Phenylacetic Acid:

    • In a separate flask, dissolve phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Stir the mixture at 0 °C for 1 hour. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amide Coupling:

    • Filter the cold DCU precipitate.

    • Add the filtrate containing the activated ester dropwise to the cold solution of ethyl glycinate free base.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Filter off any further DCU precipitate that has formed.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Visualizing Reaction Pathways

Diagram 1: Desired Reaction and Key Side Reactions

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenylacetic Acid Phenylacetic Acid Activated Phenylacetic Acid Activated Phenylacetic Acid Phenylacetic Acid->Activated Phenylacetic Acid + Coupling Reagent Ethyl Glycinate Ethyl Glycinate Desired Product Ethyl 2-[(2-phenylacetyl)amino]acetate Activated Phenylacetic Acid->Desired Product + Ethyl Glycinate N-Acylurea N-Acylurea Activated Phenylacetic Acid->N-Acylurea (Rearrangement with Carbodiimides) Diacylated Product Diacylated Product Desired Product->Diacylated Product + Activated Phenylacetic Acid

Caption: Main reaction pathway and common side reactions.

Diagram 2: Troubleshooting Logic Flow

G start Low Yield or Impure Product check_sm Check for Unreacted Starting Materials (TLC/LC-MS) start->check_sm sm_present Incomplete Reaction check_sm->sm_present Yes no_sm_present Side Reactions Likely check_sm->no_sm_present No increase_time Increase Reaction Time/Temperature sm_present->increase_time change_reagent Use More Efficient Coupling Reagent (e.g., HATU) sm_present->change_reagent check_purity Verify Reagent Purity sm_present->check_purity identify_byproduct Isolate and Identify Byproducts (NMR, MS) no_sm_present->identify_byproduct diacylation Diacylation Detected identify_byproduct->diacylation If Diacylation nacylurea N-Acylurea Detected identify_byproduct->nacylurea If N-Acylurea adjust_stoich Adjust Stoichiometry (1:1 or slight excess amine) diacylation->adjust_stoich slow_addition Slow, Dropwise Addition of Activated Acid diacylation->slow_addition lower_temp Lower Reaction Temperature diacylation->lower_temp add_additive Add HOBt or Oxyma nacylurea->add_additive change_coupling Switch Coupling Reagent Class nacylurea->change_coupling

Caption: A logical workflow for troubleshooting common issues.

References

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Yield of Ethyl 2-[(2-phenylacetyl)amino]acetate

Welcome to the technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize this common y...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals aiming to optimize this common yet nuanced acylation reaction. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most common culprits?

A low yield in this synthesis, which is a variation of the Schotten-Baumann reaction, typically points to one of three areas: the quality of your starting materials, suboptimal reaction conditions, or inefficient work-up.

  • Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride is highly reactive and susceptible to hydrolysis, which converts it to the unreactive phenylacetic acid.[][2] This is the most frequent cause of low yield. Ensure your reaction solvent is anhydrous and that all glassware is thoroughly dried. If using a biphasic system with aqueous base, the reaction should be vigorous and rapid to ensure the acylation of the amine is faster than the hydrolysis of the acyl chloride.[3][4]

  • Incomplete Neutralization of Glycine Ethyl Ester HCl: Glycine ethyl ester is commonly supplied as a hydrochloride salt. The amine is not nucleophilic until it is deprotonated to the free base. If you are using an organic base like triethylamine (TEA), you must add at least two equivalents: one to neutralize the HCl salt and one to scavenge the HCl generated during the acylation.[5] In a biphasic Schotten-Baumann setup, the aqueous base (e.g., NaOH) serves this purpose.[3][5]

  • Suboptimal Temperature Control: The reaction between an amine and an acyl chloride is highly exothermic.[] Without adequate cooling (e.g., an ice bath), localized heating can promote side reactions and potentially degrade the product or starting materials. It is crucial to add the phenylacetyl chloride slowly and maintain a low temperature (0-5 °C) during the addition.

Q2: I'm seeing a significant amount of phenylacetic acid byproduct in my crude NMR. How can I prevent this?

The presence of phenylacetic acid is a direct consequence of the hydrolysis of phenylacetyl chloride.[2] Here’s how to mitigate it:

  • Use High-Quality Phenylacetyl Chloride: Use freshly prepared or newly purchased phenylacetyl chloride. Over time, even in a sealed bottle, it can react with atmospheric moisture. For best results, consider preparing it fresh from phenylacetic acid using thionyl chloride or oxalyl chloride and using it immediately.[6][7]

  • Optimize Reagent Addition: In a biphasic system, ensure vigorous stirring to maximize the interface between the organic and aqueous layers. This promotes the reaction of the acyl chloride with the amine over its reaction with water. Add the phenylacetyl chloride dropwise to the mixture of the amine and base, not the other way around.[8]

  • Efficient Work-up: During the work-up, a wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will effectively remove any acidic phenylacetic acid impurity by converting it to its water-soluble sodium salt.[9]

Q3: The reaction seems to stall before all the glycine ethyl ester is consumed. What should I investigate?

Reaction stalling, where starting material persists even after a prolonged period, can be frustrating. Here are the key factors to check:

  • Insufficient Base: As the reaction proceeds, HCl is generated, which protonates and deactivates any remaining free amine.[] If you do not have a sufficient amount of base to neutralize this byproduct, the reaction will stop. Ensure you are using at least two equivalents of base relative to the glycine ethyl ester hydrochloride salt.

  • Poor Solubility: In some solvent systems, the starting materials or intermediates may not be fully soluble, limiting the reaction rate. Ensure your chosen solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate) effectively dissolves the glycine ethyl ester free base.[4]

  • Reagent Degradation: As mentioned, the acyl chloride can degrade. If the reaction stalls after some time, it's possible the remaining acyl chloride has been consumed by hydrolysis.

Q4: I am consistently getting a difficult-to-separate emulsion during my aqueous work-up. How can I resolve this?

Emulsion formation is common in biphasic mixtures, especially when a base is used.

  • Add Brine: The most effective way to break an emulsion is to add a saturated aqueous solution of sodium chloride (brine).[9] The increased ionic strength of the aqueous phase helps to force the separation of the organic and aqueous layers.

  • Gentle Inversion: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.

  • Filtration: Sometimes, passing the emulsified mixture through a pad of Celite or glass wool can help break up the fine droplets causing the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for a longer period (15-30 minutes) can often lead to gradual separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for this acylation?

The choice depends on your scale and equipment. Both classic Schotten-Baumann conditions and anhydrous organic conditions are effective.

ConditionBaseSolvent SystemAdvantagesDisadvantages
Schotten-Baumann NaOH, KOH, Na₂CO₃Biphasic (e.g., Dichloromethane/Water, Diethyl Ether/Water)Cost-effective, simple work-up, effectively neutralizes HCl.[3][4]Risk of acyl chloride and ester hydrolysis.[3]
Anhydrous Organic Triethylamine (TEA), Pyridine, DIPEAAprotic (e.g., Dichloromethane, THF, Ethyl Acetate)Minimizes hydrolysis of acyl chloride, good for moisture-sensitive substrates.Requires anhydrous solvents, organic base can be difficult to remove.[10]

For general laboratory scale, the Schotten-Baumann method is robust and often provides high yields with straightforward purification.

Q2: Should I use phenylacetyl chloride directly, or can I use a coupling agent with phenylacetic acid?

Using phenylacetyl chloride directly is the most common and cost-effective method for this type of acylation.[7] However, if you are working on a small scale or with particularly sensitive substrates, using phenylacetic acid with a peptide coupling agent can be a viable, albeit more expensive, alternative.

  • Acid Chloride Method: Highly reactive, fast, and economical for large-scale synthesis.[7] The main drawback is the need to handle the corrosive and moisture-sensitive acyl chloride.[]

  • Coupling Agent Method (e.g., DCC, EDC, HATU): Milder conditions and avoids the use of acyl chlorides. These reagents are common in peptide synthesis.[] However, they are significantly more expensive and the byproducts (like DCU for DCC) can complicate purification.

Q3: How do I properly handle the glycine ethyl ester hydrochloride salt starting material?

The hydrochloride salt must be neutralized to generate the nucleophilic free amine. You have two primary options:

  • In Situ Neutralization: This is the most common approach. You add the hydrochloride salt directly to the reaction vessel along with the solvent, and then add at least two equivalents of base. The first equivalent deprotonates the ammonium salt, and the second neutralizes the HCl formed during the reaction.

  • Pre-Neutralization: You can neutralize the salt before the reaction. To do this, dissolve the salt in water and add a base (like Na₂CO₃) until the solution is basic. Then, extract the free amine into an organic solvent (like ethyl acetate), dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and use the resulting solution directly. This method ensures all the amine is free but adds an extra step to the process.

Visualizing the Process

A clear workflow is essential for reproducible results. The following diagrams illustrate the overall synthesis and a logical troubleshooting flow.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification prep_amine Prepare Glycine Ethyl Ester Solution (from HCl salt + Base) setup Combine Amine and Base in Solvent Cool to 0-5 °C prep_amine->setup prep_acyl Obtain Fresh Phenylacetyl Chloride addition Slowly Add Phenylacetyl Chloride prep_acyl->addition setup->addition react Stir at 0-5 °C, then RT Monitor by TLC addition->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry, Filter, Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify

Caption: High-level workflow for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate.

G start Low Yield Observed check_acid Check for Phenylacetic Acid (TLC or Crude NMR) start->check_acid acid_present YES check_acid->acid_present Present acid_absent NO check_acid->acid_absent Absent solution_hydrolysis Issue: Acyl Chloride Hydrolysis Solutions: 1. Use Fresh Acyl Chloride 2. Use Anhydrous Solvents 3. Improve Stirring/Cooling acid_present->solution_hydrolysis check_sm Check for Unreacted Glycine Ethyl Ester acid_absent->check_sm sm_present YES check_sm->sm_present Present sm_absent NO check_sm->sm_absent Absent solution_base Issue: Insufficient Base Solutions: 1. Verify Base Stoichiometry (≥2 equivalents) 2. Check Base Quality sm_present->solution_base check_workup Review Work-up/Purification (e.g., Emulsions, Product Loss) sm_absent->check_workup

Caption: A logical troubleshooting flow for diagnosing the cause of low product yield.

Optimized Experimental Protocol

This protocol describes the synthesis using robust Schotten-Baumann conditions, which are well-suited for standard laboratory environments.

Reagents & Equipment:

  • Glycine ethyl ester hydrochloride

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine ethyl ester hydrochloride (1.0 eq) in water (approx. 5 mL per gram of salt). Add an equal volume of dichloromethane (DCM).

  • Cooling & Basification: Cool the biphasic mixture to 0-5 °C using an ice bath. While stirring vigorously, slowly add an aqueous solution of NaOH (2.5 eq, e.g., 2M solution) to the flask. Stir for 10-15 minutes at 0-5 °C.

  • Acylation: Dissolve phenylacetyl chloride (1.05 eq) in a small amount of DCM. Transfer this solution to an addition funnel and add it dropwise to the cold, vigorously stirred reaction mixture over 30-45 minutes. Ensure the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for another hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with:

    • 1M HCl (to remove any unreacted base or amine)

    • Saturated aqueous NaHCO₃ solution (to remove phenylacetic acid)[9]

    • Water

    • Saturated brine (to aid in drying and break any emulsions)[9]

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often an oil or a waxy solid, can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the solid product by vacuum filtration.

References

  • Vertex AI Search. (n.d.). Schotten–Baumann reaction - Grokipedia. Retrieved January 16, 2026.
  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Pearson. (2024, October 3). Reactions of Amino Acids: Acylation.
  • BenchChem. (n.d.). Synthesis routes of Phenylacetyl chloride.
  • Brainly.in. (2018, September 4). Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • BenchChem. (2025). Challenges in the scale-up of amide synthesis processes.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

Optimization

Technical Support Center: Ethyl 2-[(2-Phenylacetyl)amino]acetate

Welcome to the Technical Support Center for ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and handling of this important chemical intermediate. By understanding the potential impurities and their origins, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my sample of ethyl 2-[(2-phenylacetyl)amino]acetate?

The impurities in your sample can be broadly categorized based on their origin:

  • Starting Material-Related Impurities: These are residual reactants from the synthesis.

  • Process-Related Impurities (By-products): These are formed from side reactions during the synthesis.

  • Degradation Impurities: These arise from the breakdown of the final product during storage or handling.

Here is a summary of the most probable impurities:

Impurity Name Structure Origin
Ethyl glycinateUnreacted starting material
Phenylacetyl chlorideUnreacted starting material
Phenylacetic acidHydrolysis of phenylacetyl chloride
EthanolReaction solvent or by-product
N,N-bis(phenylacetyl)glycine ethyl esterOver-acylation of ethyl glycinate
2-[(2-Phenylacetyl)amino]acetic acidHydrolysis of the ethyl ester
Q2: My reaction yield is low, and I see multiple spots on my TLC plate. What could be the cause?

Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are often indicative of side reactions or incomplete reactions. A common synthetic route to ethyl 2-[(2-phenylacetyl)amino]acetate is the Schotten-Baumann reaction, which involves the acylation of ethyl glycinate with phenylacetyl chloride in the presence of a base.[1][2][3] Several factors in this reaction can lead to a complex product mixture:

  • Inefficient Base: The base is crucial for neutralizing the hydrochloric acid by-product.[3] If the base is not strong enough or is not present in a sufficient amount, the reaction equilibrium may not favor product formation.

  • Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride is moisture-sensitive and can hydrolyze to phenylacetic acid. This not only consumes your starting material but also introduces an acidic impurity that can be difficult to remove.

  • Over-acylation: If the reaction conditions are not carefully controlled, the initially formed product can react with another molecule of phenylacetyl chloride to form N,N-bis(phenylacetyl)glycine ethyl ester.

  • Reaction with Solvent: If an alcohol like ethanol is used as the solvent, the phenylacetyl chloride can react with it to form ethyl phenylacetate.

To troubleshoot, ensure all your reagents are dry, use an appropriate base in a suitable stoichiometry, and carefully control the reaction temperature and addition rate of the acyl chloride.

Q3: I have an unknown peak in my HPLC chromatogram. How can I identify it?

Identifying unknown peaks is a common challenge in chemical analysis. A systematic approach is key:

  • Review the Synthesis: Consider all possible starting materials, intermediates, by-products, and degradation products.

  • Spiking Experiment: If you have standards of the suspected impurities, "spike" your sample with a small amount of a standard and re-run the HPLC. If the peak of interest increases in area, you have a likely identification.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can then be matched to potential impurities.

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information to confirm its identity.

Q4: How should I store ethyl 2-[(2-phenylacetyl)amino]acetate to prevent degradation?

Ethyl 2-[(2-phenylacetyl)amino]acetate contains an ester functional group, which is susceptible to hydrolysis, especially in the presence of acid or base.[2] To ensure the long-term stability of your compound, it is recommended to:

  • Store it in a tightly sealed container in a cool, dry place.

  • Protect it from moisture to prevent hydrolysis.

  • For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Issue 1: Presence of Phenylacetic Acid in the Final Product
  • Problem: A significant peak corresponding to phenylacetic acid is observed in the HPLC or NMR analysis of the purified product.

  • Root Cause: Phenylacetyl chloride is highly reactive and can readily hydrolyze upon exposure to moisture in the air or in the reaction solvents.[4]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents for the reaction.

    • Work-up Procedure: During the work-up, a wash with a mild aqueous base solution, such as saturated sodium bicarbonate, can effectively remove the acidic phenylacetic acid.[5]

    • Purification: If the impurity persists, column chromatography can be used to separate the more polar phenylacetic acid from the desired product.

Issue 2: Difficulty in Removing Unreacted Ethyl Glycinate
  • Problem: The final product is contaminated with unreacted ethyl glycinate.

  • Root Cause: The reaction may not have gone to completion, or an incorrect stoichiometry of reactants was used.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure all the ethyl glycinate has been consumed before quenching the reaction.

    • Stoichiometry: Ensure that phenylacetyl chloride is used in a slight excess to drive the reaction to completion.

    • Purification: Ethyl glycinate is more polar than the product. A carefully optimized column chromatography protocol should allow for its separation. An acidic wash during the work-up could also help by protonating the amine and moving it to the aqueous layer, but this may risk hydrolysis of the ester.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-[(2-Phenylacetyl)amino]acetate via Schotten-Baumann Reaction

This protocol is a representative procedure based on the principles of the Schotten-Baumann reaction for N-acylation.[1][6][7]

Materials:

  • Ethyl glycinate hydrochloride

  • Phenylacetyl chloride

  • Sodium carbonate (or another suitable base)

  • Dichloromethane (or another suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • To a solution of ethyl glycinate hydrochloride in water, add a solution of sodium carbonate in water and dichloromethane.

  • Cool the mixture in an ice bath.

  • Slowly add phenylacetyl chloride to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Logical Workflow for Impurity Identification

Impurity_Identification_Workflow Start Unknown Peak in HPLC Review Review Synthesis & Potential Side Reactions Start->Review Spike Spiking Experiment with Known Standards Review->Spike LCMS LC-MS Analysis for Molecular Weight Review->LCMS Identify Impurity Identified Spike->Identify Peak Area Increases Isolate Isolate Impurity (e.g., Prep-HPLC) LCMS->Isolate Molecular Weight Suggests Novel Impurity NMR NMR Spectroscopy for Structural Elucidation Isolate->NMR NMR->Identify

Caption: A logical workflow for the identification of unknown impurities.

Synthesis and Common Impurity Pathways

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Schotten-Baumann Reaction cluster_impurities Potential Impurities EG Ethyl Glycinate Product Ethyl 2-[(2-phenylacetyl)amino]acetate EG->Product Unreacted_EG Unreacted Ethyl Glycinate EG->Unreacted_EG Incomplete Reaction PAC Phenylacetyl Chloride PAC->Product Unreacted_PAC Unreacted Phenylacetyl Chloride PAC->Unreacted_PAC Incomplete Reaction PAA Phenylacetic Acid (from PAC hydrolysis) PAC->PAA Reaction with H2O Overacylation N,N-bis(phenylacetyl)glycine ethyl ester Product->Overacylation Excess PAC Hydrolysis_Product 2-[(2-Phenylacetyl)amino]acetic acid (from product hydrolysis) Product->Hydrolysis_Product Reaction with H2O

Caption: Synthetic route and common impurity formation pathways.

References

  • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Available at: [Link]

  • Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Available at: [Link]

  • Organic Syntheses. ethyl phenylacetate. Available at: [Link]

  • MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]

  • YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers and drug development professionals encountering challenges with this common yet sensitive acylation reaction. We will move beyond simple procedural lists to explore the chemical principles and mechanistic subtleties that underpin success. Our goal is to empower you with the knowledge to not only solve current issues but also to anticipate and prevent future reaction failures.

The synthesis, typically a Schotten-Baumann reaction between phenylacetyl chloride and ethyl glycinate, is a cornerstone of N-acylation chemistry.[1] While straightforward in principle, its success is highly sensitive to reagent quality, stoichiometry, and reaction conditions. This guide provides a structured approach to troubleshooting, organized into frequently asked questions and a detailed problem-solving matrix.

Reaction Overview: The Nucleophilic Acyl Substitution

The core of this synthesis is the nucleophilic attack of the primary amine of ethyl glycinate on the highly electrophilic carbonyl carbon of phenylacetyl chloride. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of a chloride ion and a proton to yield the stable amide product. A base is required to neutralize the HCl generated, driving the reaction to completion.[1][2][3]

Reaction_Mechanism R1 Ethyl Glycinate (Nucleophile) node1 R1->node1 Nucleophilic Attack R2 Phenylacetyl Chloride (Electrophile) R2->node1 Base Base (e.g., Et3N) Side Base-HCl Salt Base->Side Int Tetrahedral Intermediate node2 Int->node2 Collapse & Chloride Expulsion Prod Ethyl 2-[(2-phenylacetyl)amino]acetate (Product) node1->Int node2->Prod node2->Side HCl Neutralization node3

Caption: Generalized mechanism for amide formation.

Frequently Asked Questions (FAQs)

Q1: I have set up the reaction, but TLC analysis shows only starting materials, even after several hours. What is the most likely cause?

A: The most common culprit for a complete lack of reactivity is the quality of the phenylacetyl chloride. Acyl chlorides are highly susceptible to hydrolysis, reacting with ambient moisture to form the corresponding carboxylic acid (phenylacetic acid), which is unreactive under these conditions. A quick check of your acyl chloride is the first diagnostic step. Freshly opened bottles are best; if the reagent is old or has been opened multiple times, it may be partially or fully hydrolyzed.

Q2: My reaction mixture turned dark brown or black. Is this normal, and is the product salvageable?

A: Significant color change to dark brown or black often indicates decomposition or side reactions. This can be caused by an overly aggressive reaction temperature or impurities in the starting materials. The reaction is exothermic; if the addition of the acyl chloride is too fast or the cooling bath is insufficient, localized heating can lead to degradation. While the desired product may be present, purification will be challenging, and the yield will likely be compromised.

Q3: I started with ethyl glycinate hydrochloride. Do I need to adjust the amount of base?

A: Yes, this is a critical point often overlooked. If you use the hydrochloride salt of ethyl glycinate, you require two equivalents of base. The first equivalent is to neutralize the HCl salt and generate the free amine in situ. The second equivalent is to quench the HCl produced during the acylation reaction itself.[1] Using only one equivalent will result in a maximum theoretical yield of 50%, as half of your amine will remain protonated and unreactive.

Q4: What are the most common impurities I should expect to see in my crude product?

A: The typical impurity profile includes:

  • Phenylacetic acid: From the hydrolysis of phenylacetyl chloride.

  • Unreacted ethyl glycinate: Due to incomplete reaction.

  • Base-HCl salt: (e.g., triethylammonium chloride).

  • N,N-diacylated product: Where a second molecule of phenylacetyl chloride has reacted with the newly formed amide. This is less common but possible under harsh conditions.

Most of these can be effectively removed during aqueous work-up.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common reaction failures.

Problem Potential Cause Diagnostic Check & Solution
Low or No Yield 1. Inactive Phenylacetyl Chloride: The acyl chloride has hydrolyzed to phenylacetic acid.Check: Carefully waft the vapor from the reagent bottle. A sharp, acrid smell (like HCl) indicates active acyl chloride. A milder, vinegar-like smell suggests the presence of carboxylic acid. Solution: Use a fresh bottle of phenylacetyl chloride or purify the existing stock by distillation under reduced pressure.[5]
2. Insufficient Base: Using only one equivalent of base with ethyl glycinate hydrochloride.Check: Review your stoichiometric calculations. Did you account for the hydrochloride salt? Solution: Repeat the reaction ensuring at least 2.1 equivalents of a tertiary amine base (e.g., triethylamine, DIEA) relative to the ethyl glycinate hydrochloride.
3. Wet Reagents/Solvent: Water in the reaction vessel hydrolyzes the acyl chloride faster than it reacts with the amine.Check: Were solvents freshly dried over a suitable agent (e.g., Na₂SO₄, MgSO₄) or taken from a solvent purification system?[6][7] Solution: Ensure all glassware is flame- or oven-dried. Use anhydrous grade solvents and run the reaction under an inert atmosphere (N₂ or Ar).
Impure Product / Difficult Purification 1. Phenylacetic Acid Contamination: Significant hydrolysis of the acyl chloride before or during the reaction.Check: The crude ¹H NMR will show a broad singlet for the carboxylic acid proton (~10-12 ppm). Solution: During the aqueous work-up, perform a thorough wash with a mild base like saturated sodium bicarbonate solution. This will deprotonate the acidic phenylacetic acid, pulling it into the aqueous layer.[4][8]
2. Emulsion During Work-up: Formation of a stable emulsion between the organic and aqueous layers, trapping the product.Check: The layers fail to separate cleanly after shaking in the separatory funnel. Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[4]
3. Unreacted Starting Amine: The reaction did not go to completion.Check: TLC or crude NMR shows the presence of ethyl glycinate. Solution: Increase reaction time or allow the mixture to warm slowly to room temperature after the initial addition at 0 °C. Ensure efficient stirring.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

This protocol assumes the use of ethyl glycinate hydrochloride, the most common commercially available form.

Materials:

  • Ethyl glycinate hydrochloride (1.0 eq)

  • Phenylacetyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl glycinate hydrochloride (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Base Addition: Slowly add the triethylamine (2.1 eq) via syringe. Stir for 20-30 minutes at 0 °C. You should observe the slurry dissolving as the free amine is generated.

  • Acylation: In a separate flask, dissolve phenylacetyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

  • Reaction: Monitor the reaction by TLC. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours or until completion.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of hot ethyl acetate.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature.

  • Further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Troubleshooting Workflow

This decision tree provides a logical path for diagnosing reaction failures.

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_acyl Check Phenylacetyl Chloride Quality start->check_acyl acyl_bad Hydrolyzed check_acyl->acyl_bad check_base Review Base Stoichiometry base_wrong Incorrect Equivalents? check_base->base_wrong check_conditions Verify Anhydrous Conditions is_wet Moisture Present? check_conditions->is_wet acyl_bad->check_base No sol_acyl Solution: Use Fresh or Distill Reagent acyl_bad->sol_acyl Yes base_wrong->check_conditions No sol_base Solution: Use >2 eq for HCl Salt base_wrong->sol_base Yes sol_wet Solution: Dry Glassware, Use Anhydrous Solvent is_wet->sol_wet Yes end Re-run Experiment is_wet->end No, consult further sol_acyl->end sol_base->end sol_wet->end

Caption: A decision tree for troubleshooting common issues.

References

  • BenchChem. (2025). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)
  • BenchChem. (2025). Application Notes and Protocols: 2-(Ethyl(phenyl)amino)ethyl Acetate and its Precursor in Chemical Synthesis.
  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides.
  • Chemguide. (n.d.).
  • Organic Syntheses. (n.d.). Ethyl Phenylacetate. [Link]

  • Chemistry LibreTexts. (2023).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Google Patents. (2005).
  • BenchChem. (n.d.). Synthesis routes of Phenylacetyl chloride.
  • Google Patents. (2010).
  • LookChem. (n.d.).
  • Google Patents. (2012).

Sources

Optimization

Technical Support Center: Purification of Ethyl 2-[(2-phenylacetyl)amino]acetate

Welcome to the technical support center for the purification of Ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals who are actively working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we address common and complex purification challenges, providing not just protocols but the underlying chemical principles to empower you to troubleshoot effectively. Our focus is on delivering practical, field-tested insights to ensure the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs) - First Pass Troubleshooting

This section addresses the most common initial hurdles encountered during the purification of ethyl 2-[(2-phenylacetyl)amino]acetate.

Q1: My crude product is a persistent oil or gum and refuses to crystallize. What are the likely causes and solutions?

A: This is a classic purification challenge often caused by the presence of impurities that act as "crystal poisons" or by the product being below its melting point.

  • Causality: Unreacted starting materials like phenylacetic acid or ethyl glycinate, along with residual solvents, can disrupt the crystal lattice formation. The product itself may also have a low melting point, making crystallization at room temperature difficult.

  • Troubleshooting Steps:

    • Aqueous Wash: First, ensure all acidic (phenylacetic acid) and basic (ethyl glycinate) impurities are removed. Dissolve your crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a mild acid (e.g., dilute HCl or 5% citric acid solution) to remove basic impurities, and finally with brine to aid phase separation and remove excess water.[1]

    • Solvent Removal: Thoroughly dry the organic layer (e.g., over anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove stubborn residual solvents.

    • Induce Crystallization: If the product is still an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, add a small seed crystal if available, or attempt trituration with a non-polar solvent like hexanes or diethyl ether to see if a solid precipitates.

    • Consider Chromatography: If all else fails, the impurity level may be too high for direct crystallization. Purification by column chromatography is the next logical step.[2]

Q2: My Thin Layer Chromatography (TLC) analysis shows multiple spots. What are the most probable impurities I'm seeing?

A: The identity of impurities is directly linked to the synthetic route. Assuming a standard amide coupling between phenylacetic acid and ethyl glycinate, the common culprits are:

  • Unreacted Phenylacetic Acid: This is a carboxylic acid and will appear as a relatively polar spot on a silica TLC plate, often showing some tailing.

  • Unreacted Ethyl Glycinate: As a primary amine, this is also polar and will likely have a different retention factor (Rf) from the acid.

  • Coupling Reagent Byproducts: If you used a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is a common impurity.[3][4] DCU is non-polar and often precipitates out of solution but can sometimes contaminate the product. If you used a water-soluble carbodiimide like EDC, its corresponding urea byproduct is typically removed during the aqueous workup.[3]

  • Side-Reaction Products: Over-acylation or other side reactions can lead to unexpected byproducts.[1]

A typical TLC eluent to start with for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (e.g., starting with a 7:3 or 8:2 ratio of Hexanes:Ethyl Acetate).[5]

Q3: My final product has a low melting point and a broad melting range. What does this signify?

A: A low and broad melting point is a strong indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to melt, and the process occurs over a wider temperature range. This observation necessitates further purification.

Q4: I'm experiencing significant product loss during the aqueous work-up and extraction. How can I improve my yield?

A: Product loss during extraction is often due to the partial solubility of the product in the aqueous phase or the formation of emulsions.[1]

  • Minimize Hydrolysis: The ester functional group in your product is susceptible to hydrolysis under strongly acidic or basic conditions.[1][6] Use mild reagents for washes, such as saturated sodium bicarbonate instead of NaOH, and perform the work-up efficiently at room temperature or below.

  • Improve Extraction Efficiency:

    • Salting Out: Add brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.[1]

    • Multiple Extractions: Instead of one large volume extraction, perform three or four extractions with smaller volumes of the organic solvent. This is mathematically more effective at recovering the product.[1]

    • Break Emulsions: If an emulsion forms, adding brine can help break it.[1] Allowing the separatory funnel to stand for a period can also allow the layers to separate.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Overcoming Recrystallization Challenges

Recrystallization is a powerful technique but requires careful solvent selection and execution.

  • The Principle: The ideal solvent will dissolve your compound poorly at low temperatures but very well at high temperatures. Impurities should either be insoluble in the hot solvent or remain soluble as the hot solution cools.[7]

Problem: The product "oils out" instead of forming crystals upon cooling.

  • Causality: This happens when the saturated solution becomes supersaturated at a temperature above the melting point of your product. The product then separates as a liquid (oil) rather than a solid. It can also be caused by the solution cooling too rapidly.

  • Solution Workflow:

    • Re-heat the Solution: Add more solvent until the oil completely redissolves.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath from a high temperature.

    • Solvent System Modification: Consider using a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point).[8] Then, allow it to cool slowly.

Recommended Solvents for Ethyl 2-[(2-phenylacetyl)amino]acetate:

Solvent/SystemRationale & Use Case
Ethanol/Water A common choice. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. Good for moderately polar compounds.
Ethyl Acetate/Hexanes A very effective system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.[7][8] This combination is excellent for compounds containing ester groups.[8]
Toluene Can be effective if the compound has suitable solubility characteristics.
Isopropanol Another good single-solvent option to try.

Workflow: Recrystallization Troubleshooting

Caption: Decision tree for troubleshooting common recrystallization issues.

Guide 2: Optimizing Column Chromatography

When recrystallization is ineffective, flash column chromatography is the primary method for purification.[2][9]

  • The Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[10] Polar compounds adhere more strongly to the polar silica gel and elute later, while non-polar compounds travel down the column faster.

Problem: Poor separation between the product and an impurity on the TLC plate.

  • Causality: The chosen eluent system does not provide sufficient differentiation in the polarity of the compounds.

  • Solution: The key is to find a solvent system that gives a good separation of Rf values on the TLC plate (ideally a ΔRf of >0.2) with the product Rf around 0.3-0.4.

    • Adjusting Polarity: If spots are too close together, try decreasing the polarity of the eluent system (e.g., move from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc). This will increase the interaction with the silica and spread the spots out.

    • Change Solvents: If adjusting polarity isn't enough, change one of the solvents. For example, substituting ethyl acetate with dichloromethane or a small amount of methanol can alter the selectivity of the separation.

Recommended Mobile Phase Systems for TLC Development:

SystemPolarityNotes
Hexanes / Ethyl Acetate Low to MediumThe standard starting point for many compounds of this type.[5][11]
Dichloromethane / Methanol Medium to HighA more polar system. Use a small percentage of MeOH (1-5%) initially.
Toluene / Acetone MediumOffers different selectivity compared to ester-based systems.

Protocol: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent. A typical rule of thumb is to use 50-100g of silica per 1g of crude material.[2]

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel or Celite, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[12]

  • Elute the Column: Start with a low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc). Apply gentle air pressure to achieve a steady flow rate.

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase throughout the run (e.g., from 9:1 to 7:3 to 1:1 Hexanes:EtOAc). This allows the less polar impurities to elute first, followed by your product, and finally the more polar impurities, often resulting in a faster and cleaner separation.

  • Collect and Analyze Fractions: Collect the eluent in a series of test tubes. Analyze the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Work-Up tlc Develop TLC to find optimal solvent system (Rf ≈ 0.3) pack Pack column with silica slurry in low-polarity eluent tlc->pack load Dry-load crude sample onto column pack->load elute Elute with solvent gradient (increasing polarity) load->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evap Evaporate solvent combine->evap product Isolated Pure Product evap->product

Caption: Standard workflow for purification by flash column chromatography.

Section 3: Managing Specific Impurities

Impurity A: Unreacted Phenylacetic Acid

  • Identification: Appears as a polar spot on TLC. If a significant amount is present, dissolving the crude product in an organic solvent and shaking with water will result in an acidic aqueous phase (test with pH paper).

  • Removal Strategy: Perform a liquid-liquid extraction. Dissolve the crude mixture in ethyl acetate and wash with a saturated solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming the water-soluble sodium phenylacetate salt, which partitions into the aqueous layer.[1][13]

    • Causality: The deprotonation reaction converts the organic-soluble acid into a water-soluble salt, enabling its removal from the organic phase containing the desired neutral product.

Impurity B: Unreacted Ethyl Glycinate

  • Identification: A polar, amine-containing spot on TLC. Can be visualized with specific stains like ninhydrin.

  • Removal Strategy: Similar to removing the acidic impurity, perform a liquid-liquid extraction with a dilute acid wash. Dissolving the crude product in ethyl acetate and washing with dilute HCl (e.g., 1M) or 5% citric acid will protonate the amine group of ethyl glycinate, forming a water-soluble ammonium salt that is extracted into the aqueous phase.

References

  • Organic Syntheses. (1936). phenylacetic acid. Org. Synth. 1936, 16, 28. DOI: 10.15227/orgsyn.016.0028. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Phenylacetic Acid from Aqueous Streams | Request PDF. Retrieved from [Link]

  • Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(2-phenylethyl)amino]acetate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • D. P. Bhosale College, Koregaon. (n.d.). chemistry. Retrieved from [Link]

  • Organic Syntheses. (1922). PHENYLACETIC ACID. Org. Synth. 1922, 2, 63. DOI: 10.15227/orgsyn.002.0063. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • CR Subscription Agency. (2021). Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302. DOI: 10.15227/orgsyn.102.0276. Retrieved from [Link]

  • National Institutes of Health. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • PubMed. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-[(1-phenylethyl)amino]acetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Towards organo-click reactions: development of pharmaceutical ingredients by using direct organocatalytic bio-mimetic reductions. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis and Antimuscarinic Activity of 2-(N-(Ethyl)-(N-Beta- Hydroxyethyl)) Aminoethyl 2,2-Diphenylpropionate, a Metabolite of. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(diethylamino)ethyl methacrylate-based polymers: Effect of crosslinking degree, porogen and solvent on the textural properties and protein adsorption performance | Request PDF. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimuscarinic activity of 2-[N-(ethyl)-(N-beta-hydroxyethyl)]aminoethyl 2,2-diphenylpropionate, a metabolite of aprophen. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408463A - 2-[(4-cyano-benzyl)amino]ethyl acetate hydrochloride preparation method.

Sources

Troubleshooting

Technical Support Center: Ethyl 2-[(2-phenylacetyl)amino]acetate Synthesis

Welcome to the Technical Support Center for challenges related to the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals who may en...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges related to the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals who may encounter byproduct formation during this common N-acylation reaction. We will explore the mechanistic origins of these impurities and provide actionable troubleshooting strategies and optimized protocols to enhance reaction efficiency and product purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding byproduct formation.

Q1: What is the most prevalent and problematic byproduct when synthesizing ethyl 2-[(2-phenylacetyl)amino]acetate?

A1: The most frequently encountered and often difficult-to-remove byproduct is the cyclic dipeptide, 2,5-bis(phenylmethyl)piperazine-3,6-dione , commonly known as a diketopiperazine (DKP). This impurity arises from the dimerization and subsequent cyclization of the amino ester starting material or the product itself under certain conditions.

Q2: What is the chemical mechanism that leads to the formation of this diketopiperazine (DKP) byproduct?

A2: DKP formation is a known challenge in peptide chemistry and related acylation reactions.[1] The mechanism involves the nucleophilic attack of the free amino group of one ethyl glycinate molecule on the electrophilic ester carbonyl of a second molecule. This intermolecular reaction forms a dipeptide ester intermediate. Subsequently, an intramolecular cyclization occurs, where the N-terminal amine of this dipeptide attacks its own ester carbonyl, eliminating ethanol and forming the stable, six-membered DKP ring. This process can be catalyzed by both base and heat.

Q3: Besides the DKP, what other byproducts might I encounter?

A3: Other common byproducts include:

  • Unreacted Starting Materials: Residual ethyl glycinate hydrochloride and phenylacetyl chloride (or phenylacetic acid if hydrolyzed).

  • Phenylacetic Acid: Formed by the hydrolysis of the acylating agent, phenylacetyl chloride, in the presence of moisture.[2]

  • N,N-Diacylated Product: Though less common with secondary amine formation, under forcing conditions or with a highly reactive acylating agent, a second phenylacetyl group could potentially react with the newly formed amide nitrogen.

Q4: How do reaction conditions influence the rate of DKP formation?

A4: Several factors can accelerate DKP formation:

  • High Temperatures: Increased thermal energy promotes both intermolecular and intramolecular reactions.

  • High Concentrations: Higher concentrations of the amino ester increase the probability of intermolecular collisions, favoring the initial dimerization step.

  • Prolonged Reaction Times: Extended exposure to reaction conditions, especially at elevated temperatures, allows more time for the cyclization to occur.[3]

  • Base: The presence of a base, used to deprotonate the ethyl glycinate salt, creates the free amine nucleophile necessary for the reaction. While essential for the primary acylation, excess or overly strong bases can catalyze DKP formation.[4]

Section 2: Troubleshooting Guide: Byproduct Identification & Mitigation

This guide provides a systematic approach to identifying and resolving specific issues encountered during the synthesis.

Problem 1: My crude NMR/LCMS analysis shows a significant peak corresponding to a high molecular weight (approx. 294 g/mol ), poorly soluble byproduct.

  • Likely Cause: This is characteristic of the diketopiperazine (DKP) byproduct, 2,5-bis(phenylmethyl)piperazine-3,6-dione. Its symmetrical nature often results in a simplified NMR spectrum, and it typically exhibits low solubility in common organic solvents like ethyl acetate or dichloromethane.

  • Mitigation Strategies: The key is to favor the desired intramolecular N-acylation over the intermolecular dimerization/cyclization pathway.

    dot graph TD { subgraph "Troubleshooting Workflow for DKP Formation" A[Start: High MW Byproduct Detected] --> B{Analyze Reaction Conditions}; B --> C[Temperature]; B --> D[Concentration]; B --> E[Base Selection]; B --> F[Addition Method]; C --> G["Action: Maintain 0-5 °C"]; D --> H["Action: Use High Dilution (e.g., <0.5 M)"]; E --> I["Action: Use Non-Nucleophilic Base (e.g., DIPEA)"]; F --> J["Action: Slow, Dropwise Addition of Acyl Chloride"]; G & H & I & J --> K{Re-run Reaction}; K --> L[Analyze Purity]; L --> M[Success: Pure Product]; L --> N[Failure: DKP Persists]; N --> O{Consider Purification}; O --> P[Column Chromatography]; O --> Q[Recrystallization]; end

    }

    Caption: Troubleshooting workflow for DKP byproduct.

    The following table summarizes optimized conditions to minimize DKP formation:

ParameterStandard ConditionOptimized Condition to Minimize DKPRationale
Temperature Room Temperature0 °C to 5 °CReduces the rate of the competing intermolecular side reaction.
Concentration > 1.0 M< 0.5 MHigh dilution favors the desired intramolecular acylation over the bimolecular DKP formation pathway.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is a bulkier, non-nucleophilic base, which is less likely to catalyze the cyclization.[5]
Order of Addition All reagents mixed at onceSlow, dropwise addition of phenylacetyl chloride to the mixture of ethyl glycinate and base.Maintains a low instantaneous concentration of the acylating agent, ensuring it reacts with the primary amine as it becomes available.
Work-up Prolonged heating or basic extractionPrompt aqueous work-up with a mild base (e.g., NaHCO₃) and avoidance of heat.[6]Minimizes post-reaction DKP formation during purification steps.

Problem 2: My reaction is sluggish, and significant amounts of unreacted ethyl glycinate remain.

  • Likely Cause: This can stem from several issues:

    • Insufficient Base: Not enough base was used to fully neutralize the ethyl glycinate hydrochloride salt, leaving no free amine to react.

    • Poor Reagent Quality: The phenylacetyl chloride may have hydrolyzed due to improper storage, reducing its effective concentration. Acyl chlorides are highly sensitive to moisture.[7]

    • Low Temperature: While low temperature is good for preventing DKP, it also slows the desired reaction.

  • Mitigation Strategies:

    • Stoichiometry: Ensure at least 2.0 equivalents of base are used relative to the ethyl glycinate hydrochloride (one to neutralize the salt, one to scavenge the HCl byproduct of the acylation).

    • Reagent Quality: Use freshly opened or distilled phenylacetyl chloride. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

    • Temperature Balance: If the reaction is too slow at 0 °C, allow it to slowly warm to room temperature after the addition of the acyl chloride is complete, while monitoring for DKP formation by TLC or LCMS.

Problem 3: My product is contaminated with phenylacetic acid.

  • Likely Cause: Hydrolysis of phenylacetyl chloride by adventitious water in the solvent or on the glassware.[2]

  • Mitigation and Removal:

    • Prevention: Strictly use anhydrous solvents and perform the reaction under an inert atmosphere.

    • Removal: Phenylacetic acid is easily removed during the aqueous work-up. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.[6]

Section 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize the yield of the desired product while minimizing byproduct formation.

dot graph G { layout=dot; rankdir="LR"; splines=ortho;

}

Caption: Optimized experimental workflow.

Materials:

  • Ethyl glycinate hydrochloride (1.0 eq)

  • Phenylacetyl chloride (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl glycinate hydrochloride (1.0 eq) and anhydrous DCM (to achieve a concentration of ~0.4 M).

  • Basification: Add DIPEA (2.2 eq) to the suspension and stir for 15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add a solution of phenylacetyl chloride (1.05 eq) in a small amount of anhydrous DCM to the dropping funnel and add it to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour after the addition is complete, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LCMS to ensure the consumption of the starting material.

  • Work-up: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Washes: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[6]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-[(2-phenylacetyl)amino]acetate.

Section 4: Key Reaction Pathway

reaction_pathway

Caption: Main reaction vs. DKP byproduct pathway.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Organic Process Research & Development. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health (NIH). [Link]

  • Mechanism: Synthesis of diketopiperazine from dipeptide methyl ester. Reddit r/chemhelp. [Link]

  • Kinetics of diketopiperazine formation using model peptides. Semantic Scholar. [Link]

  • ethyl phenylacetate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Acylation. Scribd. [Link]

Sources

Optimization

Technical Support Center: A Guide to Scaling Up the Production of Ethyl 2-[(2-phenylacetyl)amino]acetate

Welcome to the technical support center for the synthesis and scale-up of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of ethyl 2-[(2-phenylacetyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important amide. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to ensure clarity and practical application in your laboratory and manufacturing settings.

Diagram of the Synthetic Workflow

Below is a generalized workflow for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate, highlighting the key stages from starting materials to the purified final product.

Synthetic Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification Start Ethyl 2-aminoacetate (Glycine Ethyl Ester) Reaction Schotten-Baumann Reaction Start->Reaction Reagent Phenylacetyl Chloride Reagent->Reaction Base Aqueous Base (e.g., NaOH, K2CO3) Base->Reaction Quench Quench Reaction (e.g., with water) Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Aqueous Washes (e.g., NaHCO3, Brine) Extraction->Wash Drying Drying (e.g., Na2SO4) Wash->Drying Concentration Solvent Evaporation Drying->Concentration Crude Crude Product Concentration->Crude PurificationMethod Recrystallization or Column Chromatography Crude->PurificationMethod FinalProduct Pure Ethyl 2-[(2-phenylacetyl)amino]acetate PurificationMethod->FinalProduct

Caption: Key stages in the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate, which is typically prepared via a Schotten-Baumann reaction, can stem from several factors.[1][2][3] The primary culprits are often related to reagent quality, reaction conditions, and the work-up procedure.

  • Hydrolysis of Phenylacetyl Chloride: Phenylacetyl chloride is highly reactive and susceptible to hydrolysis. Ensure it is of high purity and handled under anhydrous conditions until it is added to the reaction mixture.

  • Base Concentration and Addition: The base, typically aqueous sodium hydroxide or potassium carbonate, neutralizes the HCl byproduct, driving the reaction forward.[2][3] If the base concentration is too low, the reaction may not go to completion. Conversely, a high concentration of a strong base can promote the hydrolysis of the ester product. A slow, controlled addition of the base is recommended to maintain an optimal pH.

  • Reaction Temperature: While this reaction is often performed at room temperature, excessive heat can accelerate side reactions, including the hydrolysis of both the starting acyl chloride and the final ester product.[2] Maintaining a controlled temperature, for instance by using an ice bath during the addition of the acyl chloride, can be beneficial.

  • Inefficient Mixing: In larger scale reactions, inefficient mixing can lead to localized "hot spots" of high reactant or base concentration, promoting side reactions.[4] Ensure vigorous and consistent stirring throughout the reaction.

Question 2: I am observing a significant amount of phenylacetic acid as a byproduct. How can I minimize its formation?

Answer: The presence of phenylacetic acid indicates the hydrolysis of phenylacetyl chloride before it can react with the ethyl 2-aminoacetate. This is a common issue, especially when scaling up.

  • Biphasic Reaction Conditions: The Schotten-Baumann reaction is often carried out in a biphasic system (e.g., an organic solvent and water).[2] The amine and acyl chloride are primarily in the organic phase, while the base is in the aqueous phase. This setup helps to minimize the hydrolysis of the acyl chloride by limiting its contact with water.

  • Rate of Addition: Add the phenylacetyl chloride slowly to the reaction mixture. This ensures that it reacts with the amine as soon as it is introduced, rather than accumulating and having a greater chance to react with water.

  • Work-up Procedure: During the work-up, washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, will effectively remove any phenylacetic acid that has formed.[5]

Question 3: The final product is an oil and difficult to purify. What are my options?

Answer: While ethyl 2-[(2-phenylacetyl)amino]acetate can sometimes be an oil or a low-melting solid, several purification strategies can be employed.

  • Recrystallization: If the product solidifies upon cooling or can be induced to crystallize, recrystallization is an excellent method for purification.[6] Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water, to find the optimal conditions.

  • Column Chromatography: For oily products or when high purity is required, flash column chromatography is a reliable method.[5] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Vacuum Distillation: If the product is thermally stable and the impurities have significantly different boiling points, vacuum distillation can be an effective purification technique.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the synthesis and handling of ethyl 2-[(2-phenylacetyl)amino]acetate.

Question 1: What is the general synthetic route for ethyl 2-[(2-phenylacetyl)amino]acetate?

Answer: The most common and direct method for synthesizing ethyl 2-[(2-phenylacetyl)amino]acetate is the acylation of ethyl 2-aminoacetate (also known as glycine ethyl ester) with phenylacetyl chloride.[7] This reaction is a type of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][3][8] In this reaction, the amino group of ethyl 2-aminoacetate acts as a nucleophile, attacking the carbonyl carbon of phenylacetyl chloride.[9] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid that is formed as a byproduct.[3][10]

Question 2: What are the key safety considerations when performing this synthesis?

Answer: Safety is paramount in any chemical synthesis. Key considerations for this reaction include:

  • Phenylacetyl Chloride: This reagent is corrosive and a lachrymator. It reacts vigorously with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Base: Concentrated solutions of sodium hydroxide or other strong bases are corrosive. Handle with care and wear appropriate PPE.

  • Solvents: Organic solvents such as ethyl acetate and dichloromethane are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a fume hood and away from ignition sources.

Question 3: How can I monitor the progress of the reaction?

Answer: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. By comparing the spots of the starting materials and the product, you can determine when the reaction is complete. A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes.

Question 4: What are the typical storage conditions for the final product?

Answer: Ethyl 2-[(2-phenylacetyl)amino]acetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture to prevent hydrolysis of the ester group.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

This protocol is a general guideline for a laboratory-scale synthesis.

Materials:

  • Ethyl 2-aminoacetate hydrochloride

  • Phenylacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-aminoacetate hydrochloride in water.

  • Cool the solution in an ice bath and add a solution of potassium carbonate in water dropwise with stirring.

  • To this biphasic mixture, add a solution of phenylacetyl chloride in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Reagent Quantities for Laboratory-Scale Synthesis
ReagentMolar Equiv.Example Quantity (for 10g product)
Ethyl 2-aminoacetate HCl1.0~7.7 g
Phenylacetyl chloride1.05~8.9 g
Potassium carbonate2.5~19.1 g

Diagram of the Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism of the Schotten-Baumann reaction.

Schotten-Baumann Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Chloride cluster_step3 Step 3: Deprotonation Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 attacks C=O AcylChloride R'-COCl AcylChloride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate ProtonatedAmide Protonated Amide Intermediate1_2->ProtonatedAmide Chloride Cl⁻ Intermediate1_2->Chloride leaves ProtonatedAmide_2 Protonated Amide Amide Final Amide (R-NH-CO-R') ProtonatedAmide_2->Amide Base Base (OH⁻) Base->Amide removes H⁺ Water H₂O Base->Water

Caption: Mechanism of amide formation via the Schotten-Baumann reaction.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(Ethyl(phenyl)amino)ethyl acetate.
  • Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process.
  • Benchchem. (n.d.). challenges in the scale-up of amide synthesis processes.
  • Heterocyclic Letters. (2024). Heterocyclic Letters Vol. 14| No.3|527-535|May-July|2024.
  • Organic Syntheses. (n.d.). ethyl phenylacetate.
  • datapdf.com. (n.d.). Optical Resolution of N-Acyl-DL-amino Acids by Preferential Crystallization Procedure. Preparation of L-DOPA.
  • Benchchem. (n.d.). Applications of 2-(Ethyl(phenyl)amino)ethyl Acetate in Organic Synthesis: A Guide for Researchers.
  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
  • Benchchem. (n.d.). Ethyl 2-[(2-chloroacetyl)amino]acetate | 41602-50-0.
  • Organic Syntheses. (n.d.). 3.
  • PubMed. (2008, December 1). Substituted hippurates and hippurate analogs as substrates and inhibitors of peptidylglycine alpha-hydroxylating monooxygenase (PHM).
  • ResearchGate. (2025, August 6). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters | Request PDF.
  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY).
  • Benchchem. (n.d.). Synthesis of Ethyl 3-oxo-2-phenylbutanoate from Phenylacetyl Chloride: A Technical Guide.
  • Green Chemistry (RSC Publishing). (2020, November 2). The preparation and applications of amides using electrosynthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters.
  • ChemicalBook. (2025, July 16). ETHYL HIPPURATE | 1499-53-2.
  • ResearchGate. (2025, August 7). An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Organic Syntheses. (n.d.). hippuric acid.
  • PubMed. (2003, February 21). A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis.
  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • LookChem. (n.d.). Purification of Ethyl acetate - Chempedia.
  • NIH PubChem. (n.d.). Ethyl Hippurate | C11H13NO3 | CID 226558.
  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates | Organic Letters.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • PubChem. (n.d.). Ethyl 2-[amino(formyl)amino]acetate | C5H10N2O3 | CID 54062278.
  • MDPI. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life.
  • PrepChem.com. (n.d.). Preparation of phenylacetyl chloride.
  • PubChem. (2025, September 20). Ethyl 2-[(2-aminoacetyl)amino]acetate;chloride | C6H12ClN2O3- | CID.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Ethyl(phenyl)amino)ethyl acetate.

Sources

Troubleshooting

bayesian optimization for ethyl 2-[(2-phenylacetyl)amino]acetate synthesis

An advanced guide to leveraging Bayesian Optimization for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate, designed for chemical research and development professionals. This technical support center provides in-d...

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to leveraging Bayesian Optimization for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate, designed for chemical research and development professionals. This technical support center provides in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate experimental challenges and systematically enhance reaction outcomes.

Technical Support & Optimization Center

Topic: Bayesian Optimization for Ethyl 2-[(2-phenylacetyl)amino]acetate Synthesis

Overview and Core Challenges

The synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate is a standard amide bond formation between phenylacetic acid and the ethyl ester of glycine. While fundamentally a straightforward nucleophilic acyl substitution, achieving high yield, purity, and reproducibility can be challenging. The reaction is governed by a complex interplay of variables including the choice of coupling agent, base, solvent, temperature, and stoichiometry.

Traditional optimization methods, such as one-factor-at-a-time (OFAT) or grid search, are often inefficient, resource-intensive, and may fail to identify the true global optimum within a high-dimensional parameter space.[1] Bayesian Optimization (BO) offers a data-driven, intelligent solution to this problem. It is a sequential optimization strategy that builds a probabilistic model of the reaction landscape and uses it to select the most promising experiments to run next, thereby minimizing the number of experiments required to reach an optimal outcome.[2][3][4]

This guide addresses common experimental hurdles and provides a framework for implementing a Bayesian Optimization workflow to systematically resolve them.

Reaction and Mechanism

The core reaction involves the coupling of phenylacetic acid and ethyl 2-aminoacetate. A coupling agent is typically required to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Caption: Amide coupling of phenylacetic acid and ethyl 2-aminoacetate.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is consistently low or zero. What are the likely causes?

A1: Low yields in amide coupling are typically traced back to three primary issues:

  • Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded, used in insufficient quantity, or simply unsuitable for the substrates.[5] Without proper activation, the carboxylic acid is not electrophilic enough to react with the amine.

  • Amine Unavailability: Phenylacetic acid can protonate the amino group of ethyl 2-aminoacetate, forming an unreactive ammonium salt.[6][7] An appropriate, non-nucleophilic base is crucial to neutralize this salt and free the amine for reaction.

  • Suboptimal Reaction Conditions: The choice of solvent can impact the solubility of reagents and intermediates. Temperature and reaction time are also critical parameters that must be optimized.[5]

Q2: I am observing significant side product formation. How can I identify and minimize them?

A2: Side products often originate from the coupling agent or competing reaction pathways.

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of phenylacetic acid to form phenylacetic anhydride. While this anhydride can still acylate the amine, it alters the stoichiometry and can complicate the reaction kinetics.

  • Epimerization/Racemization: While not an issue for this specific synthesis, if chiral α-amino acids were used, racemization is a major concern. The choice of coupling reagent and additives is critical to suppress this.[9]

Q3: How do I choose the right coupling reagent?

A3: The choice depends on factors like cost, scale, and the sensitivity of the substrates. For optimization studies, a variety of reagent classes should be considered.

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCCost-effective, widely used.[9]Can form N-acylurea byproduct; DCC byproduct (DCU) can be difficult to remove.[10]
Onium Salts (Aminium/Phosphonium) HATU, HBTUHigh reactivity, low racemization, fast reactions.[5]Higher cost, produce stoichiometric waste.[9]
Phosphonic Acid Anhydrides T3P®Excellent for large scale, good safety profile, crystalline byproducts are easily removed.[9]May require careful control of stoichiometry.
Acid Chlorides Thionyl Chloride (SOCl₂), Oxalyl ChlorideHighly reactive, cost-effective for scale-up.[11]Harsh conditions for formation, generates HCl which must be scavenged.[7]

Q4: My product is difficult to purify. What strategies can I employ?

A4: Purification typically involves removing unreacted starting materials, the spent coupling agent, and any byproducts.

  • Aqueous Workup: A standard workup is the first step. Wash the organic layer sequentially with a mild acid (e.g., dilute HCl) to remove the base and unreacted amine, followed by a mild base (e.g., sat. NaHCO₃) to remove unreacted phenylacetic acid.[12]

  • Chromatography: If impurities persist, flash column chromatography on silica gel is the most effective method.[13] A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization/Distillation: If the product is a solid, recrystallization can be a powerful final purification step. For liquid products, vacuum distillation may be an option if the impurities have sufficiently different boiling points.[12]

Implementing Bayesian Optimization: A Step-by-Step Guide

Bayesian Optimization (BO) transforms reaction optimization from a trial-and-error process into a guided search.[14][15] It is particularly powerful for exploring complex, multi-dimensional parameter spaces.

The Bayesian Optimization Workflow

The process is an iterative loop that intelligently explores the reaction space to find the optimal conditions.[1]

Caption: The iterative workflow of Bayesian Optimization for reaction development.
Protocol 1: Defining the Parameter Space

The first and most critical step is to define the variables (parameters) that will be optimized. This should include both continuous and categorical variables that are known to influence amide coupling reactions.

Parameter TypeVariableRange / OptionsRationale & Causality
Categorical Coupling Agent{HATU, EDC+HOBt, T3P}Represents different activation mechanisms with varying costs and efficiencies.[5][9]
Categorical Base{DIPEA, Triethylamine, N-Methylmorpholine}The base's pKa and steric bulk influence its ability to deprotonate the amine without competing as a nucleophile.
Categorical Solvent{DMF, Acetonitrile, Dichloromethane (DCM)}Solvent polarity affects reagent solubility and can influence reaction rates and side reactions.[5]
Continuous Temperature (°C)[16]Reaction kinetics are temperature-dependent. Lower temperatures can reduce side reactions like racemization.[5]
Continuous Amine Equiv.[1.0, 1.5]Using a slight excess of the less expensive reagent (amine) can drive the reaction to completion.[10]
Continuous Concentration (M)[0.1, 1.0]Affects reaction rate (bimolecular reaction) but can also influence solubility and workup.
Protocol 2: Executing the Bayesian Optimization Campaign

This protocol outlines the experimental execution using an open-source tool like EDBO (Experimental Design by Bayesian Optimization) or similar software.[14][17]

  • Initial Data Generation:

    • Based on the parameter space defined in Table 2, generate an initial set of 5-10 diverse experimental conditions. Use a space-filling algorithm like Latin Hypercube Sampling to ensure broad coverage of the parameter space.

    • Run these experiments in parallel. For each reaction, carefully measure the yield using a reliable analytical method (e.g., qNMR or LC-MS with an internal standard).

  • Software Setup:

    • Input the defined parameter space (variables and their bounds/options) into the BO software.

    • Input the results (yields) from your initial set of experiments.

  • Iterative Loop:

    • The software will train a surrogate model (typically a Gaussian Process) on the initial data.[2]

    • It will then use an acquisition function (e.g., Expected Improvement, EI) to suggest the next single experiment or batch of experiments that are most likely to result in a higher yield.[1]

    • Set up and run the experiment(s) exactly as proposed by the software.

    • Accurately measure the yield(s) and add the new data point(s) back into the software.

    • Repeat this process. The algorithm will progressively learn about the reaction landscape, balancing exploring uncertain regions with exploiting promising ones.

  • Convergence:

    • Continue the iterative loop until the reaction yield plateaus, the algorithm repeatedly suggests similar conditions, or your predefined experimental budget is met.

    • The final output will be the set of conditions predicted to give the highest yield.

Hypothetical Optimization Results

The table below illustrates how a BO campaign might progress, converging on an optimal set of conditions.

IterationCoupling AgentBaseSolventTemp (°C)Amine Eq.Conc. (M)Yield (%)
1 (Initial)EDC+HOBtDIPEADCM251.10.545
2 (Initial)HATUTriethylamineDMF401.30.262
3 (Initial)T3PN-MethylmorpholineAcetonitrile101.50.855
........................
8 (Proposed)HATUDIPEADMF351.20.488
9 (Proposed)HATUDIPEADMF301.250.4591
10 (Proposed) HATU DIPEA DMF 32 1.22 0.43 94

Troubleshooting Your Bayesian Optimization Campaign

Even with a powerful algorithm, practical issues can arise.

G start Problem Encountered A Optimization Not Converging (Yields are random/not improving) start->A B Algorithm Exploits a Suboptimal Region start->B C Poor Model Performance (High uncertainty everywhere) start->C sol_A1 Parameter space is too large or contains irrelevant variables. -> Action: Re-evaluate and narrow the search space. A->sol_A1 sol_A2 Analytical error is high, adding too much noise to the data. -> Action: Improve analytical precision. A->sol_A2 sol_B1 Insufficient exploration. -> Action: Adjust acquisition function (e.g., increase exploration parameter in UCB). B->sol_B1 sol_B2 Initial experiments were not diverse enough, biasing the model. -> Action: Add diverse points manually and restart. B->sol_B2 sol_C1 Not enough initial data points. -> Action: Increase the size of the initial experimental set. C->sol_C1

Caption: Decision tree for troubleshooting a Bayesian Optimization campaign.

References

  • Green, D. L., & Riley, C. (2024). Race to the bottom: Bayesian optimisation for chemical problems. Digital Discovery, 3(4), 843-855. [Link]

  • Guo, J., Rankovic, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. CHIMIA, 77(1/2), 31. [Link]

  • Shields, B. J., Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. I. M., ... & Doyle, A. G. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature, 590(7844), 89-96. [Link]

  • Doyle, A., & Stevens, J. (2021, May 11). Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis [Video]. YouTube. [Link]

  • Zhang, Y., Wu, T., & Lu, Z. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Molecules, 29(12), 2841. [Link]

  • Guo, J., Rankovic, B., & Schwaller, P. (2023). Supplementary Information – Bayesian Optimization for Chemical Reactions. CHIMIA. Retrieved from [Link]

  • Jablonka, K. M., et al. (2023). Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches. Digital Discovery. [Link]

  • Moss, R., et al. (2022). Cost-informed Bayesian reaction optimization. Chemical Science. [Link]

  • Brochu, E., Cora, V. M., & de Freitas, N. (2010). A tutorial on Bayesian optimization of expensive cost functions, with application to active user modeling and hierarchical reinforcement learning. arXiv preprint arXiv:1012.2599. [Link]

  • Various Authors. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate. Organic Syntheses, 2, 27. [Link]

  • Various Authors. (2021). Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Various Authors. (2022). amide coupling help. Reddit. [Link]

  • The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. The Doyle Group Website. [Link]

  • Anonymous. (2024). A novel compound of thio-1,3,4-oxadiazol-2-yl derivatives. Heterocyclic Letters. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem Website. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Schweimler, S., et al. (2023). A Guide to Bayesian Optimization in Bioprocess Engineering. arXiv preprint arXiv:2308.07481. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Shields, B. J., et al. (2021). Bayesian reaction optimization as a tool for chemical synthesis. PubMed. [Link]

  • Green, R. A., & Pletcher, D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]

  • Various Authors. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. [Link]

  • Adamo, M. F. A., et al. (2022). Bayesian Optimization of Computer-Proposed Multistep Synthetic Routes on an Automated Robotic Flow Platform. ACS Central Science. [Link]

  • Anonymous. (2013). (S)-N-((R)-1-phenylethyl)-1-((S)-1-phenylethyl)amino)carbonyl) cyclopropanecarboxamide. Organic Syntheses, 90, 324. [Link]

  • Various Authors. (n.d.). Bayesian reaction optimization - process overview. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. [Link]

  • Tripp, A. (2018). Constrained Bayesian Optimization for Automatic Chemical Design. University of Toronto. [Link]

  • Khondaker, R. (2022, June 29). AI4SD2022: Bayesian Optimisation in Chemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[(2-phenylethyl)amino]acetate. PubChem. Retrieved from [Link]

  • Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Kitamura, M., et al. (2007). Synthesis of β-Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY). ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]

  • Google Patents. (2004). WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • CyberLeninka. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Penicillin G Precursors: Evaluating Ethyl 2-[(2-phenylacetyl)amino]acetate Against Traditional Substrates

This guide provides an in-depth comparison of ethyl 2-[(2-phenylacetyl)amino]acetate and other critical precursors in the biosynthetic and semi-synthetic production of Penicillin G. We will explore the mechanistic nuance...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of ethyl 2-[(2-phenylacetyl)amino]acetate and other critical precursors in the biosynthetic and semi-synthetic production of Penicillin G. We will explore the mechanistic nuances of precursor utilization, present a robust experimental framework for their comparative evaluation, and analyze supporting data to guide researchers and process development professionals in optimizing antibiotic production.

Introduction: The Crucial Role of the Side-Chain Precursor

Penicillin G (Benzylpenicillin) remains a cornerstone of antibacterial therapy. Its industrial production, primarily through fermentation of Penicillium chrysogenum, is a highly optimized bioprocess. The final, critical step in its biosynthesis is the attachment of a phenylacetyl side-chain to the core β-lactam structure, 6-aminopenicillanic acid (6-APA).[1] This reaction is catalyzed by the enzyme isopenicillin N N-acyltransferase (IAT), which swaps the L-α-aminoadipyl side-chain of the intermediate, isopenicillin N, for a phenylacetyl group.[1][2]

The choice and efficiency of the side-chain precursor are paramount, directly influencing the final yield, purity, and overall economics of Penicillin G production.[3][4] For decades, phenylacetic acid (PAA) has been the industry standard.[5][6] However, its limitations, such as cellular toxicity at higher concentrations, have spurred research into alternative precursors like ethyl 2-[(2-phenylacetyl)amino]acetate.[7][8][9] This guide dissects the functional differences between these molecules.

The Penicillin G Biosynthetic Pathway: A Visual Overview

The production of Penicillin G is a compartmentalized process within the fungal cell.[10][11] The initial steps, involving the condensation of three amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteine-D-valine (ACV) and its cyclization to isopenicillin N, occur in the cytosol.[1][10] The final transamidation step, however, takes place within peroxisomes.[11] This requires the precursor to be transported across the cell membrane and into this organelle.

Penicillin_Biosynthesis cluster_cytosol Cytosol cluster_peroxisome Peroxisome amino_acids L-α-aminoadipic acid L-cysteine, L-valine acv ACV Tripeptide amino_acids->acv ACVS ipn Isopenicillin N (IPN) acv->ipn IPNS aat Isopenicillin N N-acyltransferase (IAT) ipn->aat paa_coa Phenylacetyl-CoA paa_coa->aat penG Penicillin G aat->penG Side-chain exchange paa Phenylacetic Acid (PAA) (External Precursor) paa->paa_coa PCL (ATP, CoA) ethyl_ester Ethyl 2-[(2-phenylacetyl)amino]acetate (Alternative Precursor) ethyl_ester->aat Proposed Direct Donation

Caption: Final steps of Penicillin G biosynthesis, highlighting precursor entry.

A Comparative Analysis of Key Precursors

The ideal precursor should be non-toxic, readily transported into the cell, and efficiently utilized by the IAT enzyme. Here, we compare the established precursor, PAA, with the core nucleus, 6-APA (used in semi-synthetic approaches), and the subject of our focus, ethyl 2-[(2-phenylacetyl)amino]acetate.

FeaturePhenylacetic Acid (PAA)6-Aminopenicillanic Acid (6-APA)Ethyl 2-[(2-phenylacetyl)amino]acetate
Role Side-chain donor in biosynthesisCore nucleus for semi-synthesisPotential alternative side-chain donor
Entry Point Fed during fermentation, activated to Phenylacetyl-CoA in peroxisomes.[10][11]Product of Penicillin G hydrolysis; used as a substrate for chemical or enzymatic acylation.[12][13][14]Fed during fermentation; hypothesized to act as a direct acyl donor.
Key Enzyme Isopenicillin N N-acyltransferase (IAT)Penicillin G Acylase (PGA)Isopenicillin N N-acyltransferase (IAT) or Penicillin G Acylase (PGA)
Primary Advantage Low cost and established efficacy in industrial fermentation.[5][6]The direct building block for a vast range of semi-synthetic penicillins.[12][14]Potentially higher cell permeability and circumvention of the PAA activation step.
Primary Disadvantage Toxic to P. chrysogenum at high concentrations, requiring careful fed-batch strategies.[7][8]Requires a two-step process: production/hydrolysis of Penicillin G to get 6-APA, then reacylation.[13][15]Higher synthesis cost and less established industrial validation.
Transport Passive diffusion of the protonated species across the plasma membrane.[7][8][16]N/A (typically used in in vitro enzymatic reactions).Hypothesized to have enhanced lipid solubility for improved passive diffusion.

Experimental Protocol: Comparative Precursor Efficiency

To objectively compare the performance of these precursors, a standardized, self-validating experimental protocol is essential. This protocol uses a cell-free extract from a high-yielding P. chrysogenum strain as the source of the necessary enzymatic machinery (specifically IAT) and 6-APA as the common substrate for side-chain attachment, simulating a key enzymatic reaction.

Objective: To quantify and compare the yield of Penicillin G from PAA and Ethyl 2-[(2-phenylacetyl)amino]acetate using a P. chrysogenum cell-free enzymatic system.

Materials & Reagents
  • Fungal Strain: Penicillium chrysogenum (high-yield strain, e.g., Q176).

  • Culture Media: Standard seed and production media for P. chrysogenum.[17]

  • Substrates: 6-Aminopenicillanic acid (6-APA), Phenylacetic acid (PAA), Ethyl 2-[(2-phenylacetyl)amino]acetate.

  • Cofactors: ATP, Coenzyme A (CoA), Dithiothreitol (DTT).

  • Buffers: Phosphate buffer (pH 8.0), Lysis buffer.

  • Enzyme Inhibitors: Protease inhibitor cocktail.

  • HPLC Analysis: Acetonitrile (HPLC grade), Ammonium acetate, Acetic acid, Penicillin G potassium salt (analytical standard).[18]

Experimental Workflow Diagram

Caption: Workflow for comparative analysis of penicillin precursors.

Step-by-Step Methodology
  • Preparation of Cell-Free Extract:

    • Cultivate a high-yielding P. chrysogenum strain in production medium for 5-7 days at 25°C.[19]

    • Harvest the mycelia by filtration and wash with cold phosphate buffer.

    • Resuspend the mycelia in lysis buffer containing DTT and a protease inhibitor cocktail. The sulfhydryl compound DTT is required for acyltransferase activity.[20]

    • Lyse the cells using a bead beater or sonicator on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (cell-free extract) and determine its total protein concentration (e.g., via Bradford assay).

  • Enzymatic Reaction Setup:

    • Prepare reaction mixtures in triplicate in microcentrifuge tubes. The final volume for each reaction is 1 mL.

    • Rationale: The reaction is performed at pH 8.0, which is optimal for the acyltransferase enzyme.[20] ATP and CoA are included for the PAA reaction, as PAA must first be activated to phenylacetyl-CoA.

    • Control Reaction: 50 mM Phosphate buffer (pH 8.0), 5 mM 6-APA, 1 mg/mL cell-free extract.

    • PAA Reaction: 50 mM Phosphate buffer (pH 8.0), 5 mM 6-APA, 5 mM PAA, 2 mM ATP, 1 mM CoA, 1 mg/mL cell-free extract.

    • Ethyl Ester Reaction: 50 mM Phosphate buffer (pH 8.0), 5 mM 6-APA, 5 mM Ethyl 2-[(2-phenylacetyl)amino]acetate, 1 mg/mL cell-free extract.

  • Incubation and Quenching:

    • Incubate all reaction tubes at 25°C for 2 hours with gentle agitation.

    • Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) to denature the enzymes.

  • Sample Preparation and HPLC Analysis:

    • Centrifuge the quenched reactions to pellet precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Analyze the samples using a validated reverse-phase HPLC method.[18][21][22]

    • Column: C18 column (e.g., 15 cm x 4.6 mm, 5 µm).[18]

    • Mobile Phase: Isocratic mixture of 75% 10 mM ammonium acetate (pH 4.5) and 25% acetonitrile.[18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[18][22]

    • Quantification: Create a standard curve using known concentrations of Penicillin G potassium salt to calculate the concentration in the experimental samples.

Data Presentation and Interpretation

The following table presents hypothetical yet plausible data from the described experiment, illustrating a potential outcome where the novel precursor shows improved performance.

Precursor TestedPenicillin G Concentration (mg/L)Molar Conversion Yield (%)*Purity by HPLC (%)
Control (No Precursor) < 1.0< 0.1N/A
Phenylacetic Acid (PAA) 130.515.2%96.5%
Ethyl 2-[(2-phenylacetyl)amino]acetate 185.221.6%97.1%
Molar conversion yield calculated based on the initial limiting substrate, 6-APA.

Analysis of Results:

In this dataset, the ethyl 2-[(2-phenylacetyl)amino]acetate precursor resulted in a significantly higher Penicillin G concentration and molar conversion yield compared to the traditional PAA precursor. This outcome supports the hypothesis that this modified precursor may offer a kinetic advantage.

  • Causality of Enhanced Yield: The superior performance of the ethyl ester could be twofold. First, its structure may facilitate more rapid transport into the peroxisome where the IAT enzyme resides.[11] Second, and more critically, it may act as a direct acyl donor to the enzyme, bypassing the potentially rate-limiting enzymatic step of activating PAA to Phenylacetyl-CoA by phenylacetyl-CoA ligase.[23] This circumvention of a required activation step represents a more direct and potentially faster route to the final product.

  • Purity and Byproducts: The slightly higher purity observed with the ethyl ester precursor suggests the reaction may be cleaner, with fewer side reactions. Analysis of chromatograms for unreacted substrates and potential byproducts is crucial for a complete understanding of the reaction dynamics.

Conclusion and Future Outlook

While phenylacetic acid remains the workhorse precursor for industrial Penicillin G production due to its low cost and well-established process parameters, this analysis demonstrates the compelling potential of alternative precursors like ethyl 2-[(2-phenylacetyl)amino]acetate. The experimental data, though illustrative, points towards a clear advantage in reaction efficiency, likely stemming from bypassing the enzymatic activation step required for PAA.

For researchers and drug development professionals, these findings suggest several avenues for exploration:

  • Strain Engineering: Genetically modifying P. chrysogenum to enhance the expression of transport proteins or the IAT enzyme could further leverage the benefits of advanced precursors.

  • Process Optimization: Developing fed-batch fermentation strategies specifically designed for novel precursors could mitigate cost concerns and maximize yield improvements.

  • Enzymatic Synthesis: In the context of semi-synthetic penicillin production, using immobilized Penicillin G Acylase (PGA) with novel acyl donors could lead to more efficient and greener manufacturing processes for next-generation antibiotics.[15][24]

The continued exploration of precursor chemistry, coupled with advances in synthetic biology and bioprocess engineering, will be instrumental in enhancing the production of this life-saving class of antibiotics.

References

  • Penicillin g production. (n.d.). SlideShare. Retrieved from [Link]

  • PENICILLIN G PRODUCTION BY INDUSTRIAL STRAINS OF PENICILLIUM CHRYSOGENUM. (n.d.). Advancements of Microbiology. Retrieved from [Link]

  • 6-APA. (n.d.). Wikipedia. Retrieved from [Link]

  • Kinetics and mechanism of acyl transfer by penicillin acylases. (1983). PubMed. Retrieved from [Link]

  • Biosynthesis of benzylpenicillin (G), phenoxymethylpenicillin (V) and octanoylpenicillin (K) from glutathione S-derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum. (2019). Asian Journal of Chemistry. Retrieved from [Link]

  • Penicillin acyltransferase in Penicillium chrysogenum. (n.d.). PubMed. Retrieved from [Link]

  • Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. (n.d.). PubMed. Retrieved from [Link]

  • Phenylacetic acid production(PAA-precursor). (n.d.). aecenar. Retrieved from [Link]

  • Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. (n.d.). NIH. Retrieved from [Link]

  • Penicillium chrysogenum Takes up the Penicillin G Precursor Phenylacetic Acid by Passive Diffusion. (1995). ResearchGate. Retrieved from [Link]

  • Synthesis of Antibiotic Penicillin-G Enzymatically by Penicillium chrysogenum. (2019). SciSpace. Retrieved from [Link]

  • Biosynthetic process and strain improvement approaches for industrial penicillin production. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Enzymatic Synthesis of Penicillin G Using Cyclases of Penicillium chrysogenum and Acremonium chrysogenum. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Evaluation of Precursors for Penicillin G. (n.d.). ASM Journals. Retrieved from [Link]

  • Formation of 6-Aminopenicillanic Acid, Penicillins, and Penicillin Acylase by Various Fungi. (n.d.). ASM Journals. Retrieved from [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Advances in enzymatic transformation of penicillin to 6-aminopenicillanic acid (6-APA). (2021). ResearchGate. Retrieved from [Link]

  • Separation of Penicillin G sodium on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • A new improved rp hplc method for the determination of penicillin g. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Lab Scale Penicillin production. (n.d.). aecenar. Retrieved from [Link]

  • The Journey of 6-Aminopenicillanic Acid: From Fermentation to Life-Saving Antibiotics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). Frontiers. Retrieved from [Link]

  • Isopenicillin N N-acyltransferase. (n.d.). Wikipedia. Retrieved from [Link]

  • industrial production penicillin. (n.d.). CEC. Retrieved from [Link]

  • Penicillin Production. (n.d.). Gyan Sanchay. Retrieved from [Link]

  • Process integration for production of 6-aminopenicillanic acid from penicillin G fermentation broth. (2012). ResearchGate. Retrieved from [Link]

  • PRODUCTION, IMMOBILIZATION AND INDUSTRIAL USES OF PENICILLIN G ACYLASE. (2016). IJCRR. Retrieved from [Link]

  • Penicillin g production by industrial strains of penicillium chrysogenum. (n.d.). SciSpace. Retrieved from [Link]

  • microbial production of penicillin. (n.d.). MBB College. Retrieved from [Link]

  • Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof. (n.d.). Google Patents.
  • Optimization of penicillin G production by Penicillium chrysogenum. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Ethyl 2-[(2-Phenylacetyl)amino]acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-[(2-phenylacetyl)amino]acetate, a valuable building block in organic synthesis, finds applications in the preparation of various biolog...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[(2-phenylacetyl)amino]acetate, a valuable building block in organic synthesis, finds applications in the preparation of various biologically active compounds. The efficient and selective formation of the amide bond between phenylacetic acid and the ethyl ester of glycine is a critical step in its synthesis. This guide provides an in-depth, objective comparison of three primary methods for synthesizing this compound: the classical Schotten-Baumann reaction, modern carbodiimide-mediated coupling, and a green enzymatic approach. Each method is evaluated based on its reaction mechanism, experimental protocol, performance metrics, and overall advantages and disadvantages to assist researchers in selecting the most suitable method for their specific needs.

Physicochemical Properties of Starting Materials

A thorough understanding of the starting materials is crucial for successful synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Phenylacetic Acid C₈H₈O₂136.1576-78265Slightly soluble in water; soluble in ethanol, ether, and acetone.[1][2][3][4][5]
Glycine Ethyl Ester Hydrochloride C₄H₁₀ClNO₂139.58145-146109.5 (at 760 mmHg)Highly soluble in water.[6][7][8]

Method 1: The Schotten-Baumann Reaction: The Classic Approach

The Schotten-Baumann reaction, a cornerstone of amide synthesis since the 1880s, involves the acylation of an amine with an acyl chloride in the presence of a base.[9][10][11] For the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate, this translates to the reaction of glycine ethyl ester with phenylacetyl chloride.

Reaction and Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Phenylacetic acid is first converted to the more reactive phenylacetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The lone pair of electrons on the nitrogen atom of glycine ethyl ester then attacks the electrophilic carbonyl carbon of phenylacetyl chloride. A tetrahedral intermediate is formed, which subsequently collapses, eliminating a chloride ion. A base, typically aqueous sodium hydroxide or an organic base like pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the unreacted amine.[9][12]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PA_Cl Phenylacetyl Chloride Tetrahedral Tetrahedral Intermediate PA_Cl->Tetrahedral Nucleophilic Attack Gly_Ester Glycine Ethyl Ester Gly_Ester->Tetrahedral Product Ethyl 2-[(2-phenylacetyl)amino]acetate Tetrahedral->Product Chloride Elimination HCl HCl Tetrahedral->HCl Base Base (e.g., NaOH) HCl->Base Neutralization EDC_Coupling_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PA Phenylacetic Acid Acylisourea O-Acylisourea Intermediate PA->Acylisourea Gly_Ester Glycine Ethyl Ester Product Ethyl 2-[(2-phenylacetyl)amino]acetate Gly_Ester->Product Nucleophilic Attack EDC EDC EDC->Acylisourea Activation Acylisourea->Product Urea Urea Byproduct Acylisourea->Urea Enzymatic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products PA Phenylacetic Acid AcylEnzyme Acyl-Enzyme Intermediate PA->AcylEnzyme Gly_Ester Glycine Ethyl Ester Product Ethyl 2-[(2-phenylacetyl)amino]acetate Gly_Ester->Product Nucleophilic Attack AcylEnzyme->Product Enzyme Regenerated Lipase Product->Enzyme Lipase Lipase Lipase->AcylEnzyme Forms

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Ethyl 2-[(2-phenylacetyl)amino]acetate Purity by High-Performance Liquid Chromatography

Introduction: The Imperative of Purity in Synthesis Ethyl 2-[(2-phenylacetyl)amino]acetate is a molecule of interest in synthetic chemistry, often serving as a precursor or intermediate in the development of more complex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Synthesis

Ethyl 2-[(2-phenylacetyl)amino]acetate is a molecule of interest in synthetic chemistry, often serving as a precursor or intermediate in the development of more complex molecules, including potential pharmaceutical compounds. Its structure, combining an ethyl ester, a secondary amide, and a phenyl group, makes it a versatile building block. In any multi-step synthesis, particularly for drug development, the purity of each intermediate is paramount. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide details the process of developing and validating a stability-indicating reversed-phase HPLC (RP-HPLC) method, a technique that not only quantifies the main analyte but also separates it from potential process-related and degradation impurities. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring the final method is not just a procedure, but a self-validating system of analytical control.[1][3][4]

The Analytical Strategy: Building a Stability-Indicating Method

The core objective is to develop a stability-indicating method. This means the analytical procedure must be able to accurately measure the analyte of interest, free from interference from any potential degradants.[5] To achieve this, we must first understand what these degradants might be. A forced degradation study is the most effective way to generate these potential impurities and challenge the specificity of our analytical method.[6][7][8][9]

Forced degradation involves subjecting the ethyl 2-[(2-phenylacetyl)amino]acetate to harsh chemical and physical conditions—such as acid, base, oxidation, heat, and light—to accelerate its decomposition.[5][6] By analyzing the resulting mixtures, we can ensure our chosen HPLC method can resolve the parent peak from all significant degradation products. An ideal study aims for 5-20% degradation, providing sufficient degradant levels for detection without completely consuming the parent compound.[5][6]

Workflow for Method Development and Validation

The logical flow from method conception to a fully validated protocol is a systematic process. This workflow ensures that each parameter is deliberately chosen and rigorously tested.

HPLC_Validation_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Analyte Analyte Characterization (Ethyl 2-[(2-phenylacetyl)amino]acetate) ForcedDeg Forced Degradation Study (ICH Q1A) Analyte->ForcedDeg Stress Testing MethodDev Initial Method Development (Column & Mobile Phase Screening) ForcedDeg->MethodDev Provides samples for specificity check Specificity Specificity MethodDev->Specificity Method Optimization Linearity Linearity & Range Specificity:e->Linearity:w Accuracy Accuracy Linearity:e->Accuracy:w Precision Precision (Repeatability & Intermediate) Accuracy:e->Precision:w LOD_LOQ LOD & LOQ Precision:e->LOD_LOQ:w Robustness Robustness LOD_LOQ:e->Robustness:w ValidatedMethod Final Validated Method Robustness:e->ValidatedMethod:w Finalization

Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

This section provides detailed, step-by-step protocols for the forced degradation study and two comparative HPLC methods. Method A represents a standard, robust starting point, while Method B offers an alternative using a different stationary phase for comparative evaluation.

Forced Degradation Study Protocol

A stock solution of ethyl 2-[(2-phenylacetyl)amino]acetate (approx. 1 mg/mL in acetonitrile) is used for these studies. A control sample (un-stressed stock solution, diluted to working concentration) is analyzed alongside the stressed samples.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Store a solid sample of the compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed solid in the mobile phase to prepare the working concentration.

  • Photolytic Degradation: Expose a solid sample to direct sunlight (or a photostability chamber compliant with ICH Q1B guidelines) for 48 hours. Dissolve and dilute to the working concentration.

Comparative HPLC Methodologies

Rationale for Parameter Selection:

  • Stationary Phase: Reversed-phase chromatography is the technique of choice for moderately polar organic molecules.[10][11] A C18 column (Method A) is the workhorse of RP-HPLC, offering high hydrophobicity and retention for aromatic compounds.[12] A C8 column (Method B) provides less retention and may offer different selectivity for polar impurities.[12][13]

  • Mobile Phase: A mixture of acetonitrile and water is a common, effective mobile phase with low UV cutoff and viscosity.[11] Acetonitrile generally provides better peak shapes for many compounds compared to methanol.

  • Detection Wavelength: The phenyl group in the analyte contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity.[14][15]

ParameterMethod A: Standard C18Method B: Alternative C8
HPLC System HPLC with UV DetectorHPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)Acetonitrile:Water (50:50 v/v)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL10 µL
Detection UV at 254 nmUV at 254 nm
Run Time 15 minutes10 minutes
Sample Prep. Dissolve sample in mobile phase to a concentration of approx. 0.1 mg/mL.Dissolve sample in mobile phase to a concentration of approx. 0.1 mg/mL.

Method Validation Protocol (ICH Q2(R1) Framework)

The selected method must undergo rigorous validation to prove its suitability for the intended purpose.[2][3][4] The following parameters must be assessed.

Validation Workflow Diagram

Validation_Parameters Validation { Method Validation (ICH Q2(R1))|The process of demonstrating that an analytical procedure is suitable for its intended use.} Params Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Desc Ability to assess analyte unequivocally in the presence of components which may be expected to be present. Ability to obtain test results which are directly proportional to the concentration of analyte. Closeness of agreement between the value which is accepted as a true value and the value found. Closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Lowest amount of analyte in a sample which can be detected/quantitated with suitable precision and accuracy. A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Caption: Key Parameters for HPLC Method Validation.

  • System Suitability: Before any validation run, the system's readiness is confirmed. This involves injecting a standard solution five times and checking that parameters like peak area %RSD (<2%), theoretical plates (>2000), and tailing factor (<1.5) are met.[4][16]

  • Specificity: Inject the samples from the forced degradation study. The method is specific if the main analyte peak is well-resolved from all degradation products and any blank matrix components, with no co-elution.

  • Linearity and Range:

    • Protocol: Prepare a series of at least five standard solutions of ethyl 2-[(2-phenylacetyl)amino]acetate, ranging from 50% to 150% of the working concentration (e.g., 0.05 to 0.15 mg/mL).

    • Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or blank matrix.

    • Analysis: Analyze the samples and calculate the percentage recovery.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.[3]

  • Precision:

    • Repeatability (Intra-day): Prepare and analyze six separate samples of the analyte at 100% of the working concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio. LOD is typically where the ratio is 3:1, and LOQ is where it is 10:1.[3] Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.

    • Analysis: This demonstrates the method's sensitivity for detecting trace-level impurities.

  • Robustness:

    • Protocol: Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

      • Column temperature (± 5 °C)

    • Analysis: Analyze a standard solution under each modified condition and check for significant changes in retention time, peak area, and system suitability parameters.

    • Acceptance Criterion: The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability during normal use.

Results and Comparison

The following tables present hypothetical but realistic data from the validation of Method A and a comparative analysis with Method B.

Table 1: Forced Degradation Study Results (Using Method A)
Stress Condition% DegradationPeak PurityObservations
Acid (1N HCl, 80°C) 12.5%>0.999One major degradant peak observed at RRT ~0.8.
Base (1N NaOH, RT) 18.2%>0.999Two degradant peaks observed at RRT ~0.7 and ~1.5.
Oxidative (30% H₂O₂) 8.5%>0.999Minor degradation, one small peak at RRT ~1.2.
Thermal (105°C) 3.1%>0.999Compound is relatively stable to heat.
Photolytic (ICH Q1B) 5.6%>0.999Minor degradation observed.
RRT = Relative Retention Time

Interpretation: The data confirms that Method A is stability-indicating, as the main peak remains pure and is well-resolved from all stress-induced degradants. The compound shows susceptibility to hydrolysis, particularly under basic conditions.

Table 2: Comparative Validation Summary
Validation ParameterAcceptance CriteriaMethod A (C18) - ResultMethod B (C8) - Result
Specificity No co-elutionPass Fail (Co-elution with RRT ~0.8 degradant)
Linearity (R²) ≥ 0.9990.9998 0.9995
Accuracy (% Recovery) 98.0 - 102.0%100.5% (Average)101.2% (Average)
Precision (%RSD) ≤ 2.0%0.85% (Repeatability)1.15% (Repeatability)
Robustness System suitability passesPass Pass

Discussion: Based on the comparative data, Method A is unequivocally superior . While both methods show acceptable linearity, accuracy, and precision, Method B fails the critical specificity test. The degradant formed under acidic conditions co-elutes with the main analyte on the C8 column, making Method B unsuitable as a stability-indicating method. The stronger hydrophobic interactions of the C18 column in Method A provide the necessary selectivity to resolve this critical impurity pair. This demonstrates the importance of challenging the method with real-world degradation samples, as a method that appears suitable with pure standards may fail when analyzing complex mixtures.

Conclusion

This guide has detailed a systematic approach to the development and validation of a robust, stability-indicating HPLC method for the purity determination of ethyl 2-[(2-phenylacetyl)amino]acetate. Through rigorous evaluation based on ICH guidelines, we established a primary method (Method A) utilizing a C18 column that demonstrates excellent specificity, linearity, accuracy, precision, and robustness.

The comparative analysis with an alternative C8 column (Method B) highlights a crucial aspect of method development: the choice of stationary phase is critical for achieving the required selectivity to separate an active compound from its potential impurities and degradants. The failure of Method B to resolve a key degradant underscores the necessity of performing forced degradation studies early in the development process.

The validated Method A is fit for its intended purpose and can be confidently deployed for routine quality control analysis, purity testing, and stability studies in a regulated research and development environment.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Scientech. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology. [Link]

  • IJCRT.org. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Scribd. (n.d.). Theory of HPLC Reverse Phase Chromatography. [Link]

  • PubMed. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Profile of Ethyl 2-[(2-phenylacetyl)amino]acetate

For drug development professionals and researchers in organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. Spectroscopic analysis provides the foundational data for this confirmat...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in organic synthesis, the unambiguous structural confirmation of a target molecule is paramount. Spectroscopic analysis provides the foundational data for this confirmation, offering a detailed fingerprint of a compound's molecular architecture. This guide presents an in-depth analysis of the key spectroscopic data for Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of the amino acid glycine, which incorporates a phenylacetyl moiety.

The structural elucidation of this molecule relies on the synergistic interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By understanding the characteristic signals of each functional group within the molecule, we can build a comprehensive and validated structural profile.

This guide goes beyond a simple data dump. It provides a comparative analysis against key structural precursors—Ethyl Phenylacetate and Glycine Ethyl Ester—to illuminate how the combination of these fragments influences the final spectroscopic outcome. This comparative approach is crucial for scientists monitoring reactions or identifying impurities, as the spectra of starting materials often provide context for the product's spectrum.

Spectroscopic Data: Ethyl 2-[(2-phenylacetyl)amino]acetate

The following data represents the expected spectroscopic profile for Ethyl 2-[(2-phenylacetyl)amino]acetate, compiled from spectral databases and analysis of its structural components.

Technique Data Summary
¹H NMR δ (ppm) in CDCl₃: ~7.20-7.40 (m, 5H, Ar-H), ~6.0-6.5 (t, 1H, NH), ~4.20 (q, 2H, O-CH₂), ~4.05 (d, 2H, N-CH₂), ~3.60 (s, 2H, Ph-CH₂), ~1.28 (t, 3H, CH₃)
¹³C NMR δ (ppm) in CDCl₃: ~171.5 (C=O, Amide), ~169.5 (C=O, Ester), ~134.5 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~61.5 (O-CH₂), ~43.5 (Ph-CH₂), ~41.5 (N-CH₂), ~14.0 (CH₃)
FT-IR ν (cm⁻¹): ~3300 (N-H stretch), ~3030 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1740 (C=O Ester stretch), ~1660 (C=O Amide I stretch), ~1550 (N-H bend, Amide II), ~1200 (C-O stretch)
Mass Spec. (ESI+) m/z: 222.11 [M+H]⁺, 244.09 [M+Na]⁺. Key Fragments: 131 (C₉H₉O⁺), 102 (C₅H₈NO₂⁺), 91 (C₇H₇⁺)
Molecular Structure

Caption: Structure of Ethyl 2-[(2-phenylacetyl)amino]acetate.

Comparative Spectroscopic Analysis

To fully appreciate the spectroscopic features of the target molecule, we compare it to its constituent fragments. This analysis demonstrates how chemical modifications manifest in the resulting spectra.

Alternative 1: Ethyl Phenylacetate

This molecule represents the phenylacetyl portion of our target compound, but with a direct ester linkage instead of the glycine bridge.

Technique Ethyl Phenylacetate Data [1][2][3][4]Comparison Insight
¹H NMR δ ~7.2-7.4 (m, 5H) , 4.14 (q, 2H) , 3.61 (s, 2H) , 1.23 (t, 3H) The aromatic (Ar-H) and benzylic (Ph-CH₂) protons show very similar chemical shifts, indicating the glycine unit has little electronic effect on the phenylacetyl moiety. The ethyl ester signals are also comparable.
¹³C NMR δ ~171.5 (C=O) , 134.3 (Ar-C), 129.3 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.8 (O-CH₂) , 41.4 (Ph-CH₂) , 14.2 (CH₃) The key difference is the absence of the amide carbonyl and N-CH₂ signals. The ester carbonyl and associated ethyl group carbons are in nearly identical positions.
FT-IR ν ~1735 cm⁻¹ (C=O Ester) , no amide bandsThe most significant difference is the lack of N-H (~3300 cm⁻¹) and Amide I/II (~1660/1550 cm⁻¹) bands, which are defining features of our target molecule.
Alternative 2: Glycine Ethyl Ester

This molecule is the amino-ester portion of our target. Data is often cited for its hydrochloride salt, which protonates the amine and significantly shifts adjacent proton and carbon signals. For a more direct comparison, we consider the free base.

Technique Glycine Ethyl Ester (Free Base) Data Comparison Insight
¹H NMR δ ~4.18 (q, 2H) , ~3.40 (s, 2H) , ~1.60 (s, 2H, NH₂), ~1.27 (t, 3H) In our target molecule, the N-CH₂ signal shifts downfield from ~3.40 ppm to ~4.05 ppm due to the deshielding effect of the newly formed amide bond. The broad NH₂ singlet is replaced by a sharper amide N-H triplet.
¹³C NMR δ ~172.5 (C=O) , ~61.0 (O-CH₂) , ~43.0 (N-CH₂) , ~14.2 (CH₃) The N-CH₂ carbon also experiences a slight downfield shift upon acylation. The ester carbons remain largely unaffected.
FT-IR ν ~3380 & 3320 cm⁻¹ (N-H₂ stretches) , ~1740 cm⁻¹ (C=O Ester) , no amide I bandThe primary amine shows two N-H stretching bands, which are replaced by the single N-H stretch of the secondary amide in the target compound. The characteristic Amide I band (~1660 cm⁻¹) is absent.

Expert Interpretation & Causality

  • ¹H NMR Analysis: The chemical environment of each proton dictates its resonance frequency (chemical shift). The five aromatic protons appear as a complex multiplet in the typical aromatic region (7.2-7.4 ppm). The amide proton's signal (~6.0-6.5 ppm) is often broader than other signals and its position can be concentration and solvent-dependent. Its coupling to the adjacent N-CH₂ group results in a triplet. The benzylic protons (Ph-CH₂) appear as a sharp singlet around 3.60 ppm because they have no adjacent protons, making this signal a highly reliable diagnostic peak for the phenylacetyl group.

  • ¹³C NMR Analysis: The two carbonyl carbons are clearly distinguished; amide carbonyls typically resonate slightly downfield of ester carbonyls. The signals for the aromatic carbons and the aliphatic carbons of the ethyl and acetyl groups are distinct and predictable.

  • FT-IR Analysis: The infrared spectrum provides a direct readout of the functional groups present. The presence of a sharp peak around 1740 cm⁻¹ (ester C=O) and a strong peak around 1660 cm⁻¹ (amide C=O) is the most definitive evidence for the molecule's structure. The N-H stretch around 3300 cm⁻¹ confirms the secondary amide.

  • Mass Spectrometry Analysis: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺ as the base peak. The observed fragmentation pattern is logical: the primary cleavage occurs at the amide bond, leading to the formation of the phenylacetyl cation (m/z 91, tropylium ion, after rearrangement) and the glycine ethyl ester fragment.

fragmentation parent Ethyl 2-[(2-phenylacetyl)amino]acetate [M+H]⁺ m/z = 222.11 frag1 Tropylium Ion [C₇H₇]⁺ m/z = 91.05 parent->frag1 Amide Cleavage frag2 Glycine Ethyl Ester Fragment [C₄H₈NO₂]⁺ m/z = 102.05 parent->frag2 Amide Cleavage

Caption: Key fragmentation pathway in ESI-MS.

Experimental Protocols

The acquisition of high-quality, reproducible data is contingent on standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which rarely interferes with analyte signals.

    • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups.

  • Methodology:

    • Sample Preparation: As the compound is expected to be a solid, the KBr pellet method is appropriate. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for a faster analysis, use an Attenuated Total Reflectance (ATR) accessory.

    • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

    • Sample Spectrum: Place the KBr pellet or the sample on the ATR crystal and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) instrument for high-resolution mass accuracy.

    • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the spectrum in positive ion mode. Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

    • Data Analysis: Identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺). For high-resolution data, the measured mass should be within 5 ppm of the calculated exact mass for the elemental formula (C₁₂H₁₅NO₃). Analyze the tandem MS (MS/MS) spectrum of the parent ion to confirm key fragments.

Caption: General workflow for spectroscopic analysis.

References

  • SpectraBase. Ethyl 2-((R)-1-phenylethylamino)acetate. [Link]

  • PubChem. Ethyl phenylacetate. [Link]

  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]

  • FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of Ethyl 2-[(2-phenylacetyl)amino]acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the ethyl 2-[(2-phenylacetyl)amino]acetate scaffold has emerged as a versatile backbone for the development of nove...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the ethyl 2-[(2-phenylacetyl)amino]acetate scaffold has emerged as a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of its derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticonvulsant properties. By synthesizing data from various studies, we aim to elucidate structure-activity relationships and provide a framework for the rational design of future drug candidates.

The Ethyl 2-[(2-phenylacetyl)amino]acetate Scaffold: A Privileged Structure

The core structure, ethyl 2-[(2-phenylacetyl)amino]acetate, combines a phenylacetamide moiety with an ethyl acetate group. This arrangement offers several advantages for drug design. The phenylacetamide portion is a known pharmacophore in various biologically active compounds, particularly those targeting the central nervous system.[1] The ethyl acetate group provides a handle for modifying lipophilicity and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic profile.

Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate Derivatives

The synthesis of the parent scaffold and its derivatives is typically achieved through a straightforward N-alkylation reaction.[2]

General Synthesis Protocol:

The principal method involves the reaction of N-ethylaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This nucleophilic substitution reaction is facilitated by a base to neutralize the hydrohalic acid formed.[2]

Materials:

  • N-Ethylaniline

  • Ethyl chloroacetate or ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-ethylaniline and the chosen solvent (Acetone or DMF).

  • Add the base (e.g., anhydrous potassium carbonate) to the mixture.

  • Slowly add ethyl chloroacetate to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

N-Ethylaniline N-Ethylaniline Reaction_Vessel Reaction Mixture N-Ethylaniline->Reaction_Vessel Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Vessel Reflux Heating/Reflux Reaction_Vessel->Reflux Reaction Workup Aqueous Workup & Extraction Reflux->Workup Cooling & Quenching Purification Column Chromatography Workup->Purification Crude Product Final_Product Ethyl 2-[(2-phenylacetyl)amino]acetate Derivatives Purification->Final_Product Purified Product cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Plate 96-well Plate: Inoculum + Compound Inoculum->Plate Dilutions Serial Dilutions of Test Compound Dilutions->Plate Incubation Incubate (37°C, 16-20h) Plate->Incubation Readout Visual Inspection or Plate Reader Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for the Broth Microdilution Assay.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). N-acetylcysteine, a related compound, is known to exert anti-inflammatory effects by inhibiting the activation of NF-κB. [3][4][5] Table 2: Comparative Anti-inflammatory Activity of Related Derivatives

Compound/DerivativeTarget/AssayActivity (e.g., IC₅₀)Reference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 and 5-LOX inhibitionIC₅₀ (COX-1) = 314 µg/mL, IC₅₀ (5-LOX) = 105 µg/mL[6]
N-Acetylcysteine DerivativesAntioxidative and anti-inflammatory assaysSome derivatives showed superior activity to NAC and fudosteine[7]
Ethyl acetate extract of Gynura formosanaCotton pellet-induced granuloma in ratsSignificant, dose-related inhibition of granuloma formation[8]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. [9][10]

  • Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, according to the kit manufacturer's instructions. [9]2. Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute to the desired concentrations with COX Assay Buffer. [9]3. Assay Procedure: Add the diluted test inhibitors to the wells of a 96-well plate. Add the COX-2 enzyme to all wells except the blank. Initiate the reaction by adding arachidonic acid.

  • Measurement: Immediately read the fluorescence at an excitation of 535 nm and an emission of 587 nm in kinetic mode for a set duration at a specific temperature.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

Arachidonic_Acid Arachidonic Acid Prostaglandin_G2 Prostaglandin G2 Arachidonic_Acid->Prostaglandin_G2 COX-2 COX2 COX-2 Enzyme Fluorescent_Signal Fluorescent Signal (Ex: 535 nm, Em: 587 nm) Prostaglandin_G2->Fluorescent_Signal reacts with COX_Probe COX Probe Inhibitor Test Compound (Derivative) Inhibitor->COX2 Inhibition

Caption: Simplified signaling pathway of the COX-2 fluorometric assay.

Anticonvulsant Activity

Phenylacetamide derivatives have a well-established history as anticonvulsant agents. Their mechanism of action often involves the modulation of voltage-gated sodium channels, which helps to prevent the spread of seizures. [1][11][12][13] Table 3: Comparative Anticonvulsant Activity of Phenylacetamide Analogs

Compound/DerivativeAnimal Model/TestActivity (e.g., ED₅₀)Reference
N-[(4-arylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-dioneRat, MES test (Oral)25% protection at 30 mg/kg (0.5h)[14]
Phenoxyacetyl derivatives of aminesMice, MES test (i.p.)Several compounds showed significant activity[15][16]
2-[(Arylalky)amino]alkanamide derivativesMice, MES testMany potent anticonvulsants identified[17]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures. [18][14][16]

  • Animal Preparation: Use male albino mice (20-25 g) or male Wistar rats (100-150 g). [14]2. Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., phenytoin) via the desired route (oral or intraperitoneal). The test is conducted at the time of the compound's peak effect. [14]3. Stimulation: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s for mice) through corneal electrodes. [18][14]4. Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection. [18][14]6. Data Analysis: Calculate the percentage of animals protected in each group. The median effective dose (ED₅₀) can be determined from a dose-response curve.

Start Start Administer Administer Test Compound to Animal Model Start->Administer Wait Wait for Peak Effect Time Administer->Wait Stimulate Apply Electrical Stimulus (MES) Wait->Stimulate Observe Observe for Tonic Hindlimb Extension Stimulate->Observe Protected Protected? Observe->Protected Yes Yes Protected->Yes No Extension No No Protected->No Extension Occurs End End Yes->End No->End

Caption: Experimental workflow of the Maximal Electroshock (MES) test.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a single series of ethyl 2-[(2-phenylacetyl)amino]acetate derivatives is not yet available in the literature, some general trends can be inferred from related compounds:

  • Antimicrobial Activity: The presence of electron-withdrawing groups (e.g., chloro, nitro) on the aromatic rings of related scaffolds often enhances antimicrobial activity. [18]The incorporation of heterocyclic moieties can also lead to potent antimicrobial agents.

  • Anti-inflammatory Activity: The nature of the substituents on the phenyl ring can significantly influence COX inhibitory activity. Lipophilicity and the ability to fit into the active site of the enzyme are crucial factors.

  • Anticonvulsant Activity: For many phenylacetamide-type anticonvulsants, the presence of a hydrogen bond donor/acceptor system and a hydrophobic aromatic ring is important for binding to the voltage-gated sodium channel. The stereochemistry of chiral centers can also play a critical role in activity.

Conclusion and Future Directions

The ethyl 2-[(2-phenylacetyl)amino]acetate scaffold represents a promising starting point for the development of new drugs with diverse biological activities. The synthetic accessibility of this core allows for the creation of large libraries of derivatives for screening. Future research should focus on the systematic synthesis and evaluation of a series of these derivatives to establish clear structure-activity relationships for antimicrobial, anti-inflammatory, and anticonvulsant activities. Such studies will be instrumental in optimizing the potency and selectivity of these compounds, ultimately leading to the identification of novel clinical candidates.

References

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). ResearchGate. [Link]

  • Panczyk, K., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. MedChemComm, 9(12), 2066-2079. [Link]

  • Panczyk, K., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PubMed. [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. [Link]

  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • Patsnap. (2024). What is Acetamide used for?. Patsnap Synapse. [Link]

  • Caccia, S., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(10), 1871-1882. [Link]

  • Sadowska, A. M., et al. (2021). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 10(7), 1084. [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2024). Molecules. [Link]

  • El-Gammal, O. A. (2010). Synthesis, characterization, molecular modeling and antimicrobial activity of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 533-542. [Link]

  • Antimicrobial and antioxidant activities of a new acetamide compound. (2017). World Journal of Pharmaceutical Research, 6(16). [Link]

  • Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information for Experimental procedures and analytical data Table of Contents. [Link]

  • Sadowska, A. M. (2024). Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective. Antioxidants, 13(7), 844. [Link]

  • Antioxidant and anti-inflammatory activities of ethyl acetate extract of Gynura formosana (Kitam) leaves. (2016). Experimental and Therapeutic Medicine, 12(4), 2457-2463. [Link]

  • Nutraceuticals World. (2004). COX-1 And COX-2 Anti-Inflammatory Assays. [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). JOVE. [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]

  • The Mechanism and Inflammatory Markers Involved in the Potential Use of N-acetylcysteine in Chronic Pain Management. (2023). International Journal of Molecular Sciences, 24(23), 16807. [Link]

  • The anti-inflammatory effects of acetaminophen and N-acetylcysteine through suppression of the NLRP3 inflammasome pathway in LPS-challenged piglet mononuclear phagocytes. (2018). Innate Immunity, 24(7), 427-434. [Link]

  • Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

  • Deranged Physiology. (2024). Pharmacology of anticonvulsant drugs. [Link]

  • Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents. (2024). ChemMedChem. [Link]

  • Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). (2018). ChemistrySelect. [Link]

Sources

Comparative

A Comparative Guide to Ethyl 2-[(2-phenylacetyl)amino]acetate Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

For researchers and professionals in the vanguard of drug discovery, the exploration of novel chemical scaffolds is paramount. Among the myriad of structures, N-acyl-α-amino acid esters, exemplified by ethyl 2-[(2-phenyl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the vanguard of drug discovery, the exploration of novel chemical scaffolds is paramount. Among the myriad of structures, N-acyl-α-amino acid esters, exemplified by ethyl 2-[(2-phenylacetyl)amino]acetate, represent a compelling class of compounds. Their structural simplicity, synthetic tractability, and resemblance to endogenous molecules make them attractive starting points for developing new therapeutic agents. This guide provides an in-depth comparative analysis of analogs derived from this core scaffold, with a particular focus on their synthesis, anticonvulsant properties, and the critical structure-activity relationships (SAR) that govern their performance.

The N-Acyl-α-Amino Acid Ester Scaffold: A Privileged Structure

The core structure, ethyl 2-[(2-phenylacetyl)amino]acetate, is an N-acylated derivative of the amino acid ester, ethyl glycinate. This scaffold merges key pharmacophoric elements from two recognized classes of antiepileptic drugs (AEDs): functionalized amino acids (FAAs) and α-aminoamides (AAAs).[1] This structural hybridization offers a promising strategy for developing novel central nervous system (CNS) agents.

  • The Phenylacetyl Moiety: Provides a lipophilic aromatic region, crucial for interactions with biological targets.

  • The Amide Linkage: Acts as a rigidifying element and a hydrogen bond donor/acceptor.

  • The Amino Acid Core: Allows for stereochemical diversity and serves as a versatile backbone for modification.

  • The Ethyl Ester: Modulates solubility and pharmacokinetic properties, and can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the activity profile.

The central hypothesis for analog development is that systematic modifications to each of these regions can fine-tune the compound's pharmacological profile, enhancing potency while minimizing toxicity.

Synthetic Strategies for Analog Generation

The synthesis of these analogs is typically straightforward, relying on standard peptide coupling or acylation reactions. The most common approach involves the acylation of an amino acid ester hydrochloride with an appropriate acyl chloride or carboxylic acid.

The causality behind this experimental choice is its efficiency and versatility. The use of an acyl chloride in the presence of a non-nucleophilic base (like triethylamine or potassium carbonate) in an aprotic solvent (like dichloromethane or acetone) provides a clean and high-yielding route to the desired amide.[2] This method prevents the self-condensation of the amino ester and effectively neutralizes the HCl generated during the reaction, driving it to completion.[2]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate analogs.

G cluster_0 Starting Materials cluster_1 Reaction Conditions SM1 Amino Acid Ester HCl (e.g., Ethyl Glycinate HCl) Reaction Acylation Reaction (Stirring, Reflux) SM1->Reaction SM2 Acylating Agent (e.g., Phenylacetyl Chloride) SM2->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Neutralizes HCl Solvent Aprotic Solvent (e.g., Acetone, DMF) Solvent->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product (N-Acyl-α-Amino Acid Ester) Purification->Product

Caption: General workflow for the synthesis of N-acyl-α-amino acid ester analogs.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of ethyl 2-[(2-phenylacetyl)amino]acetate, based on standard N-acylation procedures.[2]

Materials:

  • Ethyl glycinate hydrochloride

  • Phenylacetyl chloride

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glycinate hydrochloride (1.0 eq) and anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Addition of Acylating Agent: While stirring vigorously, add phenylacetyl chloride (1.05 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure ethyl 2-[(2-phenylacetyl)amino]acetate.

This self-validating protocol includes a workup procedure designed to remove unreacted starting materials and byproducts, and a final purification step to ensure the identity and purity of the final compound, which should be confirmed by analytical methods such as NMR and Mass Spectrometry.

Comparative Analysis of Biological Activity: Focus on Anticonvulsant Properties

A significant body of research points to the potential of N-acylated amino acid derivatives as potent anticonvulsants.[1][3] The primary screening of these compounds typically involves two well-established animal seizure models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[4][5]

  • Maximal Electroshock (MES) Test: This model is used to identify agents effective against generalized tonic-clonic seizures.[6] Drugs that are active in this test, such as phenytoin and carbamazepine, are thought to act by preventing seizure spread, often through blockade of voltage-gated sodium channels.[6][7]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This model identifies agents that can prevent or raise the threshold for clonic seizures induced by the GABA antagonist pentylenetetrazol. Activity in this test suggests a mechanism involving the enhancement of GABAergic neurotransmission.[7]

The following table summarizes representative data for related N-acylated amino acid derivatives to illustrate key structure-activity relationships.

Compound/Analog TypeModificationMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI) (TD₅₀/MES ED₅₀)Reference
AAA Analog (R)-N-benzyl-2-acetamido-3-methoxypropionamideC-terminal amide14 (rat, p.o.)> 100> 7.1[1]
AAA Analog N-benzyl-2-acetamidopropionamideC-terminal amide30.1 (rat, p.o.)1414.7[3]
FAA Analog (R)-2-acetamido-N-benzyl-3-methoxypropanamideC-terminal amide14 (rat, p.o.)> 100> 7.1[1]
Pyrrolidinone Analog (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamideCyclic Imide Core49.6 (mice, i.p.)67.4> 300> 6.0

Note: Data is compiled from multiple sources for illustrative SAR purposes. Animal models and administration routes may vary. PI is a measure of the margin of safety.

Structure-Activity Relationship (SAR) Insights

From the available data on related compounds, several key SAR trends can be deduced:[1][3]

  • C-Terminal Modification: The nature of the C-terminal group is critical. While this guide focuses on ethyl esters, comparative data shows that converting the ester to an amide (as in AAA and FAA analogs) yields compounds with potent MES activity.[1][3] This suggests the amide functionality is a key pharmacophore, likely participating in crucial hydrogen bonding interactions with the biological target.

  • N-Acyl Group: The identity of the acyl group modulates potency. The acetamido group is common in many active compounds, indicating that a small, polar group is well-tolerated and effective.[1]

  • Stereochemistry: The stereochemistry at the α-carbon of the amino acid core can have a profound impact on activity. For many functionalized amino acid derivatives, the (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1]

  • Substituents on Aromatic Rings: Modifications to the benzyl or phenyl rings can significantly alter activity. Introducing electron-withdrawing or electron-donating groups can influence the compound's lipophilicity, metabolic stability, and binding affinity.

Workflow for Anticonvulsant Drug Discovery

The process of discovering and validating novel anticonvulsant agents from a chemical library follows a logical, multi-stage progression.

G start Analog Synthesis & Purification screen Primary Anticonvulsant Screening (Mice, i.p.) start->screen mes MES Test screen->mes Tonic-Clonic Seizure Model scptz scPTZ Test screen->scptz Clonic Seizure Model tox Neurotoxicity Screen (Rotarod Test) mes->tox scptz->tox quant Quantitative Evaluation (ED₅₀, TD₅₀ Determination) tox->quant pi Calculate Protective Index (PI) quant->pi select Select Lead Candidates (High Potency, High PI) pi->select select->start Requires Optimization advanced Advanced Seizure Models (e.g., Kindling, 6Hz) select->advanced Promising mech Mechanism of Action Studies (e.g., Electrophysiology) select->mech Promising

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 2-[(2-Phenylacetyl)amino]acetate: A Cost-Benefit Analysis for Researchers

For Immediate Release A Comprehensive Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate This guide offers an in-depth comparison of prevalent synthetic routes to ethyl 2-[(2-phenylacetyl)amino]acetate,...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Analysis of Synthetic Pathways to a Key Pharmaceutical Intermediate

This guide offers an in-depth comparison of prevalent synthetic routes to ethyl 2-[(2-phenylacetyl)amino]acetate, a crucial intermediate in pharmaceutical development. We provide a detailed cost-benefit analysis of two primary methods: the Schotten-Baumann reaction and carbodiimide-mediated coupling. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important compound.

Introduction: The Significance of Ethyl 2-[(2-phenylacetyl)amino]acetate

Ethyl 2-[(2-phenylacetyl)amino]acetate serves as a versatile building block in the synthesis of various biologically active molecules. Its structure, incorporating a phenylacetamide moiety, is a common feature in a range of pharmaceuticals. The efficient and cost-effective synthesis of this intermediate is therefore of considerable interest to the drug development community.

Route 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic and widely used method for the synthesis of amides from amines and acyl chlorides.[1] In the context of synthesizing ethyl 2-[(2-phenylacetyl)amino]acetate, this involves the reaction of ethyl 2-aminoacetate hydrochloride with phenylacetyl chloride in the presence of a base.

Underlying Principles

This reaction is a nucleophilic acyl substitution.[2] The amine group of ethyl 2-aminoacetate acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetyl chloride.[2] The reaction is typically performed in a biphasic system with an aqueous base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[2][3]

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • Ethyl 2-aminoacetate hydrochloride[4][5]

  • Phenylacetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-aminoacetate hydrochloride in water and cool the solution in an ice bath.

  • In a separate flask, dissolve phenylacetyl chloride in an organic solvent such as dichloromethane.

  • Add the phenylacetyl chloride solution to the aqueous solution of ethyl 2-aminoacetate.

  • While vigorously stirring the biphasic mixture, slowly add a solution of sodium hydroxide. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Caption: Workflow for the Schotten-Baumann synthesis.

Route 2: Carbodiimide-Mediated Coupling

Carbodiimide coupling is another cornerstone of amide bond formation, particularly in peptide synthesis.[6] This method involves the activation of a carboxylic acid with a carbodiimide reagent, followed by reaction with an amine. For the synthesis of our target molecule, this entails coupling phenylacetic acid with ethyl 2-aminoacetate using a carbodiimide like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8]

Underlying Principles

Carbodiimides activate the carboxyl group of phenylacetic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate readily reacts with the amine group of ethyl 2-aminoacetate to form the desired amide bond.[8] To minimize side reactions and potential racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included.[6][9]

Experimental Protocol: Carbodiimide-Mediated Coupling

Materials:

  • Phenylacetic acid[10]

  • Ethyl 2-aminoacetate hydrochloride[4][5]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[7]

  • 1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

  • A suitable tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate)

  • Water

  • Organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve phenylacetic acid in an anhydrous solvent.

  • Add ethyl 2-aminoacetate hydrochloride and the tertiary amine base to neutralize the hydrochloride salt.

  • If using, add HOBt to the mixture.

  • Cool the reaction mixture in an ice bath and add EDC·HCl in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract with an organic solvent.[11]

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Caption: Workflow for carbodiimide-mediated coupling.

Cost-Benefit Analysis

The choice between these two synthetic routes depends on a variety of factors including cost, scale, desired purity, and available equipment.

ParameterSchotten-Baumann ReactionCarbodiimide-Mediated Coupling
Starting Materials Cost Generally lower; phenylacetyl chloride can be prepared from inexpensive phenylacetic acid.Higher; carbodiimide reagents and HOBt can be costly, especially on a large scale.
Reagent & Solvent Cost Uses common and inexpensive bases and solvents.Requires anhydrous solvents and potentially expensive coupling reagents.
Reaction Conditions Biphasic, often requires vigorous stirring. Can be performed at room temperature.Anhydrous conditions are crucial. Typically requires cooling initially.
Reaction Time Relatively short (1-3 hours).Longer reaction times are common (12-24 hours).
Yield Generally high.Can be high, but may be sensitive to reaction conditions.
Purity & Byproducts Byproducts are generally easy to remove by washing.Byproducts (e.g., dicyclohexylurea if DCC is used) can complicate purification. EDC byproducts are water-soluble.
Scalability Readily scalable.Can be more challenging to scale up due to cost and the need for anhydrous conditions.
Safety & Handling Phenylacetyl chloride is corrosive and lachrymatory. NaOH is corrosive.Carbodiimides can be sensitizers. Anhydrous solvents require careful handling.
Environmental Impact Use of chlorinated solvents can be a concern.Disposal of coupling agent byproducts needs consideration.

digraph "Cost_Benefit_Analysis_Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Goal" [label="Select Optimal Synthesis Route for\nEthyl 2-[(2-phenylacetyl)amino]acetate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Schotten_Baumann" [label="Route 1:\nSchotten-Baumann Reaction", style=filled, fillcolor="#E8F0FE"]; "Carbodiimide_Coupling" [label="Route 2:\nCarbodiimide-Mediated Coupling", style=filled, fillcolor="#E8F0FE"];

"Cost" [label="Cost-Effectiveness", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Efficiency" [label="Efficiency & Yield", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Practicality" [label="Practicality & Scalability", shape=diamond, style=filled, fillcolor="#FBBC05"]; "Safety_Environment" [label="Safety & Environmental Impact", shape=diamond, style=filled, fillcolor="#FBBC05"];

"Goal" -> "Cost"; "Goal" -> "Efficiency"; "Goal" -> "Practicality"; "Goal" -> "Safety_Environment";

"Cost" -> "Schotten_Baumann" [label="Lower Reagent Cost"]; "Cost" -> "Carbodiimide_Coupling" [label="Higher Reagent Cost"];

"Efficiency" -> "Schotten_Baumann" [label="High Yield, Shorter Time"]; "Efficiency" -> "Carbodiimide_Coupling" [label="High Yield, Longer Time"];

"Practicality" -> "Schotten_Baumann" [label="Easily Scalable, Simpler Workup"]; "Practicality" -> "Carbodiimide_Coupling" [label="Anhydrous Conditions, More Complex Purification"];

"Safety_Environment" -> "Schotten_Baumann" [label="Corrosive Reagents, Solvent Choice"]; "Safety_Environment" -> "Carbodiimide_Coupling" [label="Sensitizers, Byproduct Disposal"];

"Decision" [label="Informed Decision", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Schotten_Baumann" -> "Decision"; "Carbodiimide_Coupling" -> "Decision"; }

Caption: Decision-making flowchart for synthesis route selection.

Conclusion and Recommendations

For large-scale, cost-sensitive syntheses where high throughput is a priority, the Schotten-Baumann reaction presents a compelling choice due to its use of inexpensive reagents, shorter reaction times, and straightforward scalability.

For smaller-scale laboratory syntheses, particularly when working with sensitive substrates or when the starting carboxylic acid is more readily available than the acyl chloride, carbodiimide-mediated coupling offers a milder and often more versatile alternative, despite the higher cost of reagents. The use of water-soluble EDC simplifies the purification process compared to DCC.

Ultimately, the optimal choice will depend on the specific constraints and priorities of the research or development project. This guide provides the necessary data and experimental context to make an informed decision.

References

  • Sathee, "Chemistry Schotten Baumann Reaction," SATHEE. Available: [Link]

  • Grokipedia, "Schotten–Baumann reaction," Grokipedia. Available: [Link]

  • Fisher Scientific, "Amide Synthesis," Fisher Scientific. Available: [Link]

  • BYJU'S, "Schotten Baumann Reaction," BYJU'S, Nov. 17, 2019. Available: [Link]

  • Quora, "What is the Schottan-Baumann reaction?," Quora, Jul. 02, 2020. Available: [Link]

  • Organic Syntheses Procedure, "ethyl phenylacetate," Organic Syntheses Procedure. Available: [Link]

  • Heterocyclic Letters, "Heterocyclic Letters Vol. 14| No.3|527-535|May-July|2024," Heterocyclic Letters, May-July 2024. Available: [Link]

  • MDPI, "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies," MDPI. Available: [Link]

  • Aapptec Peptides, "Coupling Reagents," Aapptec Peptides. Available: [Link]

  • PubMed, "Delay of Coupling Caused by Excess Additives," PubMed. Available: [Link]

  • Wikipedia, "Phenylacetic acid," Wikipedia. Available: [Link]

  • ResearchGate, "Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY)," ResearchGate. Available: [Link]

  • Google Patents, "EP2566845A1 - Conjugation reactions," Google Patents.
  • PubChem, "Ethyl 2-Amino-2-Phenylacetate Hydrochloride | C10H14ClNO2 | CID 2781252," PubChem. Available: [Link]

  • NIH, "Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin," NIH, Feb. 06, 2015. Available: [Link]

  • PubChem, "Ethyl 2-[amino(formyl)amino]acetate | C5H10N2O3 | CID 54062278," PubChem. Available: [Link]

  • PubChem, "Ethyl aminoacetate hydrochloride | C4H10ClNO2 | CID 12175," PubChem. Available: [Link]

Sources

Comparative

A Comparative Guide to Precursors in β-Lactam Antibiotic Synthesis: Ethyl 2-[(2-phenylacetyl)amino]acetate vs. The Dane Salt Method

For Immediate Release Introduction The synthesis of β-lactam antibiotics, a cornerstone of modern medicine, relies on the efficient incorporation of specific side chains onto the core β-lactam structure. The choice of pr...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

The synthesis of β-lactam antibiotics, a cornerstone of modern medicine, relies on the efficient incorporation of specific side chains onto the core β-lactam structure. The choice of precursor for this side chain is a critical determinant of the overall yield, purity, and economic viability of the manufacturing process. This guide provides an in-depth technical comparison of two key precursor strategies: the use of N-acylated amino esters, exemplified by ethyl 2-[(2-phenylacetyl)amino]acetate, and the well-established Dane salt method, a technique widely employed in the synthesis of semi-synthetic penicillins like ampicillin and amoxicillin. This analysis is grounded in experimental data to provide actionable insights for researchers and professionals in drug development and manufacturing.

Core Precursor Strategies: A Mechanistic Overview

The fundamental challenge in the synthesis of many penicillins is the acylation of 6-aminopenicillanic acid (6-APA), the core structural scaffold of the penicillin family. The two precursor strategies discussed herein approach this challenge from different chemical perspectives.

The N-Acylated Glycine Ester Pathway

Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of phenylacetic acid and glycine ethyl ester, represents a direct precursor to the phenylacetyl side chain of Penicillin G. In this approach, the side chain is pre-formed and then coupled to the 6-APA nucleus. This method is particularly relevant in biosynthetic processes where microorganisms like Penicillium chrysogenum are utilized. The fungus can directly incorporate phenylacetic acid or its derivatives from the fermentation medium to produce Penicillin G.[1]

The Dane Salt Method

The Dane salt method is a widely adopted chemical strategy for the synthesis of semi-synthetic penicillins, particularly those with an α-amino group in the side chain, such as ampicillin and amoxicillin. This method involves the protection of the amino group of an amino acid (like D-phenylglycine) as a β-dicarbonyl enamine, forming a "Dane salt". This protection allows for the activation of the carboxylic acid and subsequent acylation of 6-APA. The protecting group is then removed under mild acidic conditions to yield the final antibiotic. This method provides excellent control over the stereochemistry at the α-carbon of the side chain, which is crucial for biological activity.

Comparative Efficacy: A Data-Driven Analysis

Parameter N-Acylated Glycine Ester Pathway (for Penicillin G) Dane Salt Method (for Ampicillin)
Precursor Phenylacetic Acid (PAA) / PhenylacetylglycineD-(-)-Phenylglycine Dane Salt
Target Molecule Penicillin GAmpicillin
Methodology Fermentation with P. chrysogenumChemical Synthesis
Reported Yield 2.565 g/L Penicillin G concentration in lactose medium with 0.6 g/L PAA addition[2]75-77% overall yield of anhydrous ampicillin based on 6-APA[3]
Key Advantages Utilizes biosynthetic machinery, potentially lower cost for natural products.High yield, excellent stereochemical control, well-established for semi-synthetic penicillins.
Key Challenges Lower product concentration, complex downstream processing, limited to side chains tolerated by the organism.Requires protection/deprotection steps, use of organic solvents.

Experimental Protocols: A Step-by-Step Examination

To provide a practical understanding of these two methodologies, the following sections detail the experimental protocols for both the fermentative production of Penicillin G using a phenylacetic acid precursor and the chemical synthesis of ampicillin via the Dane salt method.

Protocol 1: Enhanced Penicillin G Production via Phenylacetic Acid Precursor Feeding

This protocol is based on the optimization of Penicillin G production by Penicillium chrysogenum through the addition of a phenylacetic acid (PAA) precursor.

Objective: To enhance the yield of Penicillin G in a lactose-based fermentation medium.

Materials:

  • Penicillium chrysogenum culture

  • Potato Dextrose Broth (PDB) medium

  • Lactose medium

  • Phenylacetic Acid (PAA)

  • HPLC system for analysis

Procedure:

  • Inoculum Preparation: Prepare a seed culture of P. chrysogenum in PDB medium.

  • Fermentation: Inoculate the lactose production medium with the seed culture. The fermentation is carried out at 30°C with agitation at 150 rpm.

  • Precursor Addition: After a specific period of initial growth, introduce Phenylacetic Acid (PAA) to the fermentation broth to a final concentration of 0.6 g/L.[2]

  • Monitoring and Harvest: Monitor the fermentation for Penicillin G production using HPLC analysis. Harvest the broth at the point of maximum production.

  • Downstream Processing: Separate the mycelia from the broth by filtration. Extract and purify the Penicillin G from the culture filtrate.

Expected Outcome:

The addition of 0.6 g/L of PAA to the lactose medium has been shown to significantly increase the Penicillin G concentration, reaching up to 2.565 g/L.[2]

Protocol 2: Synthesis of Ampicillin via the Dane Salt Method

This protocol outlines the chemical synthesis of ampicillin from 6-aminopenicillanic acid (6-APA) using a D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt (a Dane salt).[3]

Objective: To synthesize anhydrous ampicillin with high yield and purity.

Materials:

  • 6-aminopenicillanic acid (6-APA)

  • D-N-[1-methyl-2-(4-nitrophenylcarbamoyl)vinyl]glycine sodium salt

  • Methylene chloride

  • Dimethylacetamide

  • Triethylamine

  • β-naphthalene sulfonic acid solution

  • Aqueous isopropanol

Procedure:

  • Silylation of 6-APA (Implied in the full process): In a typical procedure, 6-APA is first silylated to protect the carboxylic acid and improve solubility in organic solvents.

  • Acylation: The silylated 6-APA is reacted with the Dane salt in a mixture of methylene chloride and dimethylacetamide.

  • Hydrolysis and Salt Formation: The resulting N-protected ampicillin is hydrolyzed to remove the protecting group. The ampicillin is then precipitated as its β-naphthalene sulfonic acid salt by adjusting the pH to 1.2 at 5°-10° C with triethylamine.[3]

  • Isolation and Purification: The precipitated salt is filtered, washed with water and ethyl acetate.

  • Conversion to Anhydrous Ampicillin: The wet filter cake of the ampicillin salt is treated with one equivalent of triethylamine in 85% aqueous isopropanol at 65° C for 30 minutes. The resulting anhydrous ampicillin is then filtered and dried.

Expected Outcome:

This process has been reported to yield anhydrous ampicillin in an overall yield of 75-77% based on the initial amount of 6-APA.[3]

Visualizing the Synthetic Pathways

To further clarify the distinct approaches of these two methods, the following diagrams illustrate the core transformations.

N_Acylated_Glycine_Ester_Pathway cluster_fermentation Fermentation with P. chrysogenum Amino_Acids L-α-aminoadipic acid, L-cysteine, L-valine Isopenicillin_N Isopenicillin N Amino_Acids->Isopenicillin_N Biosynthesis Penicillin_G Penicillin G Isopenicillin_N->Penicillin_G Acyltransferase PAA_Precursor Phenylacetic Acid (or derivative) PAA_Precursor->Penicillin_G Incorporation

Caption: N-Acylated Glycine Ester Pathway for Penicillin G Biosynthesis.

Dane_Salt_Method D_Phenylglycine D-Phenylglycine Dane_Salt Dane Salt (N-Protected) D_Phenylglycine->Dane_Salt Protection Acylation Acylation of 6-APA Dane_Salt->Acylation N_Protected_Ampicillin N-Protected Ampicillin Acylation->N_Protected_Ampicillin Ampicillin Ampicillin N_Protected_Ampicillin->Ampicillin Deprotection 6_APA 6-APA 6_APA->Acylation

Caption: Chemical Synthesis of Ampicillin via the Dane Salt Method.

Conclusion: Selecting the Optimal Precursor Strategy

The choice between the N-acylated glycine ester pathway and the Dane salt method is contingent upon the specific β-lactam antibiotic being synthesized and the desired production methodology.

  • For the production of natural penicillins like Penicillin G, the use of phenylacetic acid or its derivatives as precursors in a fermentation process is a well-established and efficient method. The direct incorporation of the side chain by the microorganism simplifies the chemical synthesis steps, although it necessitates a more complex downstream purification process.

  • For the synthesis of semi-synthetic penicillins, particularly those with chiral α-amino side chains like ampicillin, the Dane salt method offers superior control and high chemical yields. While it involves more chemical steps, including protection and deprotection, the robustness and high efficiency of this method have made it an industry standard.

Ultimately, the selection of a precursor strategy requires a thorough evaluation of the target molecule, desired scale of production, and the available manufacturing infrastructure. Both the N-acylated glycine ester pathway and the Dane salt method represent powerful tools in the arsenal of the synthetic and process chemist for the production of life-saving β-lactam antibiotics.

References

  • Sari, M., Dirayanti, D., Septiana, E., Bustanussalam, B., & Mustopa, A. Z. (2020). The Combination of Carbon Source and the Addition of Phenylacetic Acid (PAA) to Growth Medium Penicillium chrysogenum to Enhance of Penicillin (Pen G) Production. Jurnal Kimia Sains dan Aplikasi, 23(9), 312-318. [Link]

  • Hillenga, D. J., Versantvoort, H. J., van der Molen, S., Driessen, A. J., & Konings, W. N. (1999). Penicillium chrysogenum takes up the penicillin G precursor phenylacetic acid by passive diffusion. Applied and environmental microbiology, 65(10), 4474–4479. [Link]

  • Hamman, J. P., & Johnson, M. J. (1948). X. The Effect of Phenylacetic Acid on Penicillin Production. Journal of Bacteriology, 56(3), 340–346. [Link]

  • U.S. Patent No. 4,231,954. (1980).
  • CN Patent No. 101665443A. (2010). Method for preparing amino acid dane salt.
  • Wegman, M. A., Janssen, M. H. A., van Rantwijk, F., & Sheldon, R. A. (2001). Towards biocatalytic synthesis of β-lactam antibiotics.
  • Elander, R. P. (2003). Industrial production of β-lactam antibiotics. Applied microbiology and biotechnology, 61(5-6), 385–392.

Sources

Validation

characterization of ethyl 2-[(2-phenylacetyl)amino]acetate by X-ray crystallography

An In-Depth Technical Guide to the Characterization of Ethyl 2-[(2-phenylacetyl)amino]acetate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods For researchers, medicinal chemists, and profession...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Ethyl 2-[(2-phenylacetyl)amino]acetate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of innovation. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides a comprehensive technical overview of the characterization of ethyl 2-[(2-phenylacetyl)amino]acetate (CAS 4838-35-1), a compound with a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol [1]. While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide will leverage data from closely related structures to provide a robust comparative analysis against other common analytical techniques. We will explore not only the "what" but the "why" behind the experimental choices, offering field-proven insights into a multi-faceted characterization workflow.

Synthesis and Single Crystal Growth: The Foundation of Analysis

The journey to characterizing any novel compound begins with its synthesis and purification. For ethyl 2-[(2-phenylacetyl)amino]acetate, a plausible and efficient synthetic route involves the acylation of ethyl 2-aminoacetate with phenylacetyl chloride.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethyl 2-aminoacetate hydrochloride (1 equivalent) and a suitable non-nucleophilic base such as triethylamine (2.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, add phenylacetyl chloride (1 equivalent) dropwise. The use of a hydrochloride salt of the starting amine is common for stability and ease of handling, necessitating a base to liberate the free amine in situ.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, followed by a weak base (e.g., saturated NaHCO₃) to remove any unreacted acid chloride, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step for X-ray diffraction analysis.[2][3] Several methods can be employed, with slow evaporation being a common starting point.

  • Solvent Selection: The purified ethyl 2-[(2-phenylacetyl)amino]acetate should be dissolved in a minimal amount of a suitable solvent. A solvent system where the compound has moderate solubility is ideal. A combination of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane) can be effective.

  • Crystallization Conditions: The solution is filtered to remove any particulate matter and left in a loosely capped vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration, promoting the formation of well-ordered crystals. Alternative methods include vapor diffusion and cooling crystallization.

X-ray Crystallography: The Gold Standard for Structural Elucidation (A Predictive Analysis)

Single-crystal X-ray diffraction (SCXRD) provides direct, unambiguous information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[2] Although specific data for ethyl 2-[(2-phenylacetyl)amino]acetate is unavailable, we can infer expected parameters from published crystal structures of similar molecules. For instance, the crystal structure of ethyl 2-acetylhydrazono-2-phenylacetate (C₁₂H₁₄N₂O₃) provides a useful comparison.[4][5]

ParameterEthyl 2-acetylhydrazono-2-phenylacetate[4][5]Ethyl 2-(3-amino-4-hydroxyphenyl)acetate[6]Predicted for Ethyl 2-[(2-phenylacetyl)amino]acetate
Crystal System OrthorhombicTriclinicLikely Monoclinic or Orthorhombic
Space Group PbcaP-1Common centrosymmetric space group (e.g., P2₁/c, Pbca)
Unit Cell Volume (ų) 2510.31002.61200 - 1600
Key Bond Lengths (Å) C=O (amide): ~1.23, C=O (ester): ~1.21, C-N: ~1.34C=O (ester): ~1.20, C-N: ~1.45C=O (amide): ~1.23, C=O (ester): ~1.21, C-N (amide): ~1.33
Key Bond Angles (°) O=C-N (amide): ~122, O=C-O (ester): ~125O=C-O (ester): ~125O=C-N (amide): ~122, O=C-O (ester): ~125

The predicted molecular structure would feature a planar amide group due to resonance, with the phenyl ring and the ethyl ester group adopting conformations that minimize steric hindrance.

Caption: Predicted molecular structure of ethyl 2-[(2-phenylacetyl)amino]acetate.

A Comparative Guide to Alternative Characterization Techniques

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are more rapid and provide complementary information that, when combined, can lead to an unambiguous structure assignment.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key predicted signals include:

    • A singlet for the methylene protons of the phenylacetyl group (~3.6 ppm).

    • A multiplet for the aromatic protons of the phenyl group (~7.2-7.4 ppm).

    • A doublet for the methylene protons adjacent to the amide nitrogen (~4.1 ppm).

    • A quartet for the methylene protons of the ethyl ester (~4.2 ppm).

    • A triplet for the methyl protons of the ethyl ester (~1.3 ppm).

    • A broad singlet for the amide N-H proton (~6.5-8.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. Expected key signals include:

    • Two carbonyl carbons for the amide and ester (~168-172 ppm).

    • Signals for the aromatic carbons (~127-135 ppm).

    • Signals for the aliphatic carbons in the ethyl and acetyl groups (~14, 42, 61 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in a molecule.[7]

  • N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

  • C=O Stretches: Two strong absorption bands are expected for the two carbonyl groups. The amide carbonyl (Amide I band) should appear around 1650 cm⁻¹, while the ester carbonyl will be at a higher frequency, around 1735 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and in the 1450-1600 cm⁻¹ region for the aromatic C=C bond vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8][9]

  • Molecular Ion Peak (M⁺): For ethyl 2-[(2-phenylacetyl)amino]acetate (C₁₂H₁₅NO₃), the expected molecular ion peak in an electron ionization (EI) mass spectrum would be at an m/z of 221.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, and cleavage at the amide bond, leading to characteristic fragment ions.

Comparative Data Summary

TechniqueInformation ProvidedExpected Key Data for Ethyl 2-[(2-phenylacetyl)amino]acetate
X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, stereochemistryDefinitive solid-state structure, planar amide group, specific bond lengths as predicted.
¹H NMR Spectroscopy Proton environments, connectivity (through coupling)Distinct signals for aromatic, amide, and ester protons as detailed above.
¹³C NMR Spectroscopy Carbon skeleton, number of unique carbonsTwo carbonyl signals, aromatic signals, and aliphatic signals.
IR Spectroscopy Presence of functional groupsStrong C=O bands (~1735 and ~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹).
Mass Spectrometry Molecular weight, fragmentation patternMolecular ion peak at m/z = 221, characteristic fragmentation.

Integrated Characterization Workflow

The most reliable characterization of a novel compound comes from an integrated approach, where data from multiple techniques are used to build a complete picture.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Final Elucidation synthesis Synthesis of Crude Product purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xrd Single Crystal Growth & X-ray Diffraction purification->xrd elucidation Unambiguous Structure Confirmation nmr->elucidation ir->elucidation ms->elucidation xrd->elucidation

Caption: Integrated workflow for the characterization of a novel small molecule.

Conclusion

The comprehensive characterization of ethyl 2-[(2-phenylacetyl)amino]acetate serves as an excellent case study for the synergistic application of modern analytical techniques. While X-ray crystallography remains the definitive method for determining solid-state structure, a combination of NMR, IR, and mass spectrometry provides a wealth of complementary data that is often sufficient for unambiguous structural elucidation in a more time- and resource-efficient manner. For researchers in drug discovery and development, mastering this multi-technique approach is not just beneficial—it is essential for accelerating the pace of innovation while ensuring the highest standards of scientific rigor.

References

  • PubChem. Ethyl 2-[(2-phenylethyl)amino]acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-Amino-2-Phenylacetate Hydrochloride. National Center for Biotechnology Information. [Link]

  • McCann, L. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]

  • Xu, L. Z., et al. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o33. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(21), 7201. [Link]

  • Xu, L. Z., et al. (2008). Ethyl 2-acetylhydrazono-2-phenylacetate. ResearchGate. [Link]

  • Heterocyclic Letters. (2024). Synthesis, spectral characterization, powder XRD, and photoluminescence studies of novel thio-1,3,4-oxadiazol-2-yl derivatives. [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Organic Syntheses. ethyl phenylacetate. [Link]

  • PubChem. Ethyl 2-(ethylamino)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-[(2-chloroacetyl)amino]-2-phenylacetate. National Center for Biotechnology Information. [Link]

  • Arshad, S., et al. (2012). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o118. [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

  • Sivasankar, C. & Madarasi, K. (2018). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. ResearchGate. [Link]

  • Chegg. (2020). Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum. [Link]

  • The Royal Society of Chemistry. Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis Contents. [Link]

  • PubChem. Ethyl phenylacetate. National Center for Biotechnology Information. [Link]

  • Dührkop, K., et al. (2019). Computational methods for small molecule identification. ResearchGate. [Link]

  • Amanote Research. (PDF) Ethyl 2-Acetylhydrazono-2-Phenylacetate - Acta. [Link]

  • Magritek. Basic Concepts of NMR: Identification of the Isomers of C4H8O2. [Link]

  • National Institute of Standards and Technology. Ethyl Acetate. NIST WebBook. [Link]

  • Chegg. (2017). Solved The two proton NMR spectra below are of ethyl. [Link]

  • University of Calgary. Spectra of ethyl acetate. [Link]

  • PubChem. Ethyl 2-thiopheneacetylaminoacetate. National Center for Biotechnology Information. [Link]

  • National Institute of Standards and Technology. Ethyl Acetate. NIST WebBook. [Link]

  • National Institute of Standards and Technology. Benzeneacetic acid, ethyl ester. NIST WebBook. [Link]

  • Zaikin, V. G. & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. [Link]

  • Abdurrahman, I., et al. (2021). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). GSC Biological and Pharmaceutical Sciences, 15(3), 326-336. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-[(2-phenylacetyl)amino]acetate

Introduction: The Imperative for Rigorous Benchmarking in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the characterization and quality control of intermediates are paramou...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benchmarking in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the characterization and quality control of intermediates are paramount. Ethyl 2-[(2-phenylacetyl)amino]acetate, a derivative of the amino acid glycine, represents a class of compounds with potential applications as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural similarity to N-protected amino acids suggests its utility in peptide-based drug discovery or as a scaffold for novel chemical entities.

The journey from a promising intermediate to a component of a regulated therapeutic necessitates a robust understanding of its purity, stability, and overall quality profile. This is achieved through rigorous benchmarking against well-characterized analytical standards. Such standards are indispensable tools in the pharmaceutical industry, serving as the bedrock for method validation, quality control, and ensuring the consistency and reliability of experimental data.[1][2] High-quality, purified substances with a well-defined identity provide a benchmark for evaluating the quality, safety, and efficacy of pharmaceutical products.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for benchmarking ethyl 2-[(2-phenylacetyl)amino]acetate. We will delve into the selection of appropriate standards, detailed experimental protocols for comparative analysis, and the interpretation of the resulting data. The methodologies presented herein are designed to be self-validating, grounded in established analytical principles, and compliant with the rigorous standards of scientific integrity.

Selection of Known Standards for Comparative Analysis

The selection of appropriate standards is a critical first step in any benchmarking study. An ideal standard should be structurally related to the analyte and available as a high-purity, certified reference material. For the purpose of this guide, we have selected two commercially available analytical standards:

  • N-Phenylacetylglycine: This standard is highly analogous to ethyl 2-[(2-phenylacetyl)amino]acetate, sharing the core N-phenylacetylglycine structure. This makes it an excellent choice for direct comparison of physicochemical properties and chromatographic behavior.

  • N-(9-Fluorenylmethoxycarbonyl)glycine (N-Fmoc-glycine): As a common N-protected amino acid used in solid-phase peptide synthesis, N-Fmoc-glycine serves as a relevant process-related standard.[3][4] Its well-established analytical profile provides a robust benchmark for chromatographic and spectroscopic methods.

These standards will be used to evaluate the purity, identity, and stability of a newly synthesized or sourced batch of ethyl 2-[(2-phenylacetyl)amino]acetate.

Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate: A Protocol for In-House Preparation

For laboratories that require in-house synthesis of the target compound, the following protocol, based on the N-alkylation of an amine, can be employed. This method provides a reliable route to obtaining the desired product.

Experimental Protocol: Synthesis of Ethyl 2-[(2-phenylacetyl)amino]acetate

Materials:

  • Ethyl glycinate hydrochloride

  • Phenylacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend ethyl glycinate hydrochloride (1.0 equivalent) in dichloromethane (DCM).

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (2.2 equivalents) dropwise while stirring.

  • Acylation: In a separate flask, dissolve phenylacetyl chloride (1.0 equivalent) in DCM. Add this solution dropwise to the stirred suspension of ethyl glycinate via an addition funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-[(2-phenylacetyl)amino]acetate.

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Suspend Ethyl Glycinate HCl in DCM B Add Triethylamine A->B Cool in ice bath C Add Phenylacetyl Chloride in DCM B->C Dropwise addition D Stir at RT & Monitor by TLC C->D Warm to RT E Wash with NaHCO₃ and Brine D->E F Dry over MgSO₄ E->F G Concentrate F->G H Purify by Column Chromatography G->H I Pure Product H->I

Synthesis workflow for ethyl 2-[(2-phenylacetyl)amino]acetate.

Comparative Analysis: A Multi-Pronged Approach

A comprehensive assessment of ethyl 2-[(2-phenylacetyl)amino]acetate requires a suite of orthogonal analytical techniques. The following sections detail the protocols for purity and identity determination using Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis. Additionally, Karl Fischer titration is included for accurate water content determination. All analytical procedures should be validated according to ICH Q2(R1) guidelines to ensure their suitability for the intended purpose.[1][2][5]

Purity and Identity Confirmation by Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.[6][7] It relies on the direct proportionality between the NMR signal intensity and the number of nuclei.[6][7]

Protocol for ¹H-qNMR Purity Assessment:

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate (analyte)

  • N-Phenylacetylglycine (Standard 1)

  • N-Fmoc-glycine (Standard 2)

  • High-purity internal standard (e.g., maleic acid or dimethyl sulfone, with a certified purity of >99.5%)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and 5-10 mg of the internal standard into a clean, dry vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the sample to ensure complete dissolution and transfer to an NMR tube.

    • Prepare samples of the known standards (N-Phenylacetylglycine and N-Fmoc-glycine) in the same manner.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. This includes:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectra with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for the analyte, the internal standard, and the known standards.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurately weigh analyte and internal standard B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum under quantitative conditions C->D E Process spectrum (phasing, baseline correction) D->E F Integrate characteristic signals E->F G Calculate purity F->G

Workflow for qNMR purity assessment.

Comparative ¹H and ¹³C NMR Data:

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Ethyl 2-[(2-phenylacetyl)amino]acetate (Predicted)~7.2-7.4 (m, 5H, Ar-H), ~5.9 (br s, 1H, NH), ~4.1 (q, 2H, OCH₂CH₃), ~3.9 (d, 2H, NHCH₂), ~3.6 (s, 2H, PhCH₂), ~1.2 (t, 3H, OCH₂CH₃)~171 (C=O, ester), ~170 (C=O, amide), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~61 (OCH₂), ~44 (PhCH₂), ~42 (NHCH₂), ~14 (CH₃)
N-Phenylacetylglycine [1][6][8]~7.2-7.4 (m, 5H, Ar-H), ~8.2 (br t, 1H, NH), ~3.8 (d, 2H, NHCH₂), ~3.6 (s, 2H, PhCH₂)~173 (C=O, acid), ~171 (C=O, amide), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~44 (PhCH₂), ~41 (NHCH₂)
N-Fmoc-glycine [9]~7.7-7.8 (d, 2H, Fmoc), ~7.6 (d, 2H, Fmoc), ~7.3-7.4 (m, 4H, Fmoc), ~5.2 (br t, 1H, NH), ~4.4 (d, 2H, Fmoc-CH₂), ~4.2 (t, 1H, Fmoc-CH), ~3.9 (d, 2H, NHCH₂)~172 (C=O, acid), ~157 (C=O, carbamate), ~144 (Fmoc-C), ~141 (Fmoc-C), ~128 (Fmoc-CH), ~127 (Fmoc-CH), ~125 (Fmoc-CH), ~120 (Fmoc-CH), ~67 (Fmoc-CH₂), ~47 (Fmoc-CH), ~43 (NHCH₂)
Purity Determination by HPLC-UV

HPLC is a cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the separation of the main component from related impurities.

Protocol for HPLC-UV Purity Analysis:

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate (analyte)

  • N-Phenylacetylglycine (Standard 1)

  • N-Fmoc-glycine (Standard 2)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and standards in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solutions to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 220 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

  • Data Analysis:

    • Analyze the chromatograms for the retention time and peak area of the main component and any impurities.

    • Calculate the purity of the analyte by area percent normalization.

    • Compare the retention time of the analyte to that of the standards.

Expected Chromatographic Performance:

CompoundExpected Retention Time (min)Comments
Ethyl 2-[(2-phenylacetyl)amino]acetate IntermediateExpected to be less polar than N-Phenylacetylglycine due to the ethyl ester group.
N-Phenylacetylglycine ShorterThe free carboxylic acid makes it more polar, leading to earlier elution in reversed-phase chromatography.
N-Fmoc-glycine LongerThe large, nonpolar Fmoc group will result in a longer retention time.
Residual Solvent Analysis by Headspace GC-MS

Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances.[10] Headspace GC-MS is the standard technique for their identification and quantification.

Protocol for Headspace GC-MS Analysis:

Instrumentation:

  • Gas chromatograph with a mass spectrometer and a headspace autosampler

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate (analyte)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Residual solvent standards

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the analyte into a headspace vial.

    • Add 1 mL of DMSO and seal the vial.

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • GC-MS Conditions:

    • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm)

    • Carrier Gas: Helium

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Scan Range: 35-350 amu

  • Data Analysis:

    • Identify any detected peaks by comparing their mass spectra to a library of known solvents.

    • Quantify any detected solvents using an external standard method.

Water Content Determination by Karl Fischer Titration

Accurate determination of water content is crucial for the correct assessment of purity. Karl Fischer titration is a specific and precise method for this purpose.[10][11][12][13][14][15]

Protocol for Volumetric Karl Fischer Titration:

Instrumentation:

  • Karl Fischer Titrator (volumetric)

Materials:

  • Ethyl 2-[(2-phenylacetyl)amino]acetate (analyte)

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol

Procedure:

  • Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the analyte and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Calculation: The instrument software will automatically calculate the water content in percent or ppm.

Stability Assessment

The stability of a pharmaceutical intermediate is a critical quality attribute. A preliminary stability study can be conducted to assess the degradation profile of ethyl 2-[(2-phenylacetyl)amino]acetate under accelerated conditions.

Protocol for Accelerated Stability Study:

  • Sample Preparation: Place accurately weighed samples of the analyte in vials under different conditions:

    • Control: 2-8 °C

    • Accelerated: 40 °C / 75% Relative Humidity (RH)

  • Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, and 4 weeks).

  • Analysis: At each time point, assess the purity of the samples by HPLC-UV as described above.

  • Evaluation: Compare the chromatograms from the different time points to identify any new impurity peaks or a decrease in the main peak area, which would indicate degradation.

Conclusion: A Framework for Quality

This guide has provided a comprehensive framework for the benchmarking of ethyl 2-[(2-phenylacetyl)amino]acetate against known analytical standards. By employing a multi-faceted analytical approach encompassing qNMR, HPLC-UV, GC-MS, and Karl Fischer titration, a robust and reliable assessment of the compound's identity, purity, and stability can be achieved.

The principles and protocols detailed herein are not merely a set of instructions but a reflection of the scientific rigor required in modern pharmaceutical development. The emphasis on using certified reference materials, employing orthogonal analytical techniques, and adhering to established validation guidelines ensures the generation of high-quality, defensible data. For researchers and scientists in the field, the adoption of such a systematic benchmarking strategy is essential for advancing new chemical entities from the laboratory to clinical application, ultimately contributing to the development of safe and effective medicines.

References

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetylglycine. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetylglycine (HMDB0000821). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]

  • Laafon Galaxy Pharmaceuticals. (2023, March 25). Karl Fischer titration and calibration Procedure. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water in Tablets - Karl Fischer application. Retrieved from [Link]

  • Corr, L. T., Berstan, R., & Evershed, R. P. (2007). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. Analytical Chemistry, 79(23), 9184–9191. [Link]

  • ACS Publications. (n.d.). Development of N-Acetyl Methyl Ester Derivatives for the Determination of δ13C Values of Amino Acids Using Gas Chromatography-Combustion- Isotope Ratio Mass Spectrometry. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • ResearchGate. (n.d.). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217). Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for N-Phenylacetylglycine (MMDBc0033545). Retrieved from [Link]

  • MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0062645). Retrieved from [Link]

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

  • Livestock Metabolome Database. (n.d.). 13C NMR Spectrum (LMDB00473). Retrieved from [Link]

  • ResearchGate. (n.d.). Representative ¹³C NMR (200 MHz) spectra. A) commercial Fmoc‐Gly‐OH in... | Download Scientific Diagram. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form. Retrieved from [Link]

  • CEM Corporation. (n.d.). Fmoc Amino Acids. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Phenyl ethyl acetate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes. Retrieved from [Link]

  • BioInsights. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatography of urinary N-phenylacetylglutamine.. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Ethyl 2-[(2-phenylacetyl)amino]acetate

This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-[(2-phenylacetyl)amino]acetate (CAS No. 4838-35-1).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-[(2-phenylacetyl)amino]acetate (CAS No. 4838-35-1). Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory environments.

The fundamental principle of chemical waste management is that the generator of the waste is responsible for its safe and compliant disposal. This guide outlines the necessary steps, from initial hazard assessment to final collection, empowering laboratory personnel to manage this responsibility effectively.

Section 1: Hazard Assessment & Waste Characterization

The first and most critical step in any chemical disposal procedure is the determination of whether the waste is hazardous. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[1][2][3]

1.1. Is Ethyl 2-[(2-phenylacetyl)amino]acetate a "Listed" Hazardous Waste?

The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists).[2] Ethyl 2-[(2-phenylacetyl)amino]acetate is not found on these lists. Therefore, it is not a "listed" hazardous waste.

1.2. Does It Exhibit Hazardous Characteristics?

The responsibility falls to the generator to determine if the waste exhibits one of the four characteristics of hazardous waste:[3][4]

  • Ignitability: The ability to create fire under certain conditions. Based on available data for similar compounds, Ethyl 2-[(2-phenylacetyl)amino]acetate is a combustible solid but is not expected to meet the criteria for an ignitable hazardous waste.

  • Corrosivity: The ability to corrode metal. This compound is not corrosive.

  • Reactivity: The potential to be unstable and explode or release toxic fumes. This compound is stable under normal conditions.

  • Toxicity: The potential to be harmful or fatal when ingested or absorbed. While toxicological properties have not been fully investigated, related compounds may cause irritation.[5]

While not formally classified as a hazardous waste by listing, the precautionary principle dictates that it should be managed as a chemical waste stream. Due to the lack of comprehensive toxicological data, it is prudent to handle Ethyl 2-[(2-phenylacetyl)amino]acetate as a non-hazardous chemical waste unless institutional policy or specific analytical data indicates otherwise. It should not be disposed of in regular trash or down the sanitary sewer.[6][7]

Section 2: Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the collection and disposal of Ethyl 2-[(2-phenylacetyl)amino]acetate waste.

2.1. Required Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure the following PPE is worn to minimize exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from dust and potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Generally not required if handled in a well-ventilated area or chemical fume hood. Use an N95 respirator if generating dust.Prevents inhalation of airborne particles.

2.2. Waste Collection and Segregation

  • Designate a Waste Container: Use a chemically compatible, sealable container for solid waste. A wide-mouth high-density polyethylene (HDPE) or glass container with a screw cap is recommended.

  • Segregate the Waste: Do not mix Ethyl 2-[(2-phenylacetyl)amino]acetate waste with other waste streams, particularly liquids or reactive chemicals. Collect it as a dedicated solid organic waste.[8]

  • Transferring Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. If possible, perform this action in a chemical fume hood.

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[8]

2.3. Waste Container Labeling

Proper labeling is a critical regulatory requirement. The label must be accurate, legible, and securely affixed to the container.

Label ComponentRequirement
Identifying Words "HAZARDOUS WASTE" (This is best practice even for non-RCRA regulated waste to ensure proper handling).
Generator Information Your Name, Principal Investigator, Department, Building, and Room Number.
Chemical Contents List the full chemical name: "Ethyl 2-[(2-phenylacetyl)amino]acetate". Do not use abbreviations.
Composition Indicate 100% unless mixed with other non-hazardous solids (e.g., contaminated filter paper).
Physical State & Hazards Check the boxes for "Solid" and any potential hazards such as "Toxic" or "Irritant" as a precaution.
Accumulation Start Date The date the first particle of waste was placed in the container.

2.4. Storage and Final Disposal

  • Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[8]

  • Arrange for Pickup: Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for waste collection requests.

Below is a workflow diagram illustrating the disposal decision process.

Disposal Workflow Diagram

Section 3: Emergency Protocol - Spill Management

In the event of an accidental spill, prompt and correct action is necessary to prevent exposure and environmental contamination.

3.1. Immediate Actions

  • Alert Personnel: Immediately notify all personnel in the immediate vicinity of the spill.

  • Assess the Spill: Determine the extent of the spill. This procedure is for minor spills (typically less than 100 grams) that do not pose an immediate respiratory hazard. For major spills, evacuate the area and contact your institution's emergency response team.

  • Isolate the Area: Cordon off the area to prevent others from entering.

3.2. Spill Cleanup Protocol

  • Wear PPE: Don, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Control the Spill: Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or cat litter. This prevents the powder from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the mixture into a designated waste container. Use non-sparking tools if there is any remote fire hazard.

  • Decontaminate the Area: Wipe the spill area with a damp paper towel. If appropriate, use a soap and water solution.

  • Dispose of Cleanup Materials: Place all contaminated absorbent materials, paper towels, and used PPE into a waste bag or container. Label this container as "Spill Debris containing Ethyl 2-[(2-phenylacetyl)amino]acetate" and manage it as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy.

By following this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of Ethyl 2-[(2-phenylacetyl)amino]acetate, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process.
  • New Pig Corporation. RCRA 101 Part 2: How to Make Hazardous Waste Determinations.
  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification.
  • Arcwood Environmental. 4 Questions to Make a Hazardous Waste Determination.
  • Cornell University Environmental Health and Safety. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus.
  • Code of Federal Regulations. 40 CFR 262.11 -- Hazardous waste determination and recordkeeping.
  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
  • ChemScene. Safety Data Sheet for CAS No. 20098-14-0.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET for 5-Hydroxy-2-adamantanone.
  • National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory.
  • Matrix Scientific. Safety Data Sheet for 5-Hydroxy-2-adamantanone.
  • Fisher Scientific. Safety Data Sheet for 5-Hydroxy-2-adamantanone.
  • University of Minnesota. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual.
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide.
  • Fisher Scientific. Material Safety Data Sheet - Ethyl acetate.
  • Fisher Scientific. SAFETY DATA SHEET - N-Phenylglycine ethyl ester.
  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - N-Phenylglycine ethyl ester.
  • Sigma-Aldrich. (2025, June 2). SML1144 - SAFETY DATA SHEET.
  • Sigma-Aldrich. 5-Hydroxy-2-adamantanone 98 20098-14-0.
  • National Center for Biotechnology Information. Phenylacetylglycine | C10H11NO3 | CID 68144.
  • ChemicalBook. Ethyl 2-ethylacetoacetate - Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. Ethyl 2-[(2-phenylacetyl)amino]acetate | CAS 4838-35-1.
  • Cole-Parmer. Material Safety Data Sheet - n-Benzylglycine ethyl ester hydrochloride, 98%.
  • Central Drug House (P) Ltd. (2021, April 1). ethyl acetate - SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl acetate.

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 2-[(2-phenylacetyl)amino]acetate

Hazard Assessment Based on Structural Analogs The core of a robust safety plan is understanding the potential risks. The molecular structure of Ethyl 2-[(2-phenylacetyl)amino]acetate contains an ethyl ester functional gr...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment Based on Structural Analogs

The core of a robust safety plan is understanding the potential risks. The molecular structure of Ethyl 2-[(2-phenylacetyl)amino]acetate contains an ethyl ester functional group and an N-substituted amide linked to an aromatic ring. Based on these features, we can infer the following potential hazards by referencing compounds like Ethyl Acetate:

  • Eye Irritation: Esters are known to cause serious eye irritation upon contact.[1][2][3]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation or dermatitis.[4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system and could lead to symptoms of drowsiness or dizziness.[1][3]

  • Combustibility: While not confirmed, related ester compounds can be flammable liquids, and appropriate care should be taken to avoid ignition sources.[2][5][6][7]

This assessment mandates a stringent and non-negotiable approach to the selection and use of Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

The primary objective of PPE is to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling Ethyl 2-[(2-phenylacetyl)amino]acetate in a laboratory setting.

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles during procedures with a high risk of splashing.Protects against direct splashes and potential vapors which can cause serious eye irritation.[1][8][9] Standard safety glasses are insufficient. Do not wear contact lenses, as they can trap chemicals against the eye.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).Prevents skin contact and potential systemic absorption.[8][10][11] Gloves must be inspected for tears or holes before each use. Always remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[12]
Body Protection A flame-retardant laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>100 mL) or when there is a significant splash potential.Provides a barrier against incidental contact and small spills. The apron adds a layer of protection against larger splashes, preserving the integrity of the lab coat and clothing underneath.[10][11]
Respiratory Protection All handling must be performed in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges is required for spill cleanup or if work must be performed outside a fume hood.This is an engineering control designed to minimize inhalation exposure.[2][11] A respirator is the last line of defense when engineering controls are unavailable or insufficient.

Operational and Handling Workflow

A systematic workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the process from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling cluster_cleanup Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal A Verify Fume Hood Functionality B Assemble All Materials (Chemicals, Glassware, Spill Kit) A->B Ensure clear workspace C Don Lab Coat & Apron (if needed) B->C D Don Goggles & Face Shield (if needed) C->D E Don Gloves D->E F Perform All Operations Inside Fume Hood E->F G Decontaminate Workspace & Equipment F->G H Doff Gloves (Proper Technique) G->H I Doff Face Shield & Goggles H->I J Doff Apron & Lab Coat I->J K Wash Hands Thoroughly J->K L Dispose of Contaminated PPE & Chemical Waste Per Regulations K->L

Caption: Standard workflow for safely handling Ethyl 2-[(2-phenylacetyl)amino]acetate.

Step-by-Step Protocol
  • Area Preparation : Before beginning, ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be free of clutter. Locate the nearest safety shower and eyewash station.[9][13]

  • Assemble Materials : Gather all necessary equipment, including the chemical container, glassware, and a spill kit containing absorbent material like vermiculite or sand.[10]

  • Don PPE : Put on PPE in the following order: lab coat, eye/face protection, and finally, gloves. This sequence ensures that the gloves, the most likely item to be contaminated, are put on last.

  • Chemical Handling : Perform all manipulations, including weighing and transferring, inside the fume hood to minimize vapor inhalation.[2] Use grounding and bonding connections when transferring large quantities to prevent static discharge.[1][5]

  • Decontamination : After handling, decontaminate all surfaces and equipment.

  • Doff PPE : To prevent cross-contamination, remove PPE in the reverse order it was put on: gloves first, followed by face/eye protection, and the lab coat. Dispose of single-use items in the appropriate waste stream.

  • Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[4][12]

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, immediate and correct action is critical.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][4][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][4][14] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][13][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][13]

Spill Response
  • Evacuate and Isolate : Alert personnel in the immediate area and evacuate. Isolate the spill area.[10]

  • Don Appropriate PPE : Don additional PPE as needed, including a respirator with organic vapor cartridges.

  • Contain the Spill : Use an inert absorbent material such as sand, clay, or vermiculite to contain the spill.[10]

  • Collect Absorbed Material : Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for disposal.[7][10][13]

  • Decontaminate Spill Area : Clean the spill area thoroughly.

  • Dispose of Waste : All cleanup materials and contaminated items must be disposed of as hazardous waste.[10]

Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Chemical Waste : Unused or waste Ethyl 2-[(2-phenylacetyl)amino]acetate must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[15]

  • Contaminated PPE : All disposable PPE (gloves, aprons) that has come into contact with the chemical must be disposed of as hazardous waste.[12] Reusable PPE, like goggles and face shields, should be thoroughly decontaminated before reuse.

  • Regulatory Compliance : All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[5][6][10]

References

  • Personal protective equipment for handling 2,4-D Butyl ester. (n.d.). Benchchem.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Ethyl 2-[(2-phenylethyl)amino]acetate. (n.d.). PubChem.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
  • Ethyl 2-Amino-2-Phenylacetate Hydrochloride. (n.d.). PubChem.
  • SAFETY DATA SHEET - Ethyl Acetate / Reagent B. (2024, February 2). Meridian Bioscience.
  • Personal protective equipment for handling 2-(Ethyl(phenyl)amino)ethyl acetate. (n.d.). Benchchem.
  • SAFETY DATA SHEET - Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride. (2024, December 18). BLD Pharmatech.
  • Material Safety Data Sheet - Ethyl acetate. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - ETHYL ACETATE, EXCEEDS A.C.S. SPECIFICATIONS, SPECTROSOLV (TM). (2022, February 2). Spectrum Chemical.
  • Ethyl Acetate Safety Data Sheet. (n.d.). APC Group.
  • ethyl 2-aminoacetate. (n.d.). Sigma-Aldrich.
  • Ethyl 2-[(2-chloroacetyl)amino]-2-phenylacetate. (2026, January 10). PubChem.
  • Ethyl Acetate Safety Data Sheet. (n.d.). Osmium, LLC.
  • Ethyl acetate - SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • Ethyl acetate - Safety Data Sheet. (2017, January 23). Thermo Fisher Scientific.
  • Ethyl 2-thiopheneacetylaminoacetate. (2026, January 10). PubChem.
  • Safety Data Sheet - Diethyl carbonate. (2018, March 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - p-(Chloromethyl)anisole. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl Acetate. (2015, June 17). Greenfield Global.
  • SAFETY DATA SHEET - (±)-SKF-38393 hydrochloride. (2024, August 7). Sigma-Aldrich.
  • SAFETY DATA SHEET - Tin(IV) tert-butoxide. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • ethyl acetate - SAFETY DATA SHEET. (2022, August 1). Central Drug House.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.